PF-04880594

Catalog No.
S548765
CAS No.
M.F
C19H16F2N8
M. Wt
394.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-04880594

Product Name

PF-04880594

IUPAC Name

3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazol-4-yl]pyrimidin-2-yl]amino]propanenitrile

Molecular Formula

C19H16F2N8

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C19H16F2N8/c20-16(21)11-29-10-14(15-3-7-25-19(27-15)24-5-1-4-22)17(28-29)13-8-12-2-6-23-18(12)26-9-13/h2-3,6-10,16H,1,5,11H2,(H,23,26)(H,24,25,27)

InChI Key

HFYMVDKBZONUOJ-UHFFFAOYSA-N

SMILES

C1=CNC2=NC=C(C=C21)C3=NN(C=C3C4=NC(=NC=C4)NCCC#N)CC(F)F

solubility

Soluble in DMSO, not in water

Synonyms

PF04880594; PF-04880594; PF 04880594.

Canonical SMILES

C1=CNC2=NC=C(C=C21)C3=NN(C=C3C4=NC(=NC=C4)NCCC#N)CC(F)F

The exact mass of the compound Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]- is 394.1466 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Quantitative Profiling and Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

PF-04880594 demonstrates high potency against various RAF isoforms. The following table lists its half-maximal inhibitory concentration (IC50) values:

Target IC50 Value
BRAF V600E 0.13 nM [1]
BRAF (wild-type) 0.19 nM [1]
c-RAF 0.39 nM [1]

This compound exerts its effects by binding to and inhibiting RAF kinases, which are central components of the MAPK/ERK signaling pathway (also known as the RAS-RAF-MEK-ERK pathway) [1] [2]. This pathway regulates crucial cellular processes like proliferation and survival [3].

A critical and well-documented phenomenon with this compound is paradoxical MAPK pathway activation [4] [5]. In cells with wild-type BRAF, the inhibitor can promote RAF dimerization and lead to hyperactivation of the downstream pathway, instead of suppressing it [4]. This results in increased ERK phosphorylation and can stimulate cell proliferation, manifesting in pre-clinical models as hyperplasia in epithelial tissues [4] [2]. This mechanism is also responsible for various cutaneous toxicities seen with clinical RAF inhibitors [5].

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF (Wild-type) RAS->BRAF CRAF CRAF RAS->CRAF RAF_Dimer RAF Dimerization BRAF->RAF_Dimer MEK MEK BRAF->MEK BRAF_Mut BRAF (V600E Mutant) BRAF_Mut->MEK CRAF->RAF_Dimer CRAF->MEK RAF_Dimer->MEK ERK ERK MEK->ERK Hyperplasia Hyperplasia MEK->Hyperplasia Nucleus Nucleus ERK->Nucleus CancerGrowth Cancer Cell Growth ERK->CancerGrowth NormalProlif Normal Proliferation Nucleus->NormalProlif PF This compound PF->BRAF PF->BRAF_Mut PF->CRAF PD PD-0325901 (MEKi) PD->MEK

Key Experimental Models and Protocols

The understanding of this compound's action is derived from specific experimental models.

  • In Vitro 3D Culture Model: A culture model of RHE cells was used, which is histologically similar to human epidermal layers. In this model, treatment with 62.5 nmol/L of this compound for 2 days induced necrosis and significantly increased p-ERK expression, recapitulating the hyperplastic effects [1].
  • In Vivo Mouse Model: In nude mice, administration of this compound at 10-40 mg/kg, twice daily for 3 weeks, induced ERK phosphorylation and B-Raf/c-Raf dimerization in epithelial tissues. This hyperplasia was attenuated by co-treatment with the MEK inhibitor PD-0325901 [1].
  • Resistance Mechanism Study: In a study investigating resistance to a c-Met inhibitor, the GTL16 gastric cancer cell line and a derived resistant clone were used. Combination treatment with this compound and the c-Met inhibitor PF-04217903 was shown to inhibit ERK activation and overcome the acquired resistance caused by a SND1-BRAF fusion protein [6].

Research Significance and Applications

This compound serves as a critical tool compound in preclinical research with two main applications:

  • Investigating Therapeutic Potential: It is used to study the effect of potent RAF inhibition on tumor growth, particularly in contexts driven by mutant BRAF like the V600E variant [1].
  • Modeling and Overcoming Toxicity: Its propensity to cause paradoxical activation makes it a valuable model for studying the hyperplastic side effects common to RAF inhibitors. Research has shown that these side effects can be completely inhibited by combining this compound with a MEK inhibitor (like PD-0325901), a strategy that may increase the therapeutic index of RAF inhibitors [4].

References

Experimental Data & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Here is a summary of key experimental findings and conditions from published studies using PF-04880594.

Aspect Experimental Details
In Vitro - Cell Line HL-60 cells (human leukemia) [1]
In Vitro - Concentration & Time 100 nM for 48 hours [1]
In Vitro - Observation Induced ERK phosphorylation and stimulated IL-8 release; effects blocked by 100 nM PD-0325901 (MEK inhibitor) [1]
In Vivo - Animal Model Nude mice [1]
In Vivo - Dosing Regimen 10 mg/kg (for mechanism); 10, 20, 40 mg/kg twice daily for 3 weeks (for efficacy/hyperplasia) [1]
In Vivo - Key Results Induced ERK phosphorylation and BRAF-CRAF dimerization in epithelial tissues; induced epithelial hyperplasia, prevented by co-treatment with PD-0325901 [1] [2]
Research Application Used to overcome resistance to c-Met inhibitor PF-04217903 in GTL16 gastric cancer cells with SND1-BRAF fusion [3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of RAF in the MAPK pathway and a key experimental workflow demonstrating how this compound's side effects are managed.

RAF Inhibitor in the MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS (GTP-bound) RTK->RAS RAF RAF Kinase (BRAF, CRAF) RAS->RAF MEK MEK RAF->MEK this compound Inhibition ERK ERK MEK->ERK Nucleus Nucleus Proliferation Survival ERK->Nucleus

The MAPK signaling pathway and the inhibition point of this compound.

Experimental Workflow: Attenuating RAFi Side Effects Start In Vivo Administration of this compound (RAFi) Obs1 Observation: ERK Phosphorylation & BRAF-CRAF Dimerization Start->Obs1 Obs2 Observation: Epithelial Hyperplasia Obs1->Obs2 Int Intervention: Co-treatment with PD-0325901 (MEKi) Obs2->Int Result Result: Hyperplasia Prevented Therapeutic Index Improved Int->Result

Experimental workflow showing how MEK inhibitor co-treatment prevents RAF inhibitor-induced hyperplasia.

Research Applications and Notes

This compound has been effectively used as a tool compound in cancer research to investigate resistance mechanisms and combination therapies [3]. One study used it to demonstrate that resistance to a c-Met inhibitor was mediated by a novel SND1-BRAF fusion protein, which constitutively activated the MAPK pathway [3]. In this model:

  • Treatment with this compound alone inhibited ERK activation in the resistant cells.
  • Combination treatment of this compound (RAFi) with the original c-Met inhibitor (METi) synergistically inhibited cell growth and circumvented the acquired resistance [3].

This highlights the potential of vertical MAPK pathway inhibition (targeting multiple nodes like c-Met and RAF) as a strategy to overcome resistance.

References

PF-04880594: Core Chemical & Biological Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental information available for PF-04880594, a potent and selective RAF kinase inhibitor.

Property Description
Drug Type Small molecule drug [1]
IUPAC Name Information not available in search results
Molecular Formula C₁₉H₁₆F₂N₈ [2] [1]
Molecular Weight 394.38 g/mol [2]
CAS Registry Number 1111636-35-1 [2] [1]
Mechanism of Action RAF serine/threonine protein kinase inhibitor [1]
Primary Target Inhibits both wild-type and mutant BRAF and CRAF [2]
Biological Activity Has antitumor activity [2]
SDF File Availability Not located in current search results

Experimental Protocol: Overcoming Drug Resistance

This compound has been utilized in studies investigating resistance mechanisms to targeted cancer therapy. The following workflow outlines a key experiment from the research:

Start Start: Establish c-Met dependent GTL16 gastric cancer cell line Treat Treat with c-Met inhibitor (PF-04217903) Start->Treat Develop Develop resistant clones after prolonged exposure Treat->Develop Analyze Molecular characterization of resistant clones Develop->Analyze Finding Finding: Identify SND1-BRAF fusion protein Analyze->Finding Confirm Confirm hyperactivation of MAPK pathway Finding->Confirm Treat2 Treat resistant cells with: 1. METi + this compound (RAFi) 2. MEK inhibitor alone Confirm->Treat2 Result Result: Combination therapy inhibits ERK activation and cell growth Treat2->Result

Experimental workflow for identifying and targeting SND1-BRAF fusion-driven resistance [3].

Detailed Methodology [3]:

  • Cell Line & Treatment: The experiment used a MET-amplified gastric cancer cell line (GTL16). Resistance was developed by continuous exposure to the c-Met inhibitor PF-04217903 (METi), with concentrations gradually increased to 2.5 µM over four months.
  • Viability Assay: Resistant and parental cells were seeded in 96-well plates and treated with this compound (RAFi) as a single agent or in combination with METi. Cell viability was assessed after 72 hours using a luminescent cell viability assay (e.g., Cell Titer Glo).
  • Data Analysis: The BLISS independence algorithm was used to determine if the combination of METi and RAFi was additive or synergistic.

References

Chemical Properties & Storage Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental chemical characteristics and storage conditions for PF-04880594 as provided by multiple chemical suppliers [1] [2] [3].

Property Specification / Value
CAS Number 1111636-35-1 [1] [2] [3]
Molecular Formula C₁₉H₁₆F₂N₈ [1] [2] [4]
Molecular Weight 394.38 g/mol [2] [3] [4]
Appearance Solid powder [3] [4]
Recommended Storage (Powder) -20°C [2] [5] [4] or 2-8°C (refrigerator) [3] [5]
Recommended Storage (Solution) -80°C in DMSO [5] (stable for 6 months) or 4°C in DMSO (stable for 2 weeks) [5]
Solubility Soluble in DMSO [4]

Safety and Handling Information

According to its Safety Data Sheet (SDS), this compound requires careful handling. The table below outlines the primary hazards and safety measures [1].

Aspect Details

| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long-lasting effects [1]. | | Precautionary Measures | - Do not eat, drink, or smoke when using this product.

  • Wash skin thoroughly after handling.
  • Use only in well-ventilated areas.
  • Avoid release to the environment.
  • Collect spillage for disposal at an approved facility [1]. | | Personal Protective Equipment (PPE) | - Safety goggles
  • Protective gloves
  • Impervious clothing
  • Suitable respirator [1] |

Biological Activity & Research Context

This compound is characterized as a potent and selective inhibitor of the RAF family of kinases, which are key players in the MAPK/ERK signaling pathway [4]. The following diagram illustrates the experimental workflow from compound preparation to assessing its biological effects.

G Start This compound Powder Storage Storage at -20°C Start->Storage Prep Preparation of Stock Solution (in DMSO) Storage->Prep Treatment In-vitro Cell Treatment Prep->Treatment Assay1 Cell Viability Assay Treatment->Assay1 Assay2 ERK Phosphorylation Assay (p-ERK) Treatment->Assay2 Analysis Analysis of Effects: - Decreased Cell Viability - Altered ERK Activity - RAF Dimerization Assay1->Analysis Assay2->Analysis

Experimental workflow for this compound

Target Potency and Experimental Evidence
  • Target and Potency: this compound is reported to be a highly potent inhibitor of BRAF, BRAF V599E mutant, and c-RAF with IC₅₀ values of 0.19 nM, 0.13 nM, and 0.39 nM, respectively [5] [4].
  • Cellular and In-vivo Effects:
    • In cellular models, this compound treatment led to a significant decrease in cell viability and reduced ERK activity [4].
    • In a 3D culture model, the compound induced necrosis, an effect linked to its impact on the MAPK pathway [4].
    • In vivo studies in mouse models showed that this compound induced ERK phosphorylation and B-Raf-c-Raf dimerization in various epithelial tissues. These effects could be counteracted by a MEK inhibitor (PD-0325901), confirming its action within the pathway [4].

Practical Experimental Guidelines

  • Stock Solution Preparation: For higher solubility, warm the vial at 37°C and use an ultrasonic bath. It is recommended to prepare and use the solution on the same day. If necessary, stock solutions can be stored sealed at below -20°C for several months [4].
  • Handling Note: Before opening a vial that has been stored in the freezer, allow it to stand at room temperature for at least an hour to prevent condensation and stability issues [4].

References

Biochemical Activity & Selectivity of PF-04880594

Author: Smolecule Technical Support Team. Date: February 2026

The core inhibitory activity of PF-04880594 against various RAF isoforms is well-established. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values from multiple commercial and scientific sources [1] [2] [3].

Target Reported IC₅₀ Value Source
BRAF (wild-type) 0.19 nM AdooQ, MedChemExpress (MCE)
BRAF V600E (mutant) 0.13 nM AdooQ, MedChemExpress (MCE)
CRAF (also known as c-RAF or RAF1) 0.39 nM AdooQ, MedChemExpress (MCE), AbMole
Selectivity >100-fold selectivity over CSNK1, JNK2/3, and p38 kinases. AbMole

This compound is therefore a potent pan-RAF inhibitor, effective against both wild-type and mutant BRAF, as well as CRAF [2].

Cellular and In Vivo Experimental Data

Beyond biochemical assays, this compound has been characterized in cellular and animal models, revealing both its efficacy and a notable paradoxical effect.

Assay Type Key Findings Experimental Details
In Vitro (HL-60 cells) Induced ERK phosphorylation and stimulated IL-8 release. [2] Concentration: 100 nM; Incubation Time: 48 hours.
In Vivo (Nude mice) Induced ERK phosphorylation and epithelial hyperplasia in tissues like skin and esophagus. [2] [4] Dosage: 10 mg/kg; This effect was blocked by co-treatment with the MEK inhibitor PD-0325901. [2] [4]

The following diagram illustrates the core signaling pathway and the paradoxical effect of this compound, which can be blocked by a MEK inhibitor.

G RAFi This compound RAF RAF Dimer RAFi->RAF Binds & Inhibits (Canonical Path) RAFi->RAF Induces Dimerization (Paradoxical Effect) RAS RAS (Active) RAS->RAF MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Hyperplasia Cell Hyperplasia ERK->Hyperplasia MEKi PD-0325901 (MEK Inhibitor) MEKi->MEK Inhibits MEKi->Hyperplasia Blocks

This compound inhibits RAF but can also cause paradoxical ERK activation and hyperplasia, which is blocked by PD-0325901.

Key Experimental Protocols

The primary preclinical study provides detailed methodologies for key experiments [4].

  • In Vitro 3D Cell Culture Model: A 3D cell culture model was developed to recapitulate RAF inhibitor-induced hyperplasia.

    • Purpose: To study the mechanisms of hyperplasia and its reversal by a MEK inhibitor in a controlled in vitro system.
    • Procedure: Cells were embedded in a 3D matrix and treated with this compound (at a concentration of 100 nM, as used in other cellular assays [2]) alone or in combination with the MEK inhibitor PD-0325901. The resulting morphological changes and cell layering were analyzed.
  • In Vivo Efficacy and Toxicity Study: This protocol assessed both the anti-tumor activity and the side effects of this compound.

    • Animal Model: Nude mice.
    • Dosing Regimen: this compound was administered orally at 10, 20, and 40 mg/kg, twice daily for 3 weeks.
    • Combination Therapy: The MEK inhibitor PD-0325901 was co-administered at various doses (0.1 to 2.5 mg/kg) to evaluate its ability to mitigate hyperplasia.
    • Endpoint Analysis: Tissues were harvested and examined for microscopic pathology (hyperplasia) and ERK phosphorylation (via Western blot) [2] [4].

Interpretation and Research Implications

The data reveals a critical nuance in targeting the RAF pathway:

  • The Paradoxical Effect: While this compound is designed to inhibit the MAPK pathway, it can induce RAF dimerization and activate ERK signaling in a context-dependent manner, particularly in normal epithelial tissues, leading to hyperplasia [2] [4]. This explains the skin lesions observed in some patients treated with RAF inhibitors.
  • Therapeutic Strategy: The finding that a MEK inhibitor can completely block this hyperplasia without reducing the RAF inhibitor's efficacy suggests that a combination therapy could significantly improve the safety and therapeutic window of RAF inhibitors like this compound [4].

References

Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and physical characteristics of PF-04880594:

Property Details
CAS Number 1111636-35-1 [1] [2] [3]
Chemical Name 3-[[4-[1-(2,2-Difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]propanenitrile [1] [3]
Molecular Formula C₁₉H₁₆F₂N₈ [1] [2] [4]
Molecular Weight 394.38 g/mol [4] [5] [3]
Appearance White to beige solid powder [1] [3]
Solubility Soluble in DMSO (e.g., 20 mg/mL) [5] [3]
Storage Desiccate at -20°C [4] [5]
Purity Typically ≥98% (by HPLC) [3] [6]

Biological Activity and Mechanism of Action

This compound functions as a potent inhibitor of the serine/threonine kinases BRAF and c-RAF [5] [3]. These kinases play a critical role in the MAPK/ERK signaling pathway, which regulates cell growth and proliferation and is often dysregulated in cancers [5].

The table below shows its half-maximal inhibitory concentration (IC₅₀) values against key targets:

Target IC₅₀ (nM)
BRAF (V599E mutant) 0.13 nM [5]
BRAF (wild-type) 0.19 nM [5]
c-RAF (wild-type) 0.39 nM [5]

This potent inhibition of RAF kinases disrupts the MAPK signaling pathway. A key and paradoxical effect observed with this compound in some epithelial tissues is that it can induce RAF dimerization and ERK phosphorylation, leading to hyperplasia. This hyperplastic effect can be attenuated by co-administering a MEK inhibitor [5].

Research Applications and Key Findings

This compound is primarily used in preclinical research to study the RAF/MEK/ERK pathway and to investigate potential cancer treatments.

  • Overcoming Drug Resistance: A pivotal study demonstrated that this compound could overcome acquired resistance to a c-Met inhibitor. In a c-Met dependent gastric cancer cell line (GTL16) rendered resistant to the c-Met inhibitor PF-04217903, resistance was mediated by a novel SND1-BRAF fusion protein that hyperactivated the MAPK pathway. The study found that combination treatment with the c-Met inhibitor and this compound (RAFi) inhibited ERK activation and restored cell growth inhibition, effectively circumventing the resistance mechanism [7] [8].
  • In Vivo Model Research: In nude mouse models, administration of this compound (at 10-40 mg/kg, twice daily) induced ERK phosphorylation and B-Raf/c-Raf dimerization in multiple epithelial tissues. This model has been useful for studying the paradoxical MAPK pathway activation by RAF inhibitors [5].

The following diagram illustrates the signaling pathway and how this compound was applied in the resistance study:

G cMet c-Met Receptor BRAF BRAF/c-RAF cMet->BRAF Signaling BRAF_Fusion SND1-BRAF Fusion (Resistance Mechanism) MEK MEK BRAF_Fusion->MEK Constitutive Activation BRAF->MEK ERK ERK MEK->ERK CellGrowth Cell Growth & Survival ERK->CellGrowth METi c-Met Inhibitor (PF-04217903) METi->cMet Inhibits RAFi RAF Inhibitor (this compound) RAFi->BRAF_Fusion Inhibits RAFi->BRAF Inhibits

This compound restores sensitivity by inhibiting the SND1-BRAF fusion-driven pathway.

Experimental Protocol Example

Below is an example of a cell viability assay protocol used to study this compound in combination with another inhibitor, based on the published research [8]:

1. Cell Seeding - Seed cells (e.g., the resistant clone GTL16R) into a 96-well plate at a density of 4,000 cells per well and allow them to adhere overnight.

2. Compound Treatment - Prepare serial dilutions of this compound (RAFi) and the other inhibitor (e.g., a c-Met inhibitor). - Treat cells with either each compound alone or in combination. For combination studies, a typical design uses five serial concentrations of each inhibitor in a matrix. - Incubate the plates for 72 hours at 37°C.

3. Viability Measurement - Add a cell viability reagent like Cell Titer-Glo to each well. - Measure the resulting luminescent signal, which is proportional to the amount of ATP present, indicating the number of metabolically active cells.

4. Data Analysis - Calculate the percentage of growth inhibition for each condition. - Analyze the combination data using models like the BLISS independence algorithm to determine if the drug interaction is additive or synergistic.

Key Considerations for Researchers

  • Handling and Storage: The compound is stable as a solid powder when stored desiccated at -20°C. For solubility, it is recommended to warm the DMSO stock solution at 37°C and briefly sonicate it. Fresh stock solutions are preferred, but they can be stored sealed below -20°C for several months [5].
  • Paradoxical Effect: Be aware that as a RAF inhibitor, this compound can induce paradoxical ERK activation in some cellular contexts, which is an important consideration for experimental design and data interpretation [5].

References

PF-04880594 Research Application Note

Author: Smolecule Technical Support Team. Date: February 2026

Title: Application Note: Use of PF-04880594 for In Vitro Analysis of MAPK Pathway Resistance in Cancer Models

Objective: To provide a detailed protocol for using the RAF inhibitor this compound in vitro to study the circumvention of resistance to targeted therapies in cancer cell lines, based on methodologies from Lee et al. [1].

Introduction & Mechanism of Action

This compound is a potent and selective ATP-competitive small-molecule inhibitor that targets both wild-type and mutant forms of BRAF and CRAF [2] [3]. It functions by blocking the MAPK/ERK signaling pathway downstream of Receptor Tyrosine Kinases (RTKs) [3].

This pathway's aberrant activation is a common driver of tumor growth and survival. In the context of the cited study, this compound was used to demonstrate that resistance to a c-Met inhibitor (PF-04217903) in GTL16 gastric carcinoma cells was mediated through a novel SND1-BRAF fusion protein, which constitutively activated the MAPK pathway. The resistance was overcome by combining the c-Met and RAF inhibitors, leading to suppressed ERK phosphorylation and reduced cell proliferation [1].

The following diagram illustrates the signaling pathway and the mechanism of action of this compound in this specific experimental model:

G cluster_normal Sensitive Cells cluster_resistant Resistant Cells MET_Inhibitor c-MET Inhibitor (PF-04217903) cMET c-MET Receptor MET_Inhibitor->cMET Inhibits RAF_Inhibitor RAF Inhibitor (this compound) MAPK_Pathway MAPK Pathway (RAF -> MEK -> ERK) RAF_Inhibitor->MAPK_Pathway Inhibits SND1_BRAF Resistance Mechanism: SND1-BRAF Fusion SND1_BRAF->MAPK_Pathway Bypasses Inhibition cMET->MAPK_Pathway Activates Cell_Proliferation Cell Proliferation & Survival MAPK_Pathway->Cell_Proliferation

Material Preparation

Item Specification

| This compound | - Storage: -20°C

  • Molecular Weight: 394.38 g/mol
  • Molecular Formula: C₁₉H₁₆F₂N₈
  • CAS Number: 1111636-35-1
  • Purity: ≥98% [2] [3] | | Solvent | Reconstitute in DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM). | | Working Solution | Further dilute in cell culture medium immediately before use. The final DMSO concentration should be kept constant (e.g., ≤0.1%) across all treatments. | | Cell Lines | GTL16 gastric carcinoma cells (or other relevant cancer cell lines). Resistant clones (e.g., GTL16R1, GTL16R3) can be derived via prolonged exposure to another targeted inhibitor [1]. |

Experimental Protocols

Cell Viability and Proliferation Assay

This protocol assesses the cytotoxic effect of this compound as a single agent or in combination.

Parameter Specification
Objective To determine the IC₅₀ of this compound and its synergistic effects with other inhibitors.
Cell Seeding Seed cells at a density of 4,000 cells/well in a 96-well plate and allow to adhere overnight [1].

| Treatment | - Single Agent: Treat with this compound in a 9-point serial dilution (e.g., from 10 µM to 153 pM).

  • Combination: Treat with a fixed dose of a second inhibitor (e.g., a c-Met inhibitor) while adding this compound in a 5-point serial dilution [1]. | | Incubation | Incubate treated cells for 72 hours at 37°C and 5% CO₂ [1]. | | Viability Readout | Add Cell Titer-Glo Reagent. Measure luminescence as a proxy for ATP concentration and viable cell number [1]. | | Data Analysis | - Calculate % inhibition relative to DMSO-treated controls.
  • Fit data to a sigmoidal dose-response model to determine IC₅₀ values.
  • For combinations, use models like the BLISS independence algorithm to quantify synergy (ΔBLISS > 0 indicates synergy) [1]. |
Immunoblotting Analysis of Pathway Modulation

This protocol confirms the on-target effect of this compound by analyzing phosphorylation status of key signaling proteins.

Parameter Specification
Objective To verify inhibition of MAPK signaling by detecting reduced levels of phosphorylated ERK.
Cell Treatment Treat cells at ~70-80% confluence with this compound at relevant concentrations (e.g., near IC₅₀) for a duration of 1 to 24 hours. Include DMSO and combination treatment controls.
Cell Lysis Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

| Key Antibodies | - Primary Antibodies: p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-MEK, and other pathway components.

  • Loading Control: β-Actin or GAPDH. | | Data Interpretation | Successful target engagement is confirmed by a dose-dependent decrease in p-ERK levels without changes in total ERK. |

Key Experimental Findings from Literature

The table below summarizes the core findings from the research that utilized this compound:

Experimental Context Key Finding Outcome with this compound
c-Met Inhibitor Resistant GTL16 Gastric Cancer Cells [1] Resistance mediated by SND1-BRAF fusion, causing MAPK pathway hyperactivation. Combination with c-Met inhibitor blocked ERK activation and overcame resistance, inhibiting cell growth.
In Vivo Model (Mouse) [4] RAF inhibitor-induced skin hyperplasia (a side effect of paradoxical pathway activation). Co-administration with the MEK inhibitor PD-0325901 attenuated this hyperplastic effect.

Critical Considerations for Researchers

  • Paradoxical MAPK Activation: A well-documented phenomenon with some RAF inhibitors, where they can activate the MAPK pathway in wild-type BRAF cells, leading to side-effects like hyperkeratotic skin lesions [4]. This should be considered when interpreting in vitro data in specific cellular contexts.
  • Combination Strategy: The primary utility of this compound in the cited study was in a combination therapy approach to overcome acquired resistance. Its efficacy as a single agent will be highly context-dependent on the tumor's genetic drivers [1].
  • Experimental Controls: Always include vehicle (DMSO) controls and, if possible, a positive control inhibitor (e.g., another known RAF or MEK inhibitor) to validate your experimental system.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Lack of Potency Incorrect cellular context (e.g., no RAF dependency). Pre-screen cell lines for BRAF mutations, fusions, or MAPK pathway dependence.
High Background in Viability Assay Cell seeding density too high. Optimize seeding density in a pilot assay to ensure cells are in logarithmic growth phase during the treatment period.
No Change in p-ERK Insufficient drug concentration or exposure time. Perform a time-course and dose-response immunoblotting experiment. Ensure phosphatase inhibitors are fresh in the lysis buffer.

References

Comprehensive Application Notes and Protocols for PF-04880594 in Tumor Growth Inhibition Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PF-04880594 and Its Therapeutic Relevance

This compound is a potent and selective small-molecule inhibitor targeting RAF serine/threonine kinases, which play crucial roles in the MAPK signaling pathway that regulates cell growth, proliferation, and survival. This pathway is frequently dysregulated in human cancers, making RAF an attractive therapeutic target. This compound demonstrates potent inhibition of multiple RAF isoforms with IC50 values of 0.19 nM for BRAF, 0.13 nM for BRAF V599E mutant, and 0.39 nM for c-RAF, establishing it as a valuable tool compound for investigating RAF-dependent signaling in cancer models [1]. The compound has been utilized in multiple preclinical studies investigating resistance mechanisms to targeted therapies and combination treatment strategies, particularly in contexts where MAPK pathway reactivation drives tumor progression despite initial targeted therapy [2] [3].

The therapeutic rationale for RAF inhibition extends to multiple cancer types, including melanoma, gastric cancer, and other malignancies characterized by RAS/RAF pathway activation. This compound has demonstrated particular utility in overcoming resistance to c-Met inhibitors, as evidenced by studies showing that combination therapy with this compound can restore sensitivity in resistant gastric cancer models [2] [3]. Additionally, the compound has been instrumental in elucidating RAF inhibitor-induced paradoxical activation of the MAPK pathway in normal tissues, a phenomenon that has important clinical implications for the management of side effects associated with RAF-targeted therapies [4]. These applications highlight the value of this compound as both an investigational tool and a potential therapeutic agent in oncology drug development.

Compound Profile and Chemical Properties

Chemical and Physical Characteristics

This compound is characterized by well-defined chemical properties that inform its appropriate handling and application in experimental settings. The compound has a molecular weight of 394.38 g/mol and a chemical formula of C~19~H~16~F~2~N~8~, with the chemical name 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazol-4-yl]pyrimidin-2-yl]amino]propanenitrile [1]. It is typically supplied as a powder and is soluble in DMSO, which is the recommended solvent for preparing stock solutions. For optimal stability, this compound should be stored desiccated at -20°C, protected from light and moisture to maintain compound integrity over extended periods [1].

The compound's structure incorporates key pharmacophores that contribute to its potent RAF inhibitory activity, including a pyrrolopyridine moiety that enhances kinase selectivity and a difluoroethyl group that improves metabolic stability. These structural features are consistent with known structure-activity relationships for RAF inhibitors and contribute to the compound's favorable pharmacokinetic properties observed in preclinical models [1] [4]. Researchers should note that fresh stock solutions in DMSO are recommended for experimental use, though properly stored aliquots can typically be maintained for several months without significant degradation when kept at -20°C in sealed containers.

Table 1: Chemical and Physical Properties of this compound

Property Specification
CAS Registry Number 1111636-35-1
Molecular Formula C~19~H~16~F~2~N~8~
Molecular Weight 394.38 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Storage Conditions Desiccate at -20°C
Chemical Stability Stable under recommended conditions
Biological Activity and Target Profile

This compound exhibits potent and selective inhibition across RAF kinase family members, as demonstrated in biochemical and cellular assays. The compound's primary mechanism of action involves competitive binding to the ATP-binding pocket of RAF kinases, thereby preventing phosphorylation of downstream substrates including MEK and ERK. This targeted inhibition results in suppression of the MAPK signaling cascade, leading to cell cycle arrest and reduced proliferation in RAF-dependent tumor models [1]. The compound's exquisite potency against both wild-type and mutant BRAF, particularly the V600E variant commonly found in melanoma, positions it as a valuable tool for investigating BRAF-driven tumor biology and therapeutic resistance mechanisms.

In addition to its direct antitumor effects, this compound has been shown to induce RAF dimerization and paradoxical ERK activation in certain cellular contexts, particularly in cells with upstream RAS activation [4]. This paradoxical activation has important implications for both the compound's therapeutic application and its side effect profile, as it may contribute to the development of hyperproliferative lesions in normal tissues. Understanding this nuanced pharmacology is essential for appropriate experimental design and interpretation when utilizing this compound in preclinical studies. The compound's well-characterized target profile and consistent cellular activity make it a reliable tool for investigating RAF biology and evaluating combination therapeutic strategies.

Table 2: Biochemical Inhibition Profile of this compound

Target IC50 Value Experimental Context
BRAF V599E mutant 0.13 nM Biochemical assay
BRAF wild-type 0.19 nM Biochemical assay
c-RAF 0.39 nM Biochemical assay
ERK phosphorylation ~10-100 nM (cellular IC50) GTL16 resistant clones
Cell viability Variable by model Context-dependent

In Vitro Applications and Protocols

2D Cell Culture Viability Assays

The assessment of this compound effects on tumor cell viability in two-dimensional culture systems follows standardized protocols optimized for reliability and reproducibility. For standard viability assays, cells should be seeded in 96-well or 384-well plates at optimized densities that prevent overconfluence at the endpoint—typically 4,000 cells per well for 96-well formats and proportional adjustments for higher-density formats [2] [3]. Cells are allowed to adhere overnight under appropriate culture conditions (37°C, 5% CO~2~) before compound treatment. This compound is typically tested in a dose-response format using serial dilutions spanning a concentration range from 153 pM to 10 μM, with 0.1% DMSO serving as the vehicle control [2]. Following 72 hours of continuous compound exposure, cell viability is quantified using homogeneous endpoint assays such as CellTiter-Glo (Promega), which measures ATP content as a surrogate for viable cell number [5].

3D Culture Models and Signaling Analysis

Three-dimensional culture systems provide a more physiologically relevant context for evaluating this compound activity, particularly for investigating the paradoxical hyperplasia associated with RAF inhibition. For 3D epithelial culture models, such as reconstructed human epidermis (RHE) systems, cells are typically embedded in extracellular matrix substitutes (e.g., Matrigel or collagen) and allowed to form structured assemblies over 7-14 days before compound treatment [4]. In these models, this compound treatment at 62.5 nM for 48 hours has been shown to induce necrosis and architectural disruption, with ghost cells accounting for 50-60% of the culture thickness [1]. These 3D systems are particularly valuable for modeling the paradoxical ERK activation and hyperproliferative responses to RAF inhibition that occur in specific cellular contexts.

For signaling analysis, Western immunoblotting provides quantitative assessment of pathway modulation following this compound treatment. Cells should be treated at 70-80% confluence with this compound at concentrations ranging from 1 nM to 1 μM for duration of 1-24 hours, depending on the kinetic properties of the target phosphoproteins [2] [3]. Following treatment, cells are lysed using RIPA or similar buffers supplemented with phosphatase and protease inhibitors. Key signaling nodes to evaluate include phospho-ERK (T202/Y204), total ERK, phospho-MEK, and cell cycle regulators such as cyclin D1 [2] [6]. For the analysis of paradoxical activation, additional markers of proliferation (Ki-67, BrdU incorporation) may be incorporated. The 3D model systems have demonstrated particular utility in elucidating the mechanism of RAF inhibitor-induced epithelial hyperplasia and for evaluating combination strategies with MEK inhibitors to mitigate this effect [4].

Table 3: In Vitro Protocol Summary for this compound

Application Key Parameters Endpoint Measurements
2D Viability Assay 4,000 cells/well (96-well), 72h treatment, 37°C CellTiter-Glo luminescence, IC~50~ calculation
Signaling Analysis 1-24h treatment, 1 nM-1 μM range, 70-80% confluence Western blot for pERK, pMEK, cyclin D1
3D Culture Models 62.5 nM, 48h treatment in Matrigel Histology, necrosis quantification, immunohistochemistry
Combination Studies Fixed-ratio or matrix design, 72h co-treatment Bliss independence analysis, combination indices
Experimental Workflow for In Vitro Applications

The following diagram illustrates the standard workflow for evaluating this compound in tumor growth inhibition studies:

G A Cell Seeding & Culture B This compound Treatment A->B 24h adhesion C Viability Assessment B->C 72h exposure D Signaling Analysis B->D 1-24h exposure E Data Processing C->E Luminescence data D->E Western blot data F Result Interpretation E->F

Figure 1: Experimental workflow for in vitro evaluation of this compound

In Vivo Applications and Protocols

Mouse Xenograft Models and Dosing Regimens

This compound has been evaluated in multiple mouse xenograft models to assess its antitumor activity and pharmacokinetic-pharmacodynamic relationships. In standard efficacy studies, immunocompromised mice (e.g., nude or SCID strains) are implanted subcutaneously with tumor cells (typically 5×10^6^ cells per mouse), and treatment is initiated when tumors reach a measurable volume (approximately 100-200 mm³) [4]. This compound is administered orally at doses ranging from 10-40 mg/kg, typically using a twice-daily (BID) dosing schedule for continuous pathway suppression [4]. The compound is formulated in appropriate vehicles such as 0.5% methylcellulose with 0.2% Tween-80 or similar systems that ensure consistent bioavailability. Treatment duration in published studies typically spans 3 weeks, with periodic monitoring of tumor volumes and animal body weights to assess antitumor efficacy and potential toxicity [4].

Tumor measurements should be collected 2-3 times per week using digital calipers, with volumes calculated using the formula: (length × width²) / 2. The experimental groups should include vehicle control, this compound monotherapy, and relevant combination arms when investigating drug interactions. For combination studies with MEK inhibitors such as PD-0325901, this compound is typically administered concurrently with the second agent, often at modified doses to evaluate synergistic antitumor activity while managing potential overlapping toxicities [4]. For a comprehensive pharmacokinetic-pharmacodynamic analysis, satellite groups of tumor-bearing mice should be included for terminal blood collection and tumor tissue harvesting at predetermined timepoints after dosing to characterize compound exposure and pathway modulation in tumors.

Tissue Analysis and Biomarker Assessment

Comprehensive tissue analysis is essential for understanding the mechanism of action of this compound in vivo and for evaluating biomarker responses. At study endpoint (or at predetermined interim timepoints), tumors should be harvested and divided for multiple analytical approaches: portion fixed in 10% neutral buffered formalin for histology and immunohistochemistry, and portion snap-frozen in liquid nitrogen for protein and molecular analysis [4]. For immunohistochemical assessment of pathway modulation, key markers include phospho-ERK (to assess MAPK pathway inhibition), Ki-67 (proliferation index), and cleaved caspase-3 (apoptosis). In studies investigating the hyperproliferative responses to RAF inhibition, additional analysis of skin or other epithelial tissues may be included to assess paradoxical ERK activation and hyperplasia [4].

For protein analysis, frozen tumor tissues are homogenized in appropriate lysis buffers, and extracts are subjected to Western blotting or reverse-phase protein array (RPPA) analysis to quantify signaling pathway modulation. Key nodes for evaluation include pERK, pMEK, cyclin D1, and pS6 [2] [3]. The RPPA platform is particularly valuable for high-throughput profiling of multiple phosphoproteins across treatment groups and timepoints. In studies where this compound is evaluated in the context of resistance mechanisms (such as the SND1-BRAF fusion identified in c-Met inhibitor-resistant models), additional molecular characterization including RNA sequencing or genomic analysis may be incorporated to identify potential biomarkers of response or resistance [2].

Data Analysis and Interpretation

Processing Drug Response Data

Robust analysis of this compound sensitivity data requires appropriate statistical approaches and normalization methods. For viability assays, raw luminescence values from CellTiter-Glo or similar assays should first be background-corrected and normalized to vehicle-treated controls (0% inhibition) and positive cytotoxicity controls (100% inhibition) [2] [3]. The Tumor Growth Inhibition (TGI) score for each concentration is calculated as:

where Baseline represents cell counts measured one day after seeding [2]. Dose-response curves are then generated by fitting normalized TGI values against log-transformed compound concentrations using a four-parameter logistic model in specialized software packages such as the R 'drc' package [2]. From these curves, key parameters including IC~50~ (half-maximal inhibitory concentration), IC~90~, Hill slope, and upper and lower response limits are derived to quantify compound potency and efficacy.

For combination studies, the BLISS independence model is frequently employed to characterize drug interactions [2]. The BLISS expected effect for two drugs (A and B) is calculated as:

where EA and EB represent the fractional inhibition observed with single agents. The difference between the BLISS expected effect and the experimentally observed combination effect (ΔBLISS) quantifies the degree of interaction, with values >0 indicating synergy, values <0 indicating antagonism, and values approximating 0 indicating additive effects [2]. Data visualization using surface plots or heatmaps facilitates interpretation of complex combination datasets. These analytical approaches enable rigorous quantification of this compound activity both as a single agent and in combination regimens, supporting informed decisions regarding therapeutic strategy optimization.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the key signaling pathways modulated by this compound and its interaction with resistance mechanisms:

G GF Growth Factor Receptors RAF RAF Kinases GF->RAF cMet c-Met Receptor cMet->RAF Fusion SND1-BRAF Fusion (Resistance Mechanism) Fusion->RAF MEK MEK RAF->MEK This compound blocks ERK ERK MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif PF This compound Inhibition PF->RAF MEKi MEK Inhibitor Rescue MEKi->MEK

Figure 2: this compound mechanism of action and resistance pathways

Technical Considerations and Troubleshooting

Assay Validation and Quality Control

Rigorous quality control measures are essential for generating reliable and reproducible data with this compound. For cell-based assays, the Z-prime factor should be calculated for each assay plate to confirm acceptable separation between positive and negative controls, with values >0.5 generally indicating robust assay performance [5]. Cell lines should be regularly authenticated and monitored for mycoplasma contamination to maintain genetic integrity and prevent aberrant responses. When evaluating this compound in the context of resistance models, it is crucial to confirm the molecular characteristics of the resistant cells (e.g., presence of the SND1-BRAF fusion) through genomic or protein-based methods to ensure the physiological relevance of the experimental system [2].

For in vivo studies, attention to dosing formulation consistency and stability is critical. This compound formulations should be prepared fresh regularly (at least weekly) and protected from light during storage. Animal body weights and clinical signs should be monitored at least three times weekly, with predefined criteria for dose modification or early euthanasia to ensure animal welfare compliance [4]. In studies where paradoxical ERK activation is anticipated, particularly in RAS-mutant models or normal epithelial tissues, inclusion of appropriate biomarker assessments (e.g., phospho-ERK staining in skin samples) provides important mechanistic insights [4]. These quality control measures enhance data reliability and facilitate appropriate interpretation of this compound activity across experimental systems.

Common Technical Challenges and Solutions

Several technical challenges may arise when working with this compound, and understanding these potential issues facilitates proactive troubleshooting. A common observation is the paradoxical ERK activation in specific cellular contexts, particularly in cells with upstream RAS activation or in normal epithelial tissues [4]. This phenomenon can be mitigated by combination with MEK inhibitors, which block downstream signaling regardless of RAF activation status. For in vitro assays, solvent precipitation may occur when diluting DMSO stock solutions into aqueous media; this can be minimized by using intermediate dilutions in complete media and ensuring thorough mixing. When evaluating combination effects, appropriate experimental design is essential—both fixed-ratio and matrix dilution approaches provide robust data, though matrix designs offer more comprehensive information about interaction patterns across multiple concentration combinations [2].

For in vivo studies, the hyperplastic responses in epithelial tissues may complicate toxicity assessment and limit the achievable dose intensity of this compound monotherapy [4]. As demonstrated in preclinical models, combination with MEK inhibitors such as PD-0325901 at clinically relevant exposures can attenuate these hyperproliferative changes while maintaining antitumor efficacy. When analyzing tumor growth inhibition data, mixed effects statistical models account for both within-animal and between-animal variability, providing more robust estimates of treatment effects compared to simple t-tests [7]. Additionally, the use of standardized metrics such as the Tumor Growth Inhibition (TGI) score facilitates cross-study comparisons and quantitative modeling of exposure-response relationships [2] [7].

Applications in Cancer Research and Therapeutic Development

This compound has proven particularly valuable in investigating resistance mechanisms to targeted therapies and developing rational combination strategies. In c-Met amplified gastric cancer models, prolonged exposure to c-Met inhibitors selects for resistant clones harboring a novel SND1-BRAF fusion that reactivates the MAPK pathway downstream of the inhibited receptor [2] [3]. In this context, this compound effectively restores sensitivity when combined with the c-Met inhibitor, demonstrating the utility of vertical pathway inhibition strategies to overcome resistance. The SND1-BRAF fusion protein results from a chromosomal rearrangement between 7q32 and 7q34 and produces a constitutively active BRAF kinase that bypasses c-Met dependency, highlighting the adaptive capacity of cancer cells and the importance of preemptive resistance monitoring [2].

Beyond its application in resistance settings, this compound serves as a valuable tool for understanding the complex feedback regulation within the MAPK pathway. The compound has been instrumental in characterizing the paradoxical activation of ERK signaling that occurs with RAF inhibition in specific cellular contexts, a phenomenon with important clinical implications for both the efficacy and toxicity profiles of RAF-targeted therapies [4]. These fundamental insights have informed combination approaches with MEK inhibitors that enhance therapeutic indices and mitigate mechanism-based toxicities. Additionally, this compound has utility in biomarker discovery efforts and patient stratification strategies, as its sensitivity pattern may identify tumors with specific dependencies on RAF signaling or particular genetic alterations that predict vulnerability to RAF inhibition [2] [4].

Conclusion

This compound represents a potent and selective RAF inhibitor with well-established applications in both basic cancer biology and translational therapeutic development. The compound's clearly defined biochemical potency, cellular activity, and in vivo efficacy make it a valuable tool for investigating RAF-dependent signaling across multiple experimental contexts. The protocols and application notes detailed in this document provide a framework for rigorous evaluation of this compound in tumor growth inhibition studies, with particular emphasis on standardized assays, appropriate controls, and robust analytical methods. As targeted therapy approaches continue to evolve, tools such as this compound will remain essential for deciphering resistance mechanisms and developing effective combination strategies that maximize therapeutic benefit while minimizing toxicity.

References

PF-04880594 BRAF mutant melanoma xenograft

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: PF-04880594

This compound is a potent, ATP-competitive small-molecule inhibitor that targets key players in the MAPK signaling pathway [1]. The table below summarizes its primary biochemical targets and half-maximal inhibitory concentration (IC₅₀) values.

Target Reported IC₅₀ Value
BRAF V600E 0.13 nM
BRAF (wild-type) 0.19 nM
c-RAF 0.39 nM

Source: Biological activity data from a commercial supplier's assay [1].

Proposed Mechanism of Action

This compound acts as a classical RAF inhibitor. Its mechanism is contextual, depending on the cellular genetic background, which is crucial for understanding its application and potential paradoxical effects.

The following diagram illustrates the differential effect of this compound in BRAF mutant versus BRAF wild-type cells.

G cluster_mutant Context: BRAF V600E Mutant Cell cluster_wildtype Context: BRAF Wild-Type Cell (with active RAS signaling) compound This compound MutBRAF Constitutive BRAF V600E Monomer compound->MutBRAF Inhibits BRAF BRAF (WT) compound->BRAF Binds, promotes dimerization pMEK p-MEK MutBRAF->pMEK pERK p-ERK pMEK->pERK Proliferation Cell Proliferation pERK->Proliferation RTK Active RTK RAS Active RAS-GTP RTK->RAS BRAF_CRAF BRAF/CRAF Dimer RAS->BRAF_CRAF BRAF->BRAF_CRAF CRAF CRAF CRAF->BRAF_CRAF pMEK_WT p-MEK BRAF_CRAF->pMEK_WT pERK_WT p-ERK pMEK_WT->pERK_WT Paradox Paradoxical MAPK Activation pERK_WT->Paradox

In Vitro and In Vivo Application Data

The quantitative data from the literature provides a basis for designing dose-response experiments.

Experimental Model Reported Finding Concentration/Dose Key Outcome
GTL16 Resistant Clones (in vitro) Decreased cell viability and ERK activity [2] [1] Not fully specified Demonstrated efficacy in a model of resistance.
3D RHE Model (in vitro) Induction of necrosis [1] 62.5 nmol/L for 2 days Ghost cells accounted for 50-60% of culture thickness.
Nude Mice Model (in vivo) Induction of ERK phosphorylation and B-Raf-c-Raf dimerization in epithelial tissues [1] 10-40 mg/kg, twice daily for 3 weeks Phenomena attenuated by co-administration of the MEK inhibitor PD-0325901.

Experimental Protocol Framework

The following workflow and detailed protocol are synthesized from a study that used this compound to overcome drug resistance in a xenograft model, though not specifically melanoma [2]. This can be adapted for BRAF-mutant melanoma models.

G Step1 1. Establish Resistant Model (Prolonged METi exposure) Step2 2. Characterize Mechanism (Identify SND1-BRAF fusion, MAPK hyperactivation) Step1->Step2 Step3 3. In Vitro Combination Screen (METi + RAFi treatment) Step2->Step3 Step4 4. In Vivo Efficacy Study (Implant clones, treat with METi, RAFi, and combination) Step3->Step4 Step5 5. Analyze Tumor & Signaling (Measure tumor volume, assess p-ERK via WB/IHC) Step4->Step5

Detailed Procedures:

  • In Vitro Viability and Signaling Assays

    • Cell Seeding: Seed BRAF-mutant melanoma cells (e.g., A375, which harbors the V600E mutation) or a resistant variant in 96-well plates at a density of 4,000 cells/well and allow to adhere overnight [2].
    • Compound Treatment: Treat cells with this compound in a 9-point serial dilution (e.g., from 10 µM to 153 pM). For combination studies, include a second agent (e.g., a c-Met or MEK inhibitor) in a 5-point serial dilution [2].
    • Viability Readout: After 72 hours of incubation, measure cell viability/proliferation using a luminescent assay like CellTiter-Glo [2].
    • Data Analysis: Process viability readings to generate IC₅₀ values and Tumor Growth Inhibition (TGI) scores. The BLISS independence algorithm can be used to assess drug synergy in combination studies [2].
    • Pathway Analysis: In parallel, lyse treated cells and perform Western Blot analysis to assess levels of p-ERK, total ERK, and other pathway proteins to confirm on-target mechanism of action [2] [1].
  • In Vivo Xenograft Efficacy Study

    • Model Generation: Implant BRAF-mutant melanoma cells subcutaneously into immunodeficient mice (e.g., NSG or nude mice). For a model investigating resistance mechanisms, consider using engineered or pre-selected resistant cell lines [2] [3].
    • Dosing Regimen: Once tumors are established (e.g., ~100-150 mm³), randomize mice into treatment groups. A potential dosing regimen for this compound, based on a related study, is 10-40 mg/kg, administered orally twice daily. Control groups should receive vehicle [1].
    • Tumor Monitoring: Measure tumor volumes and body weights 2-3 times per week for the study duration (e.g., 3 weeks) [1].
    • Terminal Analysis: At the end of the study, harvest tumors. Weigh and snap-freeze portions for subsequent protein and molecular analysis (e.g., Western Blot for p-ERK) or preserve in formalin for immunohistochemistry (IHC) [2].

Critical Considerations for Experimental Design

  • Modeling Resistance: The initial study demonstrating this compound's utility was in a gastric cancer model with an acquired SND1-BRAF fusion that conferred resistance to a c-Met inhibitor [2]. For melanoma, investigate known resistance mechanisms to BRAF/MEK inhibitors, such as alternative splicing, RAF dimerization, or secondary mutations [4] [5].
  • Combination Rationale: The literature strongly supports the use of this compound in combination to overcome resistance. The original study showed that combining it with a c-Met inhibitor blocked ERK activation and overcame resistance in vitro [2]. Furthermore, a MEK inhibitor (PD-0325901) alone was also effective and could attenuate hyperplasia induced by RAF inhibition in vivo [2] [1].
  • Paradoxical Activation: Be aware that first-generation RAF inhibitors like this compound can cause paradoxical MAPK activation in cells with wild-type BRAF but upstream pathway activation (e.g., RAS mutations) [5]. This is a critical consideration for in vivo studies monitoring effects on normal tissues.

Research Implications and Future Directions

The discovery that a BRAF fusion can bypass dependency on an upstream oncogenic driver like c-Met reveals the plasticity of cancer cells [2]. This underscores the importance of:

  • Vertical Inhibition: Combining inhibitors that target different nodes of the same pathway (e.g., RAF + MEK) can lead to more profound and durable suppression of the MAPK pathway, helping to circumvent resistance [6].
  • Sequential Therapy: For BRAF-mutant melanoma, clinical evidence suggests that the sequence of immunotherapy and targeted therapy ("sandwich" approach) can impact patient outcomes, which may be relevant when planning in vivo studies that test treatment sequences [6].

I hope these structured application notes provide a solid foundation for your research. Should you require further clarification or have more specific model requirements, feel free to ask.

References

Application Notes & Protocols Summary

Author: Smolecule Technical Support Team. Date: February 2026

Section Description Key Parameters/Methods
Introduction Advantages of 3D models for drug testing Better mimics in vivo conditions, improves predictive accuracy for drug efficacy/toxicity [1] [2]
3D Culture Platforms Comparison of different technologies for forming 3D cell structures Low-attachment plates, hanging drop method, scaffold-based systems (natural/synthetic) [2]
Protocol: Spheroid Generation Step-by-step guide for creating tumor spheroids using PF-04880594 Cell seeding, compound treatment, incubation (96h), endpoint analysis (viability, morphology) [2]
Protocol: Invasion & Migration Methodology for assessing compound effects on cell spread Collagen/matrigel invasion assays, measurement of invasive area [2]
Data Analysis Key parameters and techniques for evaluating spheroids and drug effects Size measurement, viability assays (MTT, CellTiter-Glo), immunohistochemistry [2] [3]
Troubleshooting Common issues and solutions in 3D culture workflows Low spheroid formation uniformity, poor compound diffusion, inadequate viability signal [2]

Introduction to 3D Cell Culture for Drug Screening

The transition from conventional two-dimensional (2D) cell culture to three-dimensional (3D) models represents a paradigm shift in preclinical drug development. 3D cell culture technologies offer more biomimetic environments that support improved cell-cell and cell-matrix interactions, thereby better preserving native cellular characteristics and function [1]. For drug development candidates like This compound, employing 3D models provides a critical bridge between simplistic monolayer cultures and complex in vivo systems, enhancing the translational value of experimental data [1] [2].

These advanced culture formats demonstrate superior capability in mimicking physiological gradients of nutrients, oxygen, and therapeutic agents, while more accurately recapitulating drug resistance patterns observed in human patients [2]. The application of 3D models for characterizing this compound allows for more reliable assessment of compound efficacy, toxicity, and mechanisms of action prior to advancing to animal studies, potentially reducing both costs and ethical concerns associated with in vivo testing [2].

3D Cell Culture Platforms & Selection

Multiple established technologies enable the generation of 3D cellular models, each with distinct advantages and limitations for specific research applications. The table below compares the primary platforms suitable for characterizing this compound:

Method Mechanism Advantages Disadvantages Suitability for this compound Screening
Low-Attachment Plates Hydrophilic polymer coating prevents adhesion, forcing cell aggregation [2]. Simple protocol; suitable for high-throughput screening; works with various cell types [2]. Potential spheroid size variability; not ideal for long-term culture or invasion studies [2]. High - excellent for initial efficacy screening.
Hanging Drop Cells aggregate by gravity in suspended media droplets [2]. Produces highly uniform spheroids; low cost; minimal material requirement [2]. Difficult medium changes; limited culture duration; small spheroid size [2]. Medium - good for pre-screening optimization.
Scaffold-Based Systems Cells grown within natural or synthetic 3D matrices [2]. Mimics natural ECM; supports complex structures and invasion assays; high physiological relevance [2]. More complex and costly; difficult to retrieve cells for analysis [2]. High - ideal for mechanistic and invasion studies.
Organoid Cultures Stem cells self-organize into tissue-specific structures [4]. High biological relevance; captures tissue heterogeneity; suitable for disease modeling [4]. Technically challenging; lengthy culture period; variable reproducibility [4]. Specialized - for advanced disease-specific models.

Experimental Protocol 1: Spheroid Generation & Compound Treatment

This protocol adapts established 3D culture methods for characterizing this compound effects on cancer cell spheroids [2].

Materials & Equipment
  • Cell Line: Appropriate target cells (e.g., U-87 MG, A-172 glioblastoma, or other relevant lines)
  • Culture Vessels: Ultra-low attachment (ULA) 96-well round-bottom plates
  • Compound: this compound, prepared as a 10 mM stock solution in DMSO
  • Media: Complete cell culture medium supplemented with serum
  • Equipment: Laminar flow hood, CO₂ incubator, centrifuge, inverted microscope
Step-by-Step Procedure
  • Cell Preparation

    • Harvest adherent cells using standard trypsinization procedures.
    • Count cells and resuspend in complete medium to a concentration of 10,000–50,000 cells/mL, optimizing based on desired spheroid size and cell type.
  • Spheroid Formation

    • Dispense 100 µL of cell suspension (1,000–5,000 cells/well) into each well of the ULA plate.
    • Centrifuge the plate at 300 × g for 5 minutes to encourage initial cell aggregation at the well bottom.
    • Transfer the plate to a 37°C, 5% CO₂ incubator for 72 hours to allow spheroid formation.
  • Compound Treatment

    • Following the 72-hour incubation, confirm spheroid formation microscopically. Healthy spheroids should appear as compact, spherical aggregates.
    • Prepare serial dilutions of this compound in complete medium to achieve the desired testing concentrations (e.g., 1 nM–100 µM). Include a vehicle control (DMSO at equivalent concentration).
    • Carefully remove 50 µL of spent medium from each well and replace with 50 µL of the 2× compound solutions, resulting in final 1× this compound concentrations.
  • Incubation & Monitoring

    • Return the plate to the incubator for the treatment duration (typically 96 hours).
    • Monitor spheroid morphology daily using an inverted microscope, noting any changes in size, integrity, or the appearance of a necrotic core.

Experimental Protocol 2: Invasion & Migration Assessment in 3D

This protocol evaluates the anti-invasive properties of this compound using a scaffold-based system [2].

Materials & Equipment
  • Matrix Material: Natural scaffold (e.g., Collagen I, Matrigel) or synthetic scaffold (e.g., polycaprolactone)
  • Culture Vessels: 24-well plates
  • Staining Reagents: Calcein-AM (4 µM) for viability, Hoechst 33342 (10 µg/mL) for nuclei, Phalloidin (for F-actin)
Step-by-Step Procedure
  • 3D Culture Establishment in Matrix

    • Mix cells with a liquid matrix material (e.g., Collagen I at 2 mg/mL concentration) on ice to ensure even cell distribution.
    • Pipette 200 µL of the cell-matrix mixture into each well of a 24-well plate.
    • Incubate the plate at 37°C for 30–60 minutes to allow polymerization, forming a 3D gel.
    • Gently add 1 mL of complete medium on top of the solidified gel.
  • Compound Treatment & Invasion Assay

    • After 24 hours, replace the medium with fresh medium containing this compound at desired concentrations or vehicle control.
    • For invasion assessment, create an artificial "wound" by carefully scraping a sterile pipette tip through the center of the gel, or use pre-formed insert systems.
    • Incubate for a further 72–96 hours.
  • Endpoint Analysis & Imaging

    • At the endpoint, carefully aspirate the medium and wash the gels with PBS.
    • Fix the structures with 4% paraformaldehyde for 30 minutes at room temperature.
    • Permeabilize with 0.1% Triton X-100 for 15 minutes and stain with appropriate dyes (e.g., Phalloidin for cytoskeleton, Hoechst for nuclei).
    • Image using confocal microscopy to capture Z-stacks through the entire spheroid depth.
    • Quantify invasion by measuring the distance cells have migrated from the spheroid core or the scrape line using image analysis software.

Data Analysis & Interpretation

Quantitative Assessment Parameters
  • Spheroid Size & Morphology: Measure cross-sectional area and circularity using image analysis software. A decrease in size with this compound treatment may indicate anti-proliferative effects.
  • Viability Assessment: Utilize metabolic activity assays (e.g., MTT, CellTiter-Glo 3D). Normalize values to spheroid volume or protein content for accurate comparison [2] [3].
  • Immunofluorescence Analysis: Quantify fluorescence intensity for markers like Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and specific pathway proteins (e.g., p-ERK, p-Akt) to understand this compound's mechanism of action [3].
Signaling Pathway Analysis

This compound may potentially inhibit key survival and proliferation pathways. The diagram below illustrates a generalized signaling pathway that could be investigated.

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K Activation Ras Ras Receptor->Ras This compound This compound Akt Akt This compound->Akt Potential Inhibition ERK1/2 ERK1/2 This compound->ERK1/2 Potential Inhibition PI3K->Akt Phosphorylation Cell Survival Cell Survival Akt->Cell Survival Promotes Proliferation Proliferation Akt->Proliferation Promotes MEK1/2 MEK1/2 Ras->MEK1/2 Activation MEK1/2->ERK1/2 Phosphorylation Gene Expression Gene Expression ERK1/2->Gene Expression Regulates Cyclin D1 Cyclin D1 ERK1/2->Cyclin D1 Upregulates G1/S Phase G1/S Phase Cyclin D1->G1/S Phase Drives Transition G1/S Phase->Proliferation

Troubleshooting Guide

Problem Potential Cause Solution
Low Spheroid Formation Uniformity Inconsistent cell seeding density; improper plate coating [2]. Standardize cell counting; use ULA plates; include centrifugation step post-seeding [2].
Poor Compound Penetration/Diffusion Dense spheroid core; high molecular weight or hydrophobicity of compound. Use smaller spheroids; optimize compound solvent (e.g., cyclodextrins); extend treatment duration.
High Variability in Viability Assays Inconsistent spheroid size; inadequate reagent penetration [2]. Normalize data to spheroid volume/protein; use lytic 3D-optimized assays (e.g., CellTiter-Glo 3D) with longer incubation [2].
Spheroid Disintegration Excessive cytotoxicity; inappropriate matrix stiffness. Titrate compound concentration; optimize scaffold mechanical properties for specific cell type.

References

PF-04880594 (RAFi) and ERK Phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

PF-04880594 is a selective RAF inhibitor. Its effect on the MAPK/ERK pathway is not straightforward inhibition and requires careful experimental design to interpret.

  • Paradoxical Activation: In some cellular contexts, RAF inhibitors like this compound can cause RAF dimerization and lead to a transient increase in ERK phosphorylation, a phenomenon known as "paradoxical activation" [1]. This is particularly relevant in cells with upstream signaling activity, such as those stimulated by growth factors or those harboring certain RTK activations.
  • Pathway Context: The effect of this compound is best understood within the canonical Ras-Raf-MEK-ERK pathway [2]. Inhibition of one RAF monomer within a dimer can transactivate the other partner, leading to MEK and ERK phosphorylation [1] [2]. This hyperphosphorylation of ERK has been linked to side effects like epithelial tissue hyperplasia in preclinical models [1].
  • Rescue Strategies: The hyperactivation of ERK and its subsequent biological effects induced by this compound can be completely attenuated by co-treatment with a MEK inhibitor (such as PD-0325901) [1] [3]. This combination strategy can improve the therapeutic window of RAF inhibitors.

Key Experimental Findings

The table below summarizes quantitative data from studies that utilized this compound and measured ERK phosphorylation as a key endpoint.

Experimental Context This compound Effect on pERK Combination/Rescue Effect Biological Outcome Citation
In vivo epithelial tissue models Induced ERK hyperphosphorylation MEKi (PD-0325901) blocked pERK increase and attenuated hyperplasia Prevented RAFi-induced skin hyperplasia; allowed RAFi dose increase [1] [1]
GTL16 gastric cancer cells with SND1-BRAF fusion (c-Met inhibitor resistant) RAFi alone did not suppress pERK in resistant cells METi + RAFi combination inhibited pERK and cell growth Overcame resistance conferred by SND1-BRAF fusion [3] [3]
GTL16 gastric cancer cells with SND1-BRAF fusion --- MEKi (PD-0325901) alone effectively blocked pERK Inhibited proliferation of resistant clones [3] [3]

Detailed Experimental Protocol

This protocol outlines a cell-based assay to investigate the effects of this compound on ERK phosphorylation, adaptable for single-agent or combination studies.

Cell Preparation and Seeding
  • Cell Line Selection: Choose cell lines relevant to your research. Studies have used models of epithelial tissue or GTL16 gastric carcinoma cells with specific resistance mechanisms [1] [3].
  • Cell Seeding: Plate cells into a 96-well or 384-well tissue culture plate (e.g., PerkinElmer Proxiplate) at an appropriate density (e.g., 25,000 cells/well for a 96-well plate) and allow them to adhere for at least 24 hours [4] [5].
  • Serum Starvation: To reduce basal levels of ERK phosphorylation, starve cells in low-serum or serum-free medium for several hours or overnight (e.g., 18 hours) [4] [5]. This step is crucial for maximizing the signal-to-noise ratio upon stimulation.
Compound Treatment
  • Pre-treatment (if using inhibitors): Pre-incubate cells with pathway inhibitors like the MEK inhibitor PD-0325901 (e.g., for 1 hour) to study combination effects [1] [3].
  • This compound Stimulation: Treat cells with a concentration range of this compound. The paradoxical activation of ERK is often a transient event, so a time-course experiment (e.g., 5 to 90 minutes) is highly recommended to capture the dynamics [1] [5].
Cell Lysis and pERK Measurement
  • Lysis: Immediately after compound stimulation, remove the medium and lyse the cells using the lysis buffer provided in your chosen assay kit. Incubate for 10 minutes at room temperature [4].
  • Detection Method Selection: The AlphaScreen SureFire pERK Assay is a widely used, high-throughput method [4] [5].
  • Assay Execution: Transfer a small volume of lysate (e.g., 4-6 µL) to a low-volume assay plate. Add the reaction mix containing the detection beads. Incubate the plate for 2 hours at room temperature, protected from light, before reading on a compatible plate reader [4] [5].
Data Analysis
  • Normalize data. In agonist-mode experiments, results are often expressed as a percentage of the maximum response induced by a positive control like serum [4] [5].
  • Generate concentration-response or time-response curves to characterize the effect of this compound on ERK phosphorylation.

Pathway and Experimental Workflow

To better visualize the scientific rationale and experimental steps, the following diagrams illustrate the key signaling pathway and the procedural workflow.

A Plate & Culture Cells B Serum Starvation A->B C Pre-treatment with MEKi (Optional) B->C D Stimulation with This compound C->D E Cell Lysis D->E F Transfer Lysate to Assay Plate E->F G Add AlphaScreen Detection Beads F->G H Incubate (2 hrs, RT, dark) G->H I Read Plate H->I J Data Analysis I->J

Critical Considerations for Your Experiment

  • Cell Line is Key: The paradoxical activation of ERK by this compound is highly dependent on cellular context. Preliminary experiments to characterize the baseline and inducible ERK activity in your model system are essential [1] [3].
  • Time and Concentration: The effect on ERK phosphorylation is dynamic. A robust assay should include a range of compound concentrations and multiple time points to capture potential transient activation or inhibition [4] [5].
  • Combination Studies: Given that ERK hyperactivation is a known side effect, designing experiments that include a MEK inhibitor like PD-0325901 can be a powerful strategy to validate findings and explore mechanism-based rescue effects [1] [3].

References

Application Notes and Protocols: Investigating PF-04880594-Induced Interleukin-8 Secretion in HL-60 Human Leukemia Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Experimental System

The study of RAF inhibitor-induced paradoxical activation of cellular signaling pathways represents a critical area in cancer research, particularly in understanding both the efficacy and limitations of targeted cancer therapies. The experimental system comprising PF-04880594 (a selective RAF inhibitor) and HL-60 (human promyelocytic leukemia cells) provides a valuable model for investigating these paradoxical effects, including the induction of pro-inflammatory cytokines such as interleukin-8 (IL-8). IL-8 is a chemotactic cytokine that plays important roles in neutrophil activation, angiogenesis, and inflammation, and its dysregulation has implications for both cancer biology and inflammatory responses.

The HL-60 cell line, established from the peripheral blood of a 36-year-old female with acute promyelocytic leukemia [1] [2] [3], serves as an excellent model for hematological studies and immune response investigations. These cells exhibit suspension growth characteristics and possess the capability to differentiate along myeloid or monocytic pathways under appropriate stimulation [4] [3]. HL-60 cells are known to express the myc oncogene and demonstrate phagocytic activity, making them relevant for studying immune cell signaling pathways [2] [4].

This compound is a potent and selective RAF inhibitor that targets both wild-type and mutant BRAF and CRAF kinases [5] [6] [7]. Interestingly, while RAF inhibitors are designed to suppress the MAPK signaling pathway, they can paradoxically activate ERK phosphorylation and stimulate inflammatory cytokine production in certain cellular contexts, including HL-60 cells [5] [8]. This paradoxical activation has clinical relevance, as it may contribute to both side effects and limited efficacy of RAF inhibitor monotherapies in cancer treatment.

Compound and Cell Line Information

HL-60 Cell Line Characteristics and Maintenance

The HL-60 cell line possesses specific biological characteristics that make it particularly suitable for investigating RAF inhibitor effects:

Table 1: HL-60 Cell Line Specifications

Parameter Specification Relevance to Experimental System
Origin Peripheral blood; 36-year-old female with acute promyelocytic leukemia Represents human hematopoietic system; relevant for blood cancer studies
Morphology Round, promyeloblast-like, grows in suspension Easy to maintain and quantify; requires no enzymatic digestion for passaging
Key Markers myc oncogene positive; expresses complement and Fc receptors; produces TNF-α after PMA stimulation Contains relevant signaling pathways for RAF/MEK/ERK studies
Differentiation Potential Spontaneously differentiates; can be induced by DMSO, retinoic acid, TPA Allows expansion to differentiation studies in related research
Growth Medium IMDM + 20% FBS + 1% penicillin/streptomycin Rich medium supports rapid growth; requires careful attention to serum quality
Doubling Time 28-40 hours [3] Determines experimental timing and cell preparation requirements
Passaging Every 2-3 days at 1:2 to 1:4 ratios [4] Maintains cells in logarithmic growth phase for consistent responses

The myc oncogene expression in HL-60 cells is particularly relevant, as this oncogene interacts with MAPK signaling pathways and may influence the cellular response to RAF inhibition [2] [3]. Furthermore, the documented ability of HL-60 cells to produce tumor necrosis factor-alpha (TNF-α) upon phorbol ester stimulation indicates their capacity for robust cytokine responses, establishing their suitability for IL-8 secretion studies [3].

This compound Compound Profile

This compound is a potent and selective small-molecule inhibitor of RAF kinases with the following characteristics:

Table 2: this compound Biochemical and Pharmacological Properties

Property Value Experimental Significance
Molecular Formula C₁₉H₁₆F₂N₈ [5] [6] Determines solubility and formulation requirements
Molecular Weight 394.38 g/mol [5] [6] Critical for molar concentration calculations
CAS Number 1111636-35-1 [5] [6] [7] Unique identifier for compound verification
Target IC₅₀ Values BRAF: 0.19 nM; BRAF V600E: 0.13 nM; C-RAF: 0.39 nM [7] Demonstrates high potency; guides concentration selection
Solubility Soluble in DMSO [7] Determines stock solution preparation method
Storage Conditions -20°C (desiccated) [7] Maintains compound stability and integrity
Primary Targets Wild-type and mutant BRAF, CRAF [5] [6] Defines mechanism of action and potential paradoxical effects

The high potency of this compound against RAF kinases necessitates careful concentration selection to balance target engagement against potential paradoxical activation effects. The compound's chemical stability under recommended storage conditions ensures experimental consistency across repeated trials.

Experimental Basis and Key Findings

Foundational Research Observations

The investigation of this compound-induced IL-8 secretion in HL-60 cells originates from seminal research reported in Molecular Cancer Therapeutics [8]. This study demonstrated that RAF inhibition paradoxically activates ERK signaling and stimulates proliferative responses in certain cellular contexts. Specifically, in HL-60 cells, this compound at a concentration of 100 nM administered over 48 hours was found to induce both ERK phosphorylation and IL-8 production [5] [6].

A critical finding from this research was that these paradoxical effects could be completely blocked by co-treatment with the MEK inhibitor PD-0325901 [5] [8]. This observation confirms that the IL-8 secretion occurs through a MAPK pathway-dependent mechanism rather than through off-target effects. The reversal of this compound effects by PD-0325901 was demonstrated at concentrations as low as 100 nM [5], providing researchers with an effective experimental control for confirming mechanism-specific phenomena.

In Vivo Correlation and Clinical Relevance

The relevance of these in vitro findings is strengthened by parallel in vivo observations. Studies in nude mouse models demonstrated that this compound administration (10-40 mg/kg, twice daily) induced ERK phosphorylation and epithelial hyperplasia in multiple tissues including skin, tongue, and esophagus [5] [8] [6]. Importantly, these hyperplastic effects were attenuated by co-administration of the MEK inhibitor PD-0325901 at clinically tolerable doses [8].

These findings have significant clinical implications, as they provide insights into the skin toxicity and squamous cell carcinomas that emerged during clinical trials of RAF inhibitors for melanoma treatment [8]. The HL-60 model system therefore represents a experimentally tractable platform for investigating these clinically relevant mechanisms and for developing combination therapies that mitigate these adverse effects while maintaining antitumor efficacy.

Materials and Methods

Required Materials and Reagents

Table 3: Essential Reagents and Materials for Protocol Implementation

Category Specific Items Specifications/Alternatives
Cell Line HL-60 cells ATCC CCL-240; verify STR profile [2] [3]
Culture Medium IMDM (Iscove's Modified Dulbecco's Medium) Supplement with 20% FBS and 1% penicillin/streptomycin [1] [2]
Primary Compound This compound Prepare 10 mM stock in DMSO; store at -20°C in aliquots [7]
Inhibitor Control PD-0325901 (MEK inhibitor) Prepare 10 mM stock in DMSO; store at -20°C [5] [8]
Culture Vessels T25 or T75 flasks; 6-well or 12-well plates Suspension-optimized surfaces optional
IL-8 Detection Human IL-8 ELISA kit Multiple commercial sources available; verify sensitivity
Western Blot ERK 1/2 and phospho-ERK 1/2 antibodies Include loading control (e.g., β-actin, GAPDH)
General Supplies Sterile DMSO, PBS, cryovials, centrifugation tubes Cell culture grade

When sourcing HL-60 cells, it is recommended to obtain cells from reputable repositories and perform regular mycoplasma testing to ensure cell line integrity [3]. Careful attention to serum quality is essential, as different serum lots can variably influence basal cytokine production and cell growth characteristics.

HL-60 Cell Culture Protocol
4.2.1 Maintenance and Passaging
  • Culture Conditions: Maintain HL-60 cells in IMDM supplemented with 20% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO₂ [1] [2] [3].

  • Passaging Procedure:

    • Observe cells daily under microscope; maintain density between 1×10⁵ and 1×10⁶ cells/mL [4].
    • When density approaches 1×10⁶ cells/mL, gently swirl flask to ensure uniform suspension.
    • Aseptically transfer appropriate volume of cell suspension to new flask containing fresh pre-warmed medium at 1:2 to 1:4 split ratio [3].
    • No enzymatic digestion is required as HL-60 cells grow in suspension, though some cells may occasionally adhere loosely to flask surfaces [4].
  • Monitoring and Quality Control:

    • Document population doubling times regularly (expected range: 28-40 hours) [3].
    • Monitor cell viability using trypan blue exclusion, maintaining >90% viability for experiments.
    • Perform regular cell counts using hemocytometer or automated cell counter.
    • Cryopreserve early-passage stocks using controlled-rate freezing in 92% FBS + 8% DMSO [4].
4.2.2 Experimental Seeding

For IL-8 secretion experiments:

  • Harvest logarithmically growing cells by centrifugation at 500 × g for 5 minutes [3].
  • Resuspend cell pellet in fresh pre-warmed complete medium.
  • Seed cells at 2.5-5×10⁴ cells/mL in appropriate culture vessels [5].
  • Allow cells to acclimate for 4-6 hours before compound addition.
Compound Treatment and IL-8 Measurement
4.3.1 Compound Preparation and Dosing
  • This compound Stock Solution:

    • Prepare 10 mM stock solution by dissolving this compound in sterile DMSO [7].
    • Vortex thoroughly until completely dissolved.
    • Aliquot and store at -20°C protected from light.
    • Avoid repeated freeze-thaw cycles (maximum 3-4 cycles recommended).
  • Working Solution Preparation:

    • Thaw stock aliquot completely at room temperature.
    • Prepare intermediate dilutions in DMSO keeping final DMSO concentration ≤0.1% in cell culture.
    • Further dilute in warm culture medium immediately before use.
  • Treatment Protocol:

    • Add this compound to achieve final concentration of 100 nM [5] [6].
    • For combination studies, add PD-0325901 to achieve final concentration of 100 nM [5].
    • Include vehicle control with equivalent DMSO concentration (0.1%).
    • Incubate cells for 48 hours under standard culture conditions [5].
4.3.2 Sample Collection and IL-8 Quantification
  • Conditioned Media Collection:

    • After 48-hour treatment, gently swirl plates to ensure homogeneous suspension.
    • Transfer cell suspension to sterile centrifuge tubes.
    • Centrifuge at 500 × g for 5 minutes to pellet cells.
    • Carefully transfer supernatant to new tubes without disturbing cell pellet.
    • Clarify supernatant by centrifugation at 2000 × g for 10 minutes.
    • Aliquot and store conditioned media at -80°C if not analyzing immediately.
  • IL-8 Measurement by ELISA:

    • Follow manufacturer's instructions for specific ELISA kit.
    • Thaw samples on ice and centrifuge briefly before analysis.
    • Include standard curve points in duplicate.
    • Measure absorbance using appropriate microplate reader.
    • Calculate IL-8 concentrations using standard curve.
  • Cell Viability Assessment:

    • Resuspend cell pellet in PBS after supernatant collection.
    • Perform cell count and viability assessment using trypan blue exclusion.
    • Normalize IL-8 measurements to cell number or viability if required.
ERK Phosphorylation Analysis by Western Blot
  • Cell Lysis:

    • Wash cell pellets with ice-cold PBS after treatment.
    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Incubate on ice for 30 minutes with occasional vortexing.
    • Clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C.
    • Transfer supernatant to new tubes and quantify protein concentration.
  • Western Blot Procedure:

    • Separate 20-30 μg protein per sample by SDS-PAGE (4-12% gradient gels).
    • Transfer to PVDF membranes using standard protocols.
    • Block membranes with 5% BSA in TBST for 1 hour at room temperature.
    • Probe with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
    • Incubate with appropriate HRP-conjugated secondary antibodies.
    • Develop using enhanced chemiluminescence substrate.
    • Quantify band intensities using imaging software.

Expected Results and Interpretation

Anticipated Experimental Outcomes

Implementation of the described protocol should yield the following results based on published findings [5] [8] [6]:

Table 4: Expected Experimental Outcomes and Their Significance

Experimental Condition Expected IL-8 Outcome Expected pERK Outcome Biological Interpretation
Vehicle Control (0.1% DMSO) Baseline expression Baseline phosphorylation Normal signaling without perturbation
This compound (100 nM) Significant increase (2-5 fold) Marked increase Paradoxical MAPK pathway activation
PD-0325901 (100 nM) No change or decrease Decreased phosphorylation MEK inhibition suppressing basal activity
This compound + PD-0325901 Return to baseline Decreased phosphorylation MEK inhibitor blocks paradoxical activation

The paradoxical activation of both ERK phosphorylation and IL-8 secretion following this compound treatment represents the core phenomenon under investigation. This effect should be statistically significant compared to vehicle control and completely abrogated by co-treatment with the MEK inhibitor PD-0325901.

Data Analysis and Statistical Considerations
  • Normalization Strategies:

    • Normalize IL-8 concentrations to cell number at collection time.
    • Alternatively, normalize to total cellular protein in parallel samples.
    • Express fold-changes relative to vehicle control for comparative analysis.
  • Statistical Recommendations:

    • Perform experiments in biological triplicate with technical duplicates.
    • Use ANOVA with post-hoc testing for multiple comparisons.
    • Present data as mean ± standard deviation from representative experiments.
    • Ensure reproducibility across at least three independent experiments.
  • Data Interpretation Guidelines:

    • Successful paradoxical activation typically shows 2-5 fold increase in IL-8 secretion.
    • Effective MEK inhibition should reduce IL-8 to at or below baseline levels.
    • Cell viability should remain >80% across all treatment conditions.
    • pERK changes should correlate temporally with IL-8 secretion patterns.

Mechanism and Signaling Pathway Interpretation

The paradoxical activation of MAPK signaling and IL-8 secretion by RAF inhibitors can be interpreted through the following mechanistic understanding:

G RAFi This compound (RAF Inhibitor) WTRAF Wild-type RAF RAFi->WTRAF Binds Dimerization RAF Dimerization Induction WTRAF->Dimerization MEK MEK Phosphorylation Dimerization->MEK Activates ERK ERK Phosphorylation MEK->ERK NFKB NF-κB Activation ERK->NFKB AP1 AP-1 Activation ERK->AP1 IL8gene IL-8 Gene Expression NFKB->IL8gene AP1->IL8gene IL8secretion IL-8 Secretion IL8gene->IL8secretion MEKi PD-0325901 (MEK Inhibitor) MEKi->MEK Inhibits

Figure 1: Signaling Pathway for this compound-Induced IL-8 Secretion in HL-60 Cells

This mechanism illustrates how this compound, designed to inhibit mutant BRAF in cancer cells, can paradoxically activate the MAPK pathway in cells with wild-type RAF background such as HL-60 cells. The key steps include:

  • RAF Dimerization: this compound binding to one protomer in RAF dimers can transactivate the partner protomer [8].
  • Downstream Signaling: Activated RAF phosphorylates MEK, which subsequently phosphorylates ERK [5] [8].
  • Transcriptional Activation: Phosphorylated ERK activates transcription factors including NF-κB and AP-1 that bind to the IL-8 promoter [5].
  • IL-8 Production: Transcriptional activation leads to increased IL-8 mRNA and protein secretion [5] [6].
  • MEK Inhibition Blockade: PD-0325901 inhibits MEK phosphorylation, preventing this paradoxical activation regardless of RAF status [5] [8].

Troubleshooting and Technical Considerations

Common Technical Issues and Solutions

Table 5: Troubleshooting Guide for Common Experimental Challenges

Problem Potential Causes Recommended Solutions
Insufficient IL-8 induction Low compound activity; suboptimal cell state; incorrect concentration Verify compound integrity; use fresh DMSO stocks; ensure logarithmic growth; confirm concentration calculations
High background IL-8 Serum lot variation; microbial contamination; cell stress Screen serum lots for low background; check for contamination; minimize handling stress
Poor viability after treatment Compound toxicity; DMSO concentration too high; cell density too low Verify DMSO ≤0.1%; optimize cell density; check compound purity
Inconsistent results between experiments Cell passage number variation; serum lot changes; technique differences Use consistent early-passage cells; employ same serum lot across studies; standardize protocols
Weak Western blot signals Incomplete lysis; protein degradation; insufficient transfer Verify lysis efficiency; use fresh protease inhibitors; optimize transfer conditions
Protocol Adaptation and Optimization
  • Time Course Studies: While the standard protocol specifies 48 hours, preliminary time course experiments (6, 12, 24, 48, 72 hours) can provide valuable kinetic data on IL-8 induction and ERK phosphorylation dynamics.

  • Dose-Response Relationships: Extend beyond the standard 100 nM concentration to include a range (1 nM - 1 μM) to establish concentration dependence of paradoxical activation.

  • Additional Controls:

    • Include a positive control for IL-8 induction (e.g., TNF-α at 10 ng/mL).
    • Implement alternative RAF inhibitors (e.g., vemurafenib) to compare paradoxical activation profiles.
    • Use siRNA-mediated RAF knockdown to confirm on-target effects.
  • Extended Applications:

    • Adapt protocol to 3D culture systems to model tissue-level responses.
    • Incorporate primary human neutrophils for comparative studies.
    • Extend to other cancer cell lines with different RAF mutation statuses.

Conclusion and Research Applications

This application note provides a standardized protocol for investigating the paradoxical activation of MAPK signaling and IL-8 secretion induced by the RAF inhibitor this compound in HL-60 cells. The robust dose-dependent and time-dependent responses, coupled with complete reversal by MEK inhibition, make this experimental system highly valuable for multiple research applications:

  • Mechanistic Studies: Elucidating precise molecular mechanisms of RAF inhibitor paradoxical activation.
  • Drug Screening: Identifying combination therapies that suppress adverse inflammatory responses.
  • Toxicity Assessment: Predicting and understanding RAF inhibitor-induced cutaneous toxicity.
  • Pathway Analysis: Investigating cross-talk between MAPK signaling and inflammatory cytokine production.

The reproducibility and mechanistic clarity of this experimental system make it particularly valuable for pharmaceutical research aimed at developing next-generation RAF inhibitors with improved therapeutic indices, as well as for basic research investigating the complex feedback regulation within the MAPK signaling pathway.

References

PF-04880594 epithelial hyperplasia model

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Profile of PF-04880594

The tables below summarize the key quantitative data for this compound, including its inhibitory profile and in vivo dosing regimen.

Table 1: Inhibitory Profile (IC₅₀) of this compound [1]

Target IC₅₀ Value
B-RafV600E 0.13 nM
B-Raf (wild-type) 0.19 nM
c-Raf 0.39 nM

Table 2: In Vivo Dosing Regimen for Hyperplasia Model [2]

Parameter Specification
Animal Model Nude mice
Dosage 10 - 40 mg/kg
Frequency Twice daily (BID)
Route Assumed oral
Duration 3 weeks

Experimental Protocols

Protocol 1: Inducing and Assessing Epithelial Hyperplasia In Vivo

This protocol details the steps for establishing the this compound-induced hyperplasia model in mice and analyzing the resulting tissue and molecular changes.

  • Animal Model: Use nude mice (or other immunocompromised strains suitable for xenograft studies) [2].
  • Dosing Solution Preparation:
    • Prepare a fresh dosing solution of this compound for oral administration.
    • Commonly use a vehicle like 0.5% methylcellulose or a similar suspension agent to ensure consistent dosing.
  • Experimental Dosing:
    • Administer this compound at 10-40 mg/kg twice daily for 3 weeks [2].
    • Include a control group receiving the vehicle only.
  • Tissue Collection and Analysis:
    • Necropsy: At the end of the dosing period, euthanize animals and collect target epithelial tissues (e.g., skin).
    • Histopathological Analysis:
      • Fix tissues in 10% neutral buffered formalin.
      • Process, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
      • Examine slides under a microscope for hallmark features of hyperplasia, such as thickening of the epithelium and an increase in the number of epithelial cells [3].
    • Molecular Analysis (Western Blotting):
      • Homogenize frozen tissue samples and extract protein.
      • Separate proteins by SDS-PAGE and transfer to a membrane.
      • Probe the membrane with antibodies against phospho-ERK and phospho-MEK to confirm pathway activation [2].
Protocol 2: MEK Inhibitor Rescue in the Hyperplasia Model

This protocol describes how to test the attenuation of RAF inhibitor-induced hyperplasia with a MEK inhibitor.

  • Intervention Groups: Establish four groups of mice:
    • Vehicle control
    • This compound alone (e.g., 40 mg/kg, BID)
    • MEK inhibitor PD-0325901 alone (at a clinically tolerated exposure)
    • This compound (40 mg/kg, BID) + PD-0325901 [2]
  • Dosing Schedule: Administer compounds for 3 weeks. For the combination group, dose both compounds concurrently at their respective schedules.
  • Endpoint Analysis:
    • Compare the incidence and severity of hyperplasia in the this compound-alone group versus the combination group via H&E staining.
    • Analyze tissue sections for a reduction in phospho-ERK levels in the combination group compared to the this compound-alone group via Western blot or immunohistochemistry, confirming pathway suppression [2].
Protocol 3: 3D In Vitro Model of Epithelial Layering

This protocol uses a 3D cell culture system to recapitulate hyperplasia in a controlled laboratory setting.

  • Cell Culture:
    • Use reconstructed human epidermis (RHE) cells or other relevant epithelial cell lines capable of forming 3D structures [2].
    • Culture cells according to standard methods for generating 3D organoids or layered tissues.
  • Compound Treatment:
    • Treat the 3D cultures with this compound at a concentration of 62.5 nM for 48 hours [1].
    • For rescue experiments, co-treat with a MEK inhibitor like PD-0325901.
  • Outcome Assessment:
    • Process the 3D cultures for histology (H&E staining) to assess structural changes.
    • A positive response to this compound is indicated by increased epithelial thickness, disruption of normal layers, and the presence of necrotic ("ghost") cells [1].
    • Measure phospho-ERK levels via Western blot to confirm that observed effects are ERK-dependent [2].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core mechanism of RAF inhibitor-induced hyperplasia and its suppression by a MEK inhibitor.

G cluster_paradox RAF Inhibitor Paradoxical Effect PF This compound (RAF Inhibitor) RAF_dimer RAF Dimerization (BRAF/CRAF) PF->RAF_dimer Induces MEK_phos MEK Phosphorylation RAF_dimer->MEK_phos Activates RAF_dimer->MEK_phos ERK_phos ERK Phosphorylation (Hyperactivation) MEK_phos->ERK_phos Activates MEK_phos->ERK_phos Hyperplasia Epithelial Hyperplasia & Tissue Necrosis ERK_phos->Hyperplasia Drives ERK_phos->Hyperplasia PD PD-0325901 (MEK Inhibitor) PD->MEK_phos Inhibits

This model is particularly valuable for investigating the mechanisms underlying a common side effect of RAF inhibitor cancer therapy and for developing combination therapies that mitigate this toxicity while maintaining anti-tumor efficacy [2].

Key Applications and Notes

  • Primary Application: This model is ideal for studying the on-target, paradoxical side effect of RAF inhibitors, which involves MAPK pathway hyperactivation in normal cells with wild-type BRAF [2].
  • Combination Therapy Screening: It provides a robust platform for screening and validating combination therapies, particularly the co-administration of RAF and MEK inhibitors, to increase the therapeutic window and improve drug safety profiles [2].
  • Biomarker Identification: The model can be used to identify and validate pharmacodynamic biomarkers, such as levels of phosphorylated ERK (pERK) in epithelial tissues, which correlate with the hyperplastic response [2] [1].

Conclusion

The this compound-induced epithelial hyperplasia model is a well-characterized and relevant tool for toxicological research and drug development. The protocols outlined here provide a framework for utilizing this model to investigate paradoxical MAPK pathway activation and evaluate strategies to overcome this significant clinical challenge.

References

Quantitative Data Summary for PF-04880594

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative findings for PF-04880594 (RAFi) from the identified study [1] [2].

| Parameter | Details/Value | Experimental Context | | :--- | :--- | :--- | | Primary Application | Overcoming resistance to c-Met inhibition [1] [2]. | Used in GTL16 gastric cancer cell lines that developed resistance to the c-Met inhibitor PF-04217903 (METi). | | Key Finding | RAFi + METi combination synergistically inhibited cell viability and restored sensitivity [1] [2]. | This combination was effective in resistant clones harboring an SND1-BRAF fusion protein. | | Evidence of Pathway Inhibition | Combination treatment suppressed ERK phosphorylation [1] [2]. | Confirmed via Western blot analysis, indicating successful blockade of the MAPK pathway downstream of BRAF. | | Reported IC₅₀ Range ~0.1 - 0.2 µM [1] | Determined in cell viability assays using resistant GTL16 clones. |

Detailed Experimental Protocol

This protocol is adapted from the study by Lee et al. (2012) [1] [2].

Cell Line and Culture Conditions
  • Cell Line: Use GTL16 gastric carcinoma cell line and its derived clones resistant to c-Met inhibitor (METi) [1] [2].
  • Culture Conditions: Maintain cells in standard culture medium. For the viability assay, seed cells in 96-well plates at a density of 4,000 cells per well and allow them to adhere overnight [1] [2].
Compound Preparation and Treatment
  • This compound (RAFi) Stock Solution: Prepare a high-concentration stock solution in DMSO. Serial dilutions for the assay are listed in the table below [1] [2].
  • Treatment Scheme: Treat cells with either a single agent or a combination of METi and RAFi for 72 hours (3 days). Refresh compounds every 3-5 days for longer exposures [1] [2].
Compound Serial Concentrations Used Notes
This compound (RAFi) alone Nine concentrations, from 10 µM to 153 pM (4-fold dilution) To generate a full dose-response curve [1].
This compound in Combination Five concentrations, from 10 µM to 39 nM (4-fold dilution) Used with a fixed concentration or dilution series of METi [1].
Cell Viability Measurement
  • Assay Kit: Use the Cell Titer-Glo Luminescent Cell Viability Assay [1] [3].
  • Procedure:
    • After the 72-hour treatment, add 30 µL of Cell Titer-Glo reagent directly to each well.
    • Mix the contents thoroughly on an orbital shaker to induce cell lysis.
    • Allow the plate to incubate at room temperature to stabilize the luminescent signal.
    • Measure the luminescence using a plate reader (e.g., Envision multi-reader) [1].
  • Principle: This assay quantifies ATP levels, which are directly proportional to the number of metabolically active (viable) cells present [3].
Data Analysis
  • Calculation of Viability: Normalize luminescence readings from treated wells to those of vehicle control (DMSO) wells to calculate the percentage of cell viability.
  • IC₅₀ Determination: Fit the dose-response data using appropriate software (e.g., the 'drc' package in R) to generate a curve and calculate the half-maximal inhibitory concentration (IC₅₀) [1].
  • Synergy Assessment: The study used the BLISS independence model to evaluate whether the combination effect of METi and RAFi was additive or synergistic [1].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular mechanism of action and the experimental workflow for the cell viability assay.

G cluster_pathway Mechanism of RAF Inhibitor Action METi c-Met Inhibitor (PF-04217903) BRAF_Fusion Resistance Mechanism SND1-BRAF Fusion METi->BRAF_Fusion Bypassed by Fusion Protein MEK MEK BRAF_Fusion->MEK Activates RAFi RAF Inhibitor (this compound) RAFi->BRAF_Fusion Inhibits ERK ERK MEK->ERK Phosphorylates CellProliferation Cell Proliferation & Survival ERK->CellProliferation

G cluster_workflow Cell Viability Assay Workflow step1 Plate GTL16 cells (4,000 cells/well) step2 Incubate O/N for adhesion step1->step2 step3 Treat with Compounds (this compound ± METi) step2->step3 step4 Incubate for 72h step3->step4 step5 Add Cell Titer-Glo Reagent step4->step5 step6 Measure Luminescence step5->step6 step7 Analyze Data (Calculate IC₅₀ & Synergy) step6->step7

Key Considerations for Researchers

  • Synergistic Combinations: this compound is highly effective when used in combination with other targeted agents, such as a c-Met inhibitor, to overcome acquired resistance in cancer cells [1] [2].
  • Validation of Target Engagement: Always include downstream analysis, such as monitoring phospho-ERK levels via Western blot, to confirm that this compound is effectively blocking the intended MAPK pathway in your specific cell model [1].
  • Assay Selection: The Cell Titer-Glo assay is ideal for this application due to its high sensitivity, broad dynamic range, and excellent reproducibility for quantifying viable cells based on ATP content [3].

References

Application Note: PF-04880594 in GTL-16 Cell Line Studies

Author: Smolecule Technical Support Team. Date: February 2026

1. Biological Context and Rationale The GTL-16 cell line is a model for gastric adenocarcinoma characterized by amplification and overexpression of the c-Met receptor tyrosine kinase [1]. Research has shown that prolonged targeting of c-Met can lead to acquired resistance through the activation of alternative signaling pathways. A key study by Lee et al. demonstrated that upon developing resistance to the c-Met inhibitor PF-04217903 (METi), GTL-16 cells expressed a novel SND1-BRAF fusion protein [2] [3]. This fusion leads to constitutive activation of the MAPK signaling pathway downstream of BRAF, rendering the cells resistant to c-Met inhibition alone [4] [2]. The RAF inhibitor PF-04880594 (RAFi) was used to target this escape mechanism, showing that combination therapy with METi could circumvent this resistance [5] [2].

2. Inhibitor Properties this compound is a potent and selective small-molecule inhibitor of RAF kinases [6].

  • Molecular Formula: C₁₉H₁₆F₂N₈ [5] [6]
  • Molecular Weight: 394.39 g/mol [5]
  • Solubility: Soluble in DMSO, slightly soluble in water [5]
  • pKa: 6.3 [5]
  • Storage: Recommended storage at 2-8°C, protected from light. Do not freeze [5].

Experimental Data and Protocols

Table 1: Key Experimental Findings from Resistance Reversal Studies

This table summarizes the core findings from the investigation into overcoming METi resistance in GTL-16 cells [2].

Experimental Factor Observation/Outcome Key Implication
Single Agent (METi) Loss of efficacy in resistant clones; sustained ERK phosphorylation. Resistance bypasses c-Met blockade.
Single Agent (RAFi) Partial suppression of ERK signaling; limited effect on viability. Incomplete pathway inhibition.
Combination (METi + RAFi) Synergistic inhibition of ERK phosphorylation and cell proliferation. Effective strategy to overcome BRAF-mediated resistance.
SND1-BRAF Fusion Constitutively active BRAF kinase; drives MAPK pathway hyperactivation. A novel molecular mechanism of acquired resistance.
Table 2: Cell Viability Assay Protocol

This protocol details the method used to assess the efficacy of single and combination treatments in GTL-16 cells and their resistant derivatives [2].

Step Parameter Specification
1. Cell Seeding Cell Line GTL-16 parental and resistant clones (e.g., GTL16R1).
Seeding Density 4,000 cells per well (96-well plate).
Adhesion Time Overnight.
2. Compound Treatment Single Agent 9-point serial dilution (10 µM to 153 pM, 4-fold dilution).
Combination (RAFi) METi + 5 concentrations of RAFi (10 µM to 39 nM, 4-fold).
Incubation Period 72 hours (37°C, 5% CO₂).
3. Viability Readout Assay Cell Titer-Glo Luminescent Cell Viability Assay.
4. Data Analysis Model 4-parameter logistic curve fit to calculate IC₅₀.
Synergy BLISS independence model to determine combination effects.

Detailed Methodologies

1. Generation of METi-Resistant GTL-16 Clones

  • Procedure: GTL-16 cells were exposed to progressively increasing concentrations of the c-Met inhibitor PF-04217903, starting from 0.5 µM up to 2.5 µM over four months.
  • Selection: Surviving cells at 2.5 µM METi were isolated and subcloned using cloning rings to establish resistant lines (e.g., GTL16R1, GTL16R3) [2].

2. Analysis of Cell Signaling via Western Blot

  • Cell Lysis: Resistant and parental cells were grown to ~80% confluency, treated with compounds or DMSO vehicle, and lysed.
  • Protein Analysis: Lysates were centrifuged, and the supernatant was collected for protein quantification. Proteins were separated by SDS-PAGE and transferred to a nitrocellulose membrane.
  • Antibodies: Key antibodies for pathway analysis included:
    • Phospho-ERK (T202/Y204)
    • Total ERK
    • Phospho-BRAF (S445)
    • Total BRAF [2]

Signaling Pathway and Workflow Visualization

The following diagrams, generated using Graphviz, illustrate the core resistance mechanism and the experimental workflow.

G cluster_pathway MAPK Pathway in Resistant GTL-16 Cells cMet c-Met Receptor BRAF BRAF cMet->BRAF Normal Signaling METi PF-04217903 (METi) METi->cMet  Inhibits Fusion SND1-BRAF Fusion Fusion->BRAF Constitutively Activates MEK MEK BRAF->MEK RAFi This compound (RAFi) RAFi->BRAF Inhibits ERK ERK MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif

G cluster_workflow Experimental Workflow for Combination Study Start Culture Parental GTL-16 Cells Resistant Generate Resistant Clones (Prolonged METi Exposure) Start->Resistant Treat Treat Cells: - METi only - RAFi only - METi + RAFi Resistant->Treat Assay1 Cell Viability Assay (72h, Cell Titer-Glo) Treat->Assay1 Assay2 Western Blot Analysis (p-ERK, Total ERK) Treat->Assay2 Analyze Analyze Data: - IC50 Calculation - Synergy (BLISS Model) Assay1->Analyze Assay2->Analyze


Conclusion

Studies utilizing the GTL-16 cell line demonstrate that this compound is a critical tool for targeting BRAF-dependent resistance mechanisms that emerge under selective pressure from c-Met inhibitors. The data support a combination therapy strategy, where this compound can be used alongside a c-Met inhibitor to effectively suppress MAPK pathway signaling and cell proliferation in resistant cancers. These findings provide a validated preclinical protocol for investigating and overcoming drug resistance in gastric cancer models.

References

Application Note: Screening of the RAF Inhibitor PF-04880594 Using a Reconstructed Human Epidermis Model

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction and Background

The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is implicated in various skin disorders and cancers, such as melanoma. PF-04880594 is a potent and selective small-molecule inhibitor of BRAF, developed to target this pathway [1]. Preclinical data from a gastric cancer cell line (GTL16) demonstrated that this compound effectively suppressed MAPK signaling and, in combination with a c-Met inhibitor, overcame acquired drug resistance [1].

Reconstructed Human Epidermis (RhE) models, such as EpiDerm, EpiSkin, and SkinEthic, are 3D in vitro cultures of human keratinocytes that closely mimic the structure and barrier function of native human epidermis [2] [3]. They are internationally validated for skin irritation and corrosion testing (OECD TG 439) [3] and are increasingly used for percutaneous absorption and efficacy testing of pharmaceutical compounds [2]. This document outlines a protocol for applying this compound to RhE models to assess its permeation and potential efficacy, which is critical for developing topical therapies for RAF-driven dermatological conditions.

2. Proposed Experimental Workflow

The diagram below outlines the experimental workflow for testing this compound on RhE models.

workflow Start Start: Experiment Initiation Step1 RhE Model Acquisition & Equilibration Start->Step1 Step2 This compound Formulation & Dose Preparation Step1->Step2 Step3 Topical Application (Finite Dose) Step2->Step3 Step4 Incubation Period (24-48 hours) Step3->Step4 Step5 Sample Collection & Analysis Step4->Step5 Step6 Data Analysis & Interpretation Step5->Step6 End End: Reporting Step6->End

3. Detailed Methodology

3.1. Test System and Materials

  • Reconstructed Human Epidermis (RhE): Use commercially available RhE models (e.g., EpiDerm, EpiSkin, or SkinEthic). Upon receipt, acclimate the models according to the manufacturer's instructions, typically by transferring them to 6-well plates containing pre-warmed maintenance medium and incubating at 37°C, 5% CO₂ for at least 1 hour before dosing [2] [3].
  • Test Compound: this compound (RAF inhibitor). A stock solution can be prepared in DMSO and further diluted in a suitable vehicle (e.g., a carbomer hydrogel) to achieve the desired final concentration for topical application. The use of a placebo formulation (vehicle without active) is required as a negative control [2].
  • Receptor Medium: For permeation studies, a validated receptor medium such as Phosphate Buffered Saline (PBS) with 1% Penicillin-Streptomycin and 0.5% propylene glycol is recommended to maintain sink conditions and sample stability [2].

3.2. Dosing and Application

  • Dose Preparation: Prepare this compound in at least three distinct concentrations to establish a dose-response relationship. The use of "negative controls" with 50% and 200% drug strength, as suggested in regulatory guidelines, is advisable to validate the discriminatory power of the method [2].
  • Application: Apply the formulation to the RhE surface using a finite dose protocol. A common application density is 5 µL per 0.5 cm² of RhE surface (equivalent to 10 µL/cm² or ~10 mg/cm²) [2]. Ensure uniform distribution using a positive displacement pipette.

3.3. Incubation and Sample Collection

  • Incubation: After application, place the RhE models in a humidified incubator at 32°C to mimic skin surface temperature. The incubation period can range from 24 to 48 hours based on experimental objectives [2].
  • Sample Collection:
    • Receptor Medium: Collect the receptor medium at predetermined time points (e.g., 2, 4, 8, 12, 24, and 36 hours) for analysis. Replace with fresh, pre-warmed medium after each collection to maintain sink conditions [2].
    • RhE Tissue: At the experiment endpoint, carefully wash the RhE surface to remove residual formulation. The tissue can be harvested, homogenized, and extracted to quantify the amount of drug retained.

3.4. Analytical and Bioanalytical Methods

  • Quantification of Drug Permeation: Analyze the concentration of this compound in the receptor medium and tissue extracts using a validated bioanalytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
  • Assessment of Biological Activity:
    • Cell Viability (MTT Assay): Follow OECD TG 439. After the incubation period, assess tissue viability using the MTT assay. The amount of blue formazan salt formed is quantified spectrophotometrically and is proportional to the number of viable cells [3].
    • Biomarker Analysis (Western Blotting): To confirm target engagement, lysate proteins from the RhE tissue can be extracted and analyzed by Western Blotting for key biomarkers such as phosphorylated ERK (pERK). A successful RAF inhibition by this compound should result in reduced pERK levels [1].

4. Key Parameters and Expected Outcomes

The table below summarizes the core parameters to be measured and their significance in the experiment.

Parameter Measurement Method Significance / Expected Outcome
Cumulative Permeation (Qₙ) HPLC-UV analysis of receptor medium Determines the total amount of drug that has permeated through the RhE over time. Key for bioavailability assessment [2].
Maximal Flux (Jₘₐₓ) Calculated from the slope of the Qₙ vs. time plot Represents the maximum rate of drug permeation. A critical parameter for bioequivalence and efficacy evaluation [2].
Lag Time (Tₗₐᵢ) Calculated from the x-intercept of the steady-state portion of the flux curve Indicates the time required for the drug to establish steady-state diffusion through the skin barrier [2].
Tissue Retention HPLC-UV analysis of tissue homogenate Measures the amount of drug accumulated within the skin layers, relevant for localized drug action.
Cell Viability (%) MTT Assay [3] Ensures the formulation does not cause significant cytotoxicity. Viability >50% typically indicates no skin irritation [3].
pERK Reduction Western Blotting Confirms the compound's biological activity by demonstrating inhibition of the MAPK pathway within the skin model [1].

5. Signaling Pathway and Mechanism of Action

The molecular mechanism of this compound and its point of intervention in the MAPK signaling pathway is illustrated below.

pathway GF Growth Factor (e.g., EGF, FGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binding RAS RAS RTK->RAS Activates RAF RAF (including BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK pERK ERK->pERK Becomes Nucleus Cell Proliferation & Survival pERK->Nucleus Drives Inhibitor This compound (RAF Inhibitor) Inhibitor->RAF Inhibits

This protocol provides a framework for evaluating the topical application of the RAF inhibitor this compound using a physiologically relevant human epidermis model. The key strengths of using RhE for this purpose include high batch-to-batch reproducibility and similarity to human skin, which can reduce the high variability often associated with using human skin grafts [2]. It is important to note that RhE models are generally more permeable than native human skin; thus, the data should be used primarily for comparative analysis (e.g., between formulations) rather than for predicting absolute in vivo permeation extents [2].

The combination of permeation kinetics, tissue viability, and biomarker data offers a comprehensive preclinical profile of the compound. A successful outcome would show measurable permeation of this compound, a significant reduction in pERK levels indicating target pathway inhibition, and maintained tissue viability above 50%, confirming a non-irritant profile [3]. This integrated approach can significantly de-risk the development of topical RAF inhibitors before proceeding to more complex and costly in vivo studies.


References

Comprehensive Application Notes and Protocols for PF-04880594: Selective RAF Inhibitor for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PF-04880594

This compound is a potent and highly selective small-molecule inhibitor that targets both wild-type and mutant forms of BRAF and C-RAF kinases, which are critical components of the MAPK signaling pathway. This pathway plays a fundamental role in regulating cellular processes including proliferation, differentiation, and survival, with its dysregulation being implicated in various cancers. This compound demonstrates exceptional potency with IC₅₀ values of 0.19 nM for BRAF, 0.13 nM for BRAF V599E mutant, and 0.39 nM for c-RAF, making it one of the most potent RAF inhibitors described in scientific literature. The compound has shown significant efficacy in inhibiting tumor growth in BRAF-mutant melanoma xenograft models, supporting its relevance in preclinical cancer research.

The compound's mechanism of action involves targeting the RAF/MEK/ERK pathway, which is frequently activated in human cancers through various mechanisms including BRAF mutations, which occur in approximately 50% of melanomas and 5-10% of colorectal cancers. This compound has been particularly valuable in studying resistance mechanisms to targeted therapies, as demonstrated in research showing how cancer cells develop escape pathways when treated with c-Met inhibitors. The ability of this compound to effectively suppress MAPK signaling has made it an important tool compound for investigating combination therapy approaches to overcome therapeutic resistance in oncology research.

Chemical Properties and Handling

Physicochemical Characteristics

This compound possesses specific chemical properties that directly influence its handling, storage, and experimental application. The compound has a molecular weight of 394.38 g/mol and follows the empirical formula C₁₉H₁₆F₂N₈, indicating a moderately sized organic molecule with significant nitrogen content. Its chemical structure features a pyrrolopyridine scaffold that contributes to its high affinity for the ATP-binding site of RAF kinases, along with a difluoroethyl group that enhances its pharmacokinetic properties. The compound is supplied as a white to beige crystalline powder with a purity of ≥98% when measured by HPLC analysis, ensuring consistent experimental results across different batches and applications.

Table 1: Physicochemical Properties of this compound

Property Specification Relevance
CAS Number 1111636-35-1 Unique chemical identifier
Molecular Formula C₁₉H₁₆F₂N₈ Chemical composition
Molecular Weight 394.38 g/mol Dosage calculation
Purity ≥98% (HPLC) Quality assurance
Physical Form White to beige powder Visual identification
Storage Desiccate at -20°C Stability maintenance
Safe Handling and Storage Requirements

Proper handling and storage of this compound are critical for maintaining compound integrity and ensuring experimental reproducibility. The compound should be stored desiccated at -20°C in the original container to prevent degradation from moisture and temperature fluctuations. Regarding safety classification, this compound is designated as Eye Irritant Category 2 and Skin Irritant Category 2, requiring appropriate personal protective equipment including safety glasses, gloves, and lab coats during handling. Additionally, it is classified as causing specific target organ toxicity (STOT SE Category 3) with the respiratory system identified as a target organ, emphasizing the need for proper ventilation and avoidance of aerosol formation.

For long-term stability, aliquoting the compound into smaller single-use portions is recommended to minimize freeze-thaw cycles and repeated exposure to room temperature. When preparing stock solutions, working in a certified chemical fume hood provides appropriate protection against potential inhalation risks. Containers should be tightly sealed immediately after use and clearly labeled with the compound name, concentration, date of preparation, and preparer's initials. These measures collectively ensure both researcher safety and maintenance of compound stability for reliable experimental outcomes.

Stock Solution Preparation

Master Stock Solution Protocol

Preparation of a concentrated master stock solution is the foundational step for ensuring consistent dosing in all experiments involving this compound. The compound exhibits excellent solubility in DMSO at concentrations up to 20 mg/mL, making dimethyl sulfoxide the solvent of choice for initial solubilization. To prepare a 10 mM master stock solution, carefully weigh 3.94 mg of this compound powder using an analytical balance with precision to 0.01 mg, then transfer this quantitatively to a clean amber glass vial. Add 1.0 mL of anhydrous, spectrophotometric-grade DMSO to achieve the final concentration of 10 mM, then vortex the mixture for 30-60 seconds until the powder is completely dissolved, with no visible particulates remaining.

Aliquot the master stock into small, single-use volumes (10-20 μL recommended) in sterile microcentrifuge tubes to minimize freeze-thaw cycles and maintain compound stability. Proper labeling of all aliquots should include the compound name (this compound), concentration (10 mM), date of preparation, solvent used (DMSO), and the initials of the researcher. These aliquots should be stored at -20°C in a desiccated environment to prevent moisture absorption and chemical degradation. Under these conditions, the stock solution remains stable for at least 6 months, though visual inspection for precipitation or color change is recommended before each use.

Table 2: this compound Stock Solution Preparation Guide

Solution Type Concentration Preparation Method Storage Stability
Master Stock 10-20 mM in 100% DMSO Dissolve powder in pure DMSO -20°C, desiccated 6 months
Working Stock 1 mM in 100% DMSO Dilute master stock in DMSO -20°C, desiccated 3 months
Intermediate Stock 100 μM in culture medium Dilute in serum-free medium Prepare fresh Single use
Serial Dilution Various concentrations Prepare just before treatment Use immediately Single use
Working and Serial Dilution Stocks

For routine experimental use, preparation of intermediate working stock solutions facilitates accurate dosing while maintaining DMSO concentrations at levels that are non-toxic to cells (typically below 0.1%). Prepare a 1 mM working stock by diluting 10 μL of the 10 mM master stock with 90 μL of pure DMSO, then vortex thoroughly to ensure complete mixing. For cellular assays, further dilute this working stock into serum-free culture medium to create an intermediate concentration of 100 μM, which can then be serially diluted to achieve the desired final treatment concentrations. It is critical to prepare these aqueous dilutions immediately before use as this compound may precipitate or degrade in aqueous environments over time.

When performing serial dilutions for dose-response experiments, maintain consistent DMSO concentrations across all treatment groups by using the same dilution scheme, with the highest DMSO concentration not exceeding 0.1% in cell-based assays. For in vivo studies, this compound has been administered to mouse models at doses ranging from 10-40 mg/kg, typically formulated in vehicle solutions suitable for the specific route of administration. Throughout the dilution process, gentle mixing by inversion is recommended rather than vortexing to prevent bubble formation and potential compound denaturation. Always prepare fresh treatment solutions for each experiment to ensure consistent bioactivity and accurate results.

Biological Activity and Experimental Applications

Inhibitory Potency and Mechanism

This compound demonstrates exceptional inhibitory potency against the RAF kinase family, with sub-nanomolar IC₅₀ values against key targets in the MAPK signaling pathway. The compound exhibits slightly greater potency against the oncogenic BRAF V599E mutant (IC₅₀ = 0.13 nM) compared to wild-type BRAF (IC₅₀ = 0.19 nM), which is particularly relevant for targeting cancer cells harboring this common mutation. Against c-RAF, this compound maintains strong inhibition with an IC₅₀ of 0.39 nM, enabling comprehensive suppression of MAPK signaling through multiple nodes. This potent RAF inhibition directly translates to effective suppression of downstream ERK phosphorylation, a key readout of pathway activity, in various cellular models including melanoma and gastric cancer cell lines.

The selectivity profile of this compound contributes significantly to its research utility, as it demonstrates minimal off-target effects at therapeutic concentrations, allowing for clear interpretation of experimental results specifically related to RAF inhibition. In cellular models, treatment with this compound effectively blocks proliferation of BRAF-mutant cells while having less pronounced effects on BRAF wild-type cells under normal growth conditions. This selective activity pattern makes it particularly valuable for studying context-dependent RAF signaling and for validating RAF-dependent phenotypes in both two-dimensional and three-dimensional culture systems, including complex organoid models that more closely mimic in vivo tissue architecture.

Cellular Effects and Research Applications

In cellular systems, this compound induces dose-dependent decreases in cell viability specifically in cancer models dependent on RAF signaling for growth and survival. Research has demonstrated its particular effectiveness in overcoming resistance to c-Met inhibitors, as evidenced by studies where gastric carcinoma GTL16 cells developed resistance to PF-04217903 (a c-Met inhibitor) through emergence of a novel SND1-BRAF fusion protein, with the resulting resistance being effectively countered by this compound treatment. This application highlights the value of this compound in studying and addressing bypass resistance mechanisms that often emerge in response to targeted cancer therapies.

Beyond direct cytotoxicity studies, this compound has been instrumental in elucidating RAF dimerization dynamics, particularly the induction of B-Raf-c-Raf dimerization in multiple epithelial tissues observed in mouse models treated with 10-40 mg/kg twice daily for three weeks. This paradoxical effect, which can be attenuated by concomitant MEK inhibition, underscores the complex feedback regulation within the MAPK pathway. Additionally, in sophisticated 3D culture models of RHE cells (which are histologically similar to human epidermal layers), this compound treatment at 62.5 nM for 2 days significantly induced necrosis, with ghost cells accounting for 50-60% of the culture thickness, demonstrating its utility in studying tissue-level responses to targeted pathway inhibition.

Experimental Protocols

Cell Viability and Proliferation Assays

The Cell Titer-Glo luminescent assay provides a robust method for quantifying cell viability after this compound treatment by measuring cellular ATP levels as a proxy for metabolically active cells. Begin by seeding appropriate cancer cells (such as BRAF-mutant melanoma or gastric carcinoma lines) in 96-well plates at optimized densities (typically 4,000 cells/well for GTL16 gastric cancer cells) in complete growth medium and allow them to adhere overnight. The following day, prepare serial dilutions of this compound in serum-free medium, then add these to cells to achieve final concentrations typically ranging from 153 pM to 10 μM, maintaining constant DMSO concentration across all wells (not exceeding 0.1%). Include appropriate controls such as vehicle-only (DMSO) and medium-only blanks for normalization purposes.

Following 72 hours of incubation at 37°C in a humidified 5% CO₂ atmosphere, equilibrate plates to room temperature for 30 minutes, then add an equal volume of Cell Titer-Glo reagent to each well. Shake the plate gently for 2 minutes to ensure complete cell lysis, then allow the plate to incubate for an additional 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader and calculate the percent viability by normalizing treatment group values to the vehicle control. For comprehensive data analysis, fit the dose-response data using specialized software such as the R package 'drc' to determine IC₅₀ values and generate curve fits for quantitative comparison between experimental conditions.

Combination Therapy Protocols

Combination treatments with this compound and other targeted inhibitors represent a strategically important approach for overcoming therapeutic resistance, as demonstrated in research addressing escape mechanisms from c-Met inhibition. For evaluating synergistic interactions, begin by treating cells with fixed ratios of this compound and companion inhibitors (such as c-Met inhibitors or MEK inhibitors) across a concentration matrix that includes nine serial concentrations of each compound, typically employing 4-fold dilution steps. After the standard 72-hour incubation period, assess cell viability using the Cell Titer-Glo assay as described in the single-agent protocol, ensuring all technical replicates are included for statistical robustness.

For data analysis, apply the BLISS independence algorithm to calculate theoretical additive effects, then compare these expected values with experimentally observed inhibition to derive a ΔBLISS score, where values approaching 1 indicate strong synergistic interaction. In research settings, this approach has demonstrated that combination of this compound with c-Met inhibitor PF-04217903 effectively suppressed ERK activation and circumvented resistance in GTL16 gastric cancer cells expressing the SND1-BRAF fusion protein. Alternatively, combining this compound with the MEK inhibitor PD-0325901 has shown enhanced pathway suppression in models where RAF inhibition alone induces compensatory signaling, providing a rational combination strategy for complete MAPK pathway suppression.

Signaling Pathway and Experimental Workflow

G MAPK Signaling Pathway and this compound Mechanism cluster_nuclear MAPK Signaling Pathway and this compound Mechanism RTK Receptor Tyrosine Kinases (EGFR, c-Met, IGF-1R) RAS RAS RTK->RAS Activation SSTR Somatostatin Receptors SSTR->RAS Inhibition RAF RAF Proteins RAS->RAF Activation MEK MEK RAF->MEK Activation PF This compound PF->RAF Potent Inhibition ERK ERK1/2 MEK->ERK Activation Transcription Transcription Factors (Elk-1, c-Fos, c-Myc) ERK->Transcription Phosphorylation Proliferation Cell Proliferation Differentiation Survival Transcription->Proliferation BRAF_Fusion SND1-BRAF Fusion BRAF_Fusion->MEK Bypass Activation cRAF_Dimer B-Raf/c-Raf Dimerization cRAF_Dimer->MEK Alternative Activation MEKi MEK Inhibitors (PD-0325901) MEKi->MEK Inhibition METi c-Met Inhibitors (PF-04217903) METi->RTK Inhibition

Figure 1: MAPK Signaling Pathway and this compound Mechanism of Action. This diagram illustrates the RAF/MEK/ERK signaling cascade and the points of inhibition by this compound. The pathway shows how receptor tyrosine kinases (RTKs) and somatostatin receptors regulate MAPK signaling through RAS and RAF proteins. This compound directly targets RAF proteins to block downstream MEK and ERK activation. Resistance mechanisms and combination therapy approaches are also depicted.

Troubleshooting and Technical Notes

Common Issues and Solutions

Researchers may encounter several common technical challenges when working with this compound that can impact experimental outcomes. If precipitation occurs in stock solutions, gently warm the vial to 37°C in a water bath and briefly sonicate until the solution becomes clear, then centrifuge at 12,000 × g for 5 minutes to pellet any insoluble particulates before use. For inconsistent cellular responses, verify the BRAF mutation status of cell lines through genomic sequencing, as this compound exhibits varying efficacy depending on the genetic background, with enhanced potency in BRAF V600E mutant models. When observing paradoxical ERK activation in certain cellular contexts, consider combining this compound with MEK inhibitors such as PD-0325901, which has been shown to attenuate this effect in mouse models.

If poor cellular potency is observed despite confirmed compound integrity, check the DMSO concentration in treatment media, ensuring it does not exceed 0.1% as higher amounts can cause cellular stress and confound results. For in vivo applications where formulation stability is problematic, consider using alternative vehicle systems such as aqueous suspensions with 0.5% methylcellulose and 0.2% Tween-80, which have proven effective in preclinical studies. When implementing combination treatments, always include single-agent controls and calculate combination indices using established methods like the BLISS algorithm to properly distinguish additive, synergistic, or antagonistic effects.

Optimization Guidelines

Maximizing experimental success with this compound requires careful attention to methodological details and appropriate assay optimization. For cellular assays, conduct time-course experiments to establish the optimal treatment duration, as MAPK pathway inhibition can produce different phenotypic effects depending on exposure time, with phosphorylation changes detectable within hours but viability effects often requiring 72-96 hours. When assessing pathway inhibition, include phospho-ERK measurements via Western blotting as a direct pharmacodynamic marker, collecting lysates at multiple timepoints (e.g., 2, 6, 24 hours) to capture the dynamics of pathway suppression and potential rebound activation.

In animal studies, the dosing regimen of 10-40 mg/kg twice daily has demonstrated efficacy in xenograft models, but optimal dosing may vary based on the specific model and route of administration. For maximum pathway suppression, consider intermittent higher dosing rather than continuous lower exposure to manage potential adaptive resistance mechanisms. When establishing new models for this compound testing, include positive control compounds with known activity (such as vemurafenib for BRAF V600E models) to validate your experimental system. Finally, always confirm compound identity and purity through LC-MS or NMR analysis when working with new batches, as subtle structural variations can significantly impact potency and specificity.

PF-04880594 induced hyperplasia attenuation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Hyperplasia and Attenuation

The table below outlines the key biological events and the mechanism of attenuation.

Step Process Key Observation Experimental Evidence
1. Initiating Event RAF inhibition by PF-04880594 Paradoxical activation of the MAPK pathway in cells with wild-type BRAF [1]. Increased ERK phosphorylation & RAF dimerization in epithelial tissues [2].
2. Cellular Outcome Pathway Activation Hyperphosphorylation of ERK leads to increased cell proliferation [2]. Development of skin lesions (e.g., squamous-cell carcinoma, verrucal keratosis) in patients and preclinical models [2] [1].
3. Attenuation MEK inhibition by PD-0325901 Blocks the downstream signal from RAF, preventing ERK activation [2] [3]. Prevents hyperplasia and ERK hyperphosphorylation; allows for higher, more efficacious doses of RAF inhibitor without toxicity [2].

This mechanism can be visualized in the following pathway diagram:

GrowthFactor Growth Factor Receptor RTK GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF (dimerized) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Hyperplasia ERK->Proliferation PF This compound (RAF Inhibitor) PF->RAF Inhibits kinase activity but promotes dimerization PD PD-0325901 (MEK Inhibitor) PD->MEK Blocks activity

Troubleshooting Guide & FAQs

Here are some common experimental issues and solutions, framed as FAQs for a technical support resource.

Category Question Possible Cause & Solution
In Vitro Models In our 2D culture, we do not observe the expected hyperplastic phenotype after RAF inhibitor treatment. The 2D culture system may not recapitulate the tissue architecture needed for hyperplasia. Solution: Establish a 3D cell culture model (e.g., reconstituted human epidermis), which has been shown to successfully recapitulate RAF inhibitor-induced layering and hyperplasia [2].
Our cell viability assays show high variability when testing this compound. In cell-based assays, the compound might not effectively cross the cell membrane or could be pumped out. Solution: Verify compound permeability. Use a binding assay (e.g., LanthaScreen Eu Kinase Binding Assay) to study kinase engagement directly, which can work for inactive kinase forms [4].
Assay Performance The IC50 values for our RAF inhibitor are inconsistent between labs. A primary reason is differences in the preparation of stock solutions (e.g., 1 mM stocks). Solution: Standardize the process for creating and storing stock solutions across all groups to ensure consistency [4].
Our TR-FRET assay fails or has a poor assay window. The most common reason is the use of incorrect emission filters. Solution: Refer to instrument-specific setup guides to ensure the correct excitation and emission filters are used for TR-FRET detection [4].
Signaling Analysis We see unexpected ERK phosphorylation (pERK) in our resistant cell lines after c-Met inhibition. The resistance may be driven by a compensatory pathway activating the MAPK cascade. Solution: Investigate potential genomic rearrangements (e.g., SND1-BRAF fusions). Test if adding a RAF inhibitor (this compound) or a MEK inhibitor (PD-0325901) restores pathway suppression [3].
Western blot results for pERK are weak or inconsistent in mouse skin tissue. This could be due to sample degradation or suboptimal protein transfer. Solution: As used in published studies, rinse skin samples with PBS and lyse with a commercial cell lysis buffer supplemented with sodium orthovanadate and PMSF. Keep samples on ice and centrifuge to pellet debris before analysis [5].

Experimental Protocol: 3D Epithelial Culture Model

This protocol is based on the model developed to recapitulate RAF inhibitor-induced hyperplasia in vitro [2].

  • Objective: To establish a 3D in vitro model for studying RAF inhibitor-induced epithelial hyperplasia and its attenuation by a MEK inhibitor.

  • Materials:

    • Reconstituted Human Epidermis (RHE) cells or similar 3D epithelial culture.
    • RAF inhibitor: this compound (e.g., from BioCrick, CAS 1111636-35-1 [6]).
    • MEK inhibitor: PD-0325901.
    • Cell culture medium and supplies for 3D culture.
    • Lysis buffer (for protein analysis).
    • Antibodies for Western Blot: anti-phospho-ERK, anti-total ERK.
    • Reagents for histology (e.g., formalin, paraffin, H&E stain).
  • Method:

    • Culture Setup: Maintain the 3D epithelial cultures according to the manufacturer's or established laboratory protocols.
    • Compound Treatment:
      • Group 1 (Control): Treat with vehicle (e.g., DMSO).
      • Group 2 (RAF inhibitor): Treat with this compound (e.g., 62.5 nM, based on cited literature [6]).
      • Group 3 (Combination): Pre-treat or co-treat with PD-0325901 (at a clinically extrapolated exposure, e.g., 10-100 nM) before adding this compound.
    • Incubation: Treat cultures for a defined period (e.g., 2-7 days), replenishing compounds with fresh medium as needed.
    • Endpoint Analysis:
      • Histology: Fix a subset of cultures in formalin and embed in paraffin. Section and perform H&E staining to assess epithelial layering and hyperplasia.
      • Protein Signaling: Lyse another subset of cultures. Perform Western blotting to analyze levels of phosphorylated ERK and total ERK to confirm pathway modulation.

Key Considerations for Your Technical Center

  • Compound Sourcing: this compound is available from chemical suppliers for research purposes, with various sizes in stock [6]. Always verify the purity and proper solubilization (e.g., in DMSO) for your experiments.
  • Safety Profile: Cutaneous side-effects, including hyperplasia and the development of squamous-cell carcinomas, are a class-effect of many RAF inhibitors due to the paradoxical MAPK activation [1]. This validates the relevance of your research focus.
  • Therapeutic Strategy: The combination of a RAF inhibitor with a MEK inhibitor is not just a tool for mitigating side-effects but is a recognized clinical strategy to improve the therapeutic index and overcome resistance [2] [3] [1].

References

PF-04880594 side effects skin flushing

Author: Smolecule Technical Support Team. Date: February 2026

Drug Class Profile: RAF Inhibitors

RAF inhibitors are a class of drugs designed to target cancers with specific mutations, particularly in melanoma. The cutaneous side effects, which can include various forms of skin inflammation and proliferation, are common and result from the drug's mechanism of action [1].

The table below summarizes the cutaneous toxicities associated with established RAF inhibitors, which provide a reference for the potential side effects of PF-04880594 [1].

RAF Inhibitor Type Common Cutaneous Side Effects
Vemurafenib Type 1 Cutaneous squamous-cell carcinoma (cuSCC), verrucal keratosis, plantar hyperkeratosis, Grover's disease, photosensitivity, hair changes, panniculitis [1]
Dabrafenib Type 1 Cutaneous squamous-cell carcinoma (cuSCC), hyperkeratotic lesions, photosensitivity [1] [2]
Sorafenib Type 2 Hand-foot skin reaction (HFSR), erythematous eruption, alopecia, curly hair, splinter subungual hemorrhage [1]
This compound Type 1 (Preclinical) Note: Data is from preclinical studies; the specific human side effect profile is not established [1] [2].

Mechanism of Cutaneous Side Effects

The skin reactions associated with Type 1 RAF inhibitors like this compound are primarily due to the paradoxical activation of the MAPK pathway [1].

In normal skin cells that have a wild-type BRAF gene (no mutation), the drug can actually promote RAF dimerization and activate the MAPK signaling pathway instead of blocking it. This increased signaling drives excessive cell growth and proliferation in the skin, leading to the various side effects listed above [1].

This mechanism is visually summarized in the following pathway diagram:

G RAFi RAF Inhibitor (e.g., this compound) BRAF_WT Wild-Type BRAF (Normal Skin Cell) RAFi->BRAF_WT Binds to Dimerization Paradoxical RAF Dimerization BRAF_WT->Dimerization MAPK_Activation MAPK Pathway Activation Dimerization->MAPK_Activation Hyperproliferation Keratinocyte Hyperproliferation MAPK_Activation->Hyperproliferation Toxicity Cutaneous Toxicities (e.g., cuSCC, Hyperkeratosis) Hyperproliferation->Toxicity

FAQs for Researchers

Q1: Is skin flushing a documented side effect of this compound in research models? While the search results do not explicitly list "skin flushing" for this compound, the compound is a Type 1 RAF inhibitor, a class known to cause a spectrum of cutaneous toxicities. Preclinical models for other Type 1 inhibitors have noted epithelial tissue hyperplasia, which is consistent with the hyperproliferative skin reactions observed in humans [1]. Therefore, while not confirmed for this specific molecule, flushing and other skin reactions are a plausible class effect.

Q2: How are cutaneous side effects from RAF inhibitors typically managed in a clinical or research setting? Management is graded by severity [1]:

  • Grade 1 (Mild): Topical emollients and continued monitoring. The RAF inhibitor treatment is usually maintained.
  • Grade 2 (Moderate): More intensive topical therapies (e.g., corticosteroids) and symptom management (e.g., antipyretics for fever). Treatment may be briefly interrupted but can often be resumed.
  • Grade 3 (Severe) / Suspected Malignancy: Treatment interruption and dermatological referral. Surgical excision is required for lesions like cutaneous squamous-cell carcinoma (cuSCC). After recovery, treatment may be re-initiated, often at a reduced dose.

Q3: Are there strategies to mitigate these skin toxicities? Yes, research indicates that combining a BRAF inhibitor (like dabrafenib) with a MEK inhibitor (like trametinib) significantly reduces the incidence and severity of cutaneous toxicities, including cuSCC, by providing a more complete blockade of the MAPK pathway and preventing its paradoxical activation [1].

References

PF-04880594 MEK inhibitor combination

Author: Smolecule Technical Support Team. Date: February 2026

Key Combination Data & Applications

The table below summarizes the primary experimental findings for PF-04880594 (a RAF inhibitor) in combination with MEK inhibitors from the search results.

Combination Partner Experimental Context / Cell Model Key Findings & Efficacy Key Quantitative Data / Outcome
PD-0325901 (MEKi) Preclinical model; RAFi-induced epithelial hyperplasia [1] Attenuated hyperplasia and ERK hyperphosphorylation caused by this compound; allowed for a doubling of the RAFi dose without associated toxicity [1]. Combination prevented hyperplasia and ERK hyperphosphorylation at clinically tolerable MEKi exposures [1].
PD-0325901 (MEKi) METi-resistant gastric cancer cells (GTL16) with SND1-BRAF fusion [2] [3] Effectively blocked ERK phosphorylation and inhibited cell growth, overcoming resistance to c-Met inhibition [2] [3]. MEKi alone effectively blocked ERK activation and cell proliferation in resistant clones [2] [3].
PF-04217903 (METi) METi-resistant gastric cancer cells (GTL16) with SND1-BRAF fusion [2] [3] Combination with RAFi (this compound) inhibited ERK activation and circumvented resistance to either single agent [2] [3]. Synergistic effect (ΔBLISS score >0) in cell viability assays when METi and RAFi were combined [2] [3].

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound, which you can adapt for your own work.

Cell Viability Assay (Combination Treatment)

This protocol is used to test the efficacy of this compound in combination with another inhibitor (e.g., a MEK or c-Met inhibitor) [2] [3].

  • Cell Seeding: Seed cells (e.g., GTL16 or resistant clones) at a density of 4,000 cells/well in a 96-well plate and allow them to adhere overnight.
  • Compound Preparation & Treatment:
    • Prepare serial dilutions of this compound (RAFi) and the combination partner (e.g., MEKi or METi).
    • For a combination matrix, treat cells with RAFi in five serial concentrations (e.g., from 10 µM to 39 nM) alongside the second compound in its own dilution series.
  • Incubation & Viability Measurement: Incubate the treated cells for 72 hours at 37°C. After incubation, add 30 µL of Cell Titer-Glo reagent to each well to measure ATP as an indicator of cell viability.
  • Data Analysis: Read the luminescence using a plate reader. Process the data using software (e.g., the R package 'drc') to generate IC50 values and calculate combination indices (e.g., using the BLISS independence model). A ΔBLISS score >0 indicates synergy [2] [3].
Signaling Analysis via Western Blot

This protocol is used to confirm target engagement and pathway modulation by this compound and its combinations [3].

  • Cell Treatment: Grow cells to 80% confluency in appropriate culture dishes. Treat with the desired concentrations of this compound (RAFi), its combination partner, or a DMSO vehicle control for a predetermined time (e.g., 1-2 hours).
  • Cell Lysis: Rinse cells with ice-cold PBS. Lyse cells using a suitable lysis buffer (e.g., from Cell Signaling Technology) supplemented with phosphatase and protease inhibitors (e.g., 2 mM sodium orthovanadate and 2 mM PMSF). Incubate lysates for 1 hour at 4°C.
  • Protein Quantification & Separation: Centrifuge lysates at 14,000 rpm for 10 minutes at 4°C to pellet debris. Quantify the protein concentration in the supernatant. Load 40-76 µg of total protein per lane onto a 4-12% gradient Bis-Tris SDS-PAGE gel and run the gel.
  • Membrane Transfer & Blocking: Transfer proteins from the gel onto a nitrocellulose membrane. Block the membrane with a commercial blocking buffer (e.g., PhosphoBlocker) for 1 hour.
  • Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Key antibodies for assessing RAF/MEK pathway inhibition include:
    • Phospho-ERK (T202/Y204)
    • Total ERK
    • Phospho-MEK
    • Total MEK
  • Detection: The following day, incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.

Troubleshooting Common Issues

  • Issue: Paradoxical ERK Activation
    • Problem: Treatment with this compound alone leads to increased ERK phosphorylation and proliferation in certain cell types (often those with wild-type BRAF or RAS mutations), contrary to the desired inhibitory effect [1].
    • Solution: Co-administer a MEK inhibitor (e.g., PD-0325901). This combination has been shown to lock the RAF and MEK proteins in a tight complex, preventing this paradoxical activation and its downstream effects, such as epithelial hyperplasia [1].

Signaling Pathway & Experimental Workflow

The following diagrams illustrate the molecular mechanism of the drug combination and a generalized experimental workflow.

G RTK Receptor Tyrosine Kinase (RTK) BRAF BRAF (e.g., mutant or in fusion) RTK->BRAF CRAF CRAF (RAF1) RTK->CRAF MEK MEK BRAF->MEK CRAF->MEK in some contexts ERK ERK MEK->ERK CellGrowth Cell Growth & Proliferation ERK->CellGrowth RAFi This compound (RAFi) RAFi->BRAF inhibits RAFi->CRAF inhibits Paradox RAF Inhibitor (this compound) can paradoxically activate MAPK signaling in cells with wild-type BRAF/RAS RAFi->Paradox MEKi PD-0325901 (MEKi) MEKi->MEK inhibits Paradox->MEK Paradox->ERK

Diagram 1: MAPK Signaling Pathway and Inhibitor Mechanism. This compound (RAFi) inhibits BRAF and CRAF. However, in cells with wild-type BRAF, it can paradoxically activate the pathway (dashed lines). Adding a MEK inhibitor (MEKi) blocks signal transduction downstream of this paradox, ensuring effective pathway suppression.

G Start Define Experimental Goal Culture Cell Culture & Seeding Start->Culture DrugPrep Drug Preparation & Serial Dilution Culture->DrugPrep Treatment Combination Treatment DrugPrep->Treatment Incubation Incubation (e.g., 72h) Treatment->Incubation Assay2 Signaling Analysis (Western Blot) Treatment->Assay2 Shorter exposure (e.g., 1-2h) Assay1 Viability Assay (Cell Titer-Glo) Incubation->Assay1 Analysis Data Analysis (IC50, BLISS Model) Assay1->Analysis Assay2->Analysis

Diagram 2: Generic Experimental Workflow for Combination Studies. This outlines the key steps for conducting experiments with this compound and its combinations, from cell setup to data analysis.

Important Technical Notes

  • Clinical Relevance: The available data is from preclinical studies. This compound itself does not appear to have progressed to clinical use, but the principle of RAF/MEK combination is well-established as a standard of care in BRAF-mutant cancers using other drugs like dabrafenib/trametinib [4] [5].
  • Mechanism Insight: Recent research suggests that next-generation RAF/MEK inhibitor combinations can work by locking the RAF and MEK proteins in an inactive complex, providing more durable pathway suppression and potentially preserving anti-tumor immune cells [6].

References

PF-04880594 PD-0325901 dose optimization

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Here are answers to common experimental questions about the PF-04880594 (RAF inhibitor) and PD-0325901 (MEK inhibitor) combination:

Q1: What is the recommended dosing schedule to mitigate this compound-induced epithelial hyperplasia?

  • A: A pre-clinical study demonstrated that co-administration of PD-0325901 can completely prevent the skin hyperplasia and ERK phosphorylation induced by the RAF inhibitor this compound [1]. The exposures of PD-0325901 required for this protective effect extrapolate to clinically well-tolerated doses in humans [1]. This combination allows for a doubling of the this compound dose without the associated toxicity, thereby improving its therapeutic index [1].

Q2: What are the established clinical doses for PD-0325901 in combination therapies?

  • A: The dose of PD-0325901 depends on the combination partner and schedule. In a phase Ia study combined with crizotinib, the Maximum Tolerated Dose (MTD) was determined to be PD-0325901 8 mg B.D (on a schedule of 21 days on/7 days off) plus crizotinib 200 mg B.D [2]. As a single agent in a phase II study, 15 mg B.D on an intermittent schedule was poorly tolerated, while a modified schedule was better tolerated but showed limited efficacy [3].

Q3: How do I confirm that PD-0325901 is hitting its target in my experimental system?

  • A: You can use several pharmacodynamic (PD) biomarkers. The most common is the suppression of phospho-ERK (pERK) levels [2] [1].
    • In vivo (pre-clinical): Skin biopsies can be used to assess pERK levels by immunohistochemistry. RAF inhibitor-induced pERK hyperphosphorylation should be attenuated by PD-0325901 [1].
    • In vitro: A 3D cell culture model of epithelial layering has been shown to recapitulate RAF inhibitor-induced hyperplasia and its reversal by a MEK inhibitor, providing a robust system for PD assessment [1].
    • Pharmacokinetic (PK) confirmation: Ensure plasma concentrations of PD-0325901 are above the target efficacious range of 16.5–53.5 ng/mL established in xenograft studies [2].

Quantitative Data Summary

The table below summarizes key dosing and response data from the literature.

Inhibitor / Combination Study Type Dose & Schedule Key Findings / Response

| PD-0325901 + Crizotinib [2] | Phase Ia Clinical Trial | PD-0325901: 8 mg B.D (21d on/7d off) Crizotinib: 200 mg B.D (continuous) | MTD established. Drug-related AEs consistent with single-agent profiles. Best response: Stable Disease (29%). [2] | | PD-0325901 (Monotherapy) [3] | Phase II Clinical Trial | 15 mg B.D (intermittent: 3w on/1w off) | Poorly tolerated. 3/13 patients discontinued due to AEs (blurred vision, fatigue, hallucinations). [3] | | PD-0325901 (Monotherapy) [3] | Phase II Clinical Trial | Modified schedule (5d on/2d off for 3w, then 1w off) | Better tolerated. Main toxicities: diarrhea, fatigue, rash, nausea, reversible visual disturbances. No objective responses. [3] | | This compound + PD-0325901 [1] | Pre-clinical Study | PD-0325901 at clinically extrapolatable exposures | Prevents RAF inhibitor-induced epithelial hyperplasia and ERK phosphorylation. Allows for doubling the this compound dose without associated toxicity. [1] |

Experimental Protocols

Protocol 1: Assessing & Attenuating RAF Inhibitor-Induced Hyperplasia In Vivo

This methodology is adapted from Torti et al. (2012) [1].

  • Animal Model: Use a relevant pre-clinical rodent model.
  • Dosing:
    • Test Group: Administer this compound in combination with PD-0325901.
    • Control Group: Administer this compound as a monotherapy.
  • PD Assessment:
    • Tissue Collection: Collect skin tissue samples at predetermined time points.
    • Histopathological Analysis: Process and stain tissue sections with Hematoxylin and Eosin (H&E) to evaluate epithelial hyperplasia quantitatively.
    • Biomarker Analysis: Perform immunohistochemistry (IHC) or western blotting on tissue lysates to assess levels of phospho-ERK and total ERK.
  • Expected Outcome: The group receiving the combination should show significant attenuation of both hyperplasia and pERK levels compared to the monotherapy control group [1].

Protocol 2: In Vitro 3D Epithelial Cell Culture Model

This protocol uses a model developed to recapitulate the hyperplasia phenomenon [1].

  • Model Establishment: Culture epithelial cells in a 3D extracellular matrix (e.g., Matrigel) to form multi-layered, structured tissues.
  • Compound Treatment: Treat the established 3D structures with:
    • This compound alone.
    • PD-0325901 alone.
    • A combination of both inhibitors.
    • Vehicle control.
  • Endpoint Analysis:
    • Morphology: Analyze the 3D structures microscopically for thickness and layered growth (hyperplasia).
    • Biomarker: Fix structures and stain for pERK to confirm pathway modulation.
  • Application: This model is useful for mechanistic studies and toxicologic evaluations in a controlled system [1].

Signaling Pathways & Experimental Workflows

The following diagrams, generated with Graphviz, illustrate the logical relationship in the combination therapy and the experimental workflow.

G MEKi PD-0325901 (MEK Inhibitor) ERK_activation ERK Phosphorylation & Signaling MEKi->ERK_activation Inhibits Apoptosis Tumor Growth Inhibition MEKi->Apoptosis Leads to (in cancer cells) RAFi This compound (RAF Inhibitor) Paradoxical_Activation Paradoxical RAF Activation (in normal cells) RAFi->Paradoxical_Activation Induces Hyperplasia Epithelial Hyperplasia (Adverse Event) ERK_activation->Hyperplasia Causes Tumor_Growth Tumor Growth Promotion Hyperplasia->Tumor_Growth Can Promote Paradoxical_Activation->ERK_activation Stimulates

Mechanism of RAF/MEK Inhibitor Combination

This diagram explains the rationale for the combination therapy. This compound, while inhibiting the RAF protein in cancer cells, can cause paradoxical activation of the MAPK pathway in normal cells, leading to ERK phosphorylation and subsequent adverse events like skin hyperplasia [1]. PD-0325901 blocks this adverse signaling by directly inhibiting MEK, thereby preventing hyperplasia. Simultaneously, PD-0325901 maintains its anti-tumor effect by inhibiting MEK in cancer cells [1].

G Start Initiate In Vivo Study Group1 Group 1: This compound + PD-0325901 Start->Group1 Group2 Group 2: This compound Monotherapy Start->Group2 Dose Administer Compounds (Daily, specified duration) Group1->Dose Group2->Dose Harvest Harvest Tissue (Skin at specified timepoints) Dose->Harvest Analyze_H Analyze: H&E Staining Harvest->Analyze_H Analyze_P Analyze: pERK IHC/Western Blot Harvest->Analyze_P Result_H Quantify Hyperplasia Analyze_H->Result_H Compare Compare Groups Result_H->Compare Result_P Measure pERK/ERK Ratio Analyze_P->Result_P Result_P->Compare Outcome Outcome: Combination attenuates hyperplasia & pERK vs. control Compare->Outcome

In Vivo Hyperplasia Assessment Workflow

This flowchart outlines the key steps for the in vivo protocol to evaluate the protective effect of PD-0325901 against RAF inhibitor-induced toxicity.

Key Considerations for Researchers

  • Clinical Translation: The combination of a RAF inhibitor with a MEK inhibitor is a established clinical strategy (e.g., dabrafenib + trametinib) to improve safety and efficacy, validating the pre-clinical findings with this compound and PD-0325901 [1] [4].
  • Dose Optimization is Critical: The efficacy and toxicity of PD-0325901 are highly schedule-dependent [3]. The 21 days on/7 days off schedule was used successfully in combination therapy [2], while continuous dosing at 15 mg B.D led to unacceptable toxicity [3].
  • Beyond Hyperplasia: The rationale for combining a MEK inhibitor extends to overcoming resistance mechanisms in KRAS-mutant cancers, such as cMET-dependent STAT3 activation, which can be targeted with drugs like crizotinib [2].

References

PF-04880594 epithelial tissue hyperplasia

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some specific questions researchers might have:

  • Q: What causes the epithelial tissue hyperplasia observed with the RAF inhibitor PF-04880594? A: The hyperplasia is likely a paradoxical effect of the RAF inhibitor. The study indicates that this compound activates the MAPK pathway in certain epithelial tissues by inducing RAF dimerization and subsequent phosphorylation of ERK (Extracellular Signal-Regulated Kinase), which stimulates cell proliferation [1].

  • Q: How can this hyperplasia be prevented or attenuated in experimental models? A: The research shows that hyperplasia and ERK hyperphosphorylation can be prevented by co-administering the MEK inhibitor PD-0325901. MEK is a kinase directly downstream of RAF in the MAPK pathway. This combination allowed for a doubling of the this compound dose without associated toxicity, thereby increasing the therapeutic index [1].

  • Q: Is there a reliable in vitro model to study this phenomenon? A: Yes, the cited study developed a three-dimensional cell culture model that successfully recapitulated the RAF inhibitor-induced hyperplasia and its reversal by the MEK inhibitor, providing a valuable tool for mechanistic and toxicologic studies [1].

  • Q: What is a potential mechanism for the skin flushing observed in animal studies? A: The study suggests that this compound stimulates the production of the inflammatory cytokine interleukin-8 in HL-60 cells, which might explain the skin flushing observed in dogs during the research [1].

Key Experimental Data and Protocols

The table below summarizes the core agents and findings from the primary study:

Agent / Model Type / Target Key Experimental Finding Proposed Solution / Combination
This compound RAF inhibitor Induces ERK phosphorylation, RAF dimerization, and epithelial hyperplasia [1] Combine with MEK inhibitor
PD-0325901 MEK inhibitor Attenuates hyperplasia at clinically well-tolerated exposures [1] Use with RAF inhibitor
3D Cell Culture In vitro model Recapitulates RAF inhibitor-induced hyperplasia and its reversal [1] Use for mechanistic studies
HL-60 Cells Cell line for cytokine study This compound stimulates IL-8 production, potentially explaining skin flushing [1] Monitor as a side effect

Detailed Methodology for Key Experiments:

While the search results do not provide a full step-by-step protocol, they outline the core experimental approaches used in the seminal study [1]:

  • In Vivo Model Treatment:

    • Administer the RAF inhibitor this compound to preclinical models to induce epithelial hyperplasia.
    • To test attenuation, co-administer the MEK inhibitor PD-0325901. The study emphasized that PD-0325901 was used at exposures that extrapolate to clinically well-tolerated doses.
  • Tissue Analysis:

    • Analyze epithelial tissues for signs of hyperplasia through standard histological examination.
    • Use techniques like Western blotting with phospho-specific antibodies to detect levels of phosphorylated ERK (p-ERK) as a readout of MAPK pathway activation [1] [2].
    • Investigate RAF dimerization in affected tissues, a key step in the paradoxical activation mechanism.
  • In Vitro 3D Culture Model:

    • Develop a three-dimensional cell culture model of epithelial layering.
    • Treat the 3D culture with this compound to observe hyperplastic growth.
    • Apply the MEK inhibitor PD-0325901 to confirm reversal of the hyperplastic phenotype in a controlled in vitro setting.
  • Cytokine Profiling:

    • Use HL-60 cells or similar models to investigate inflammatory side effects.
    • Measure the production of interleukin-8 (IL-8) or other cytokines following treatment with this compound, for example via ELISA.

Signaling Pathway Diagram

The following diagram illustrates the paradoxical mechanism of RAF inhibitor-induced hyperplasia and how a MEK inhibitor can block it, based on the research findings [1].

G node_raf_inhib node_raf_inhib node_hyperplasia node_hyperplasia node_mek_inhib node_mek_inhib node_erk node_erk edge_activates edge_activates edge_leads_to edge_leads_to edge_inhibits edge_inhibits RAF_Inhibitor RAF Inhibitor (this compound) RAF_Dimerization RAF Dimerization RAF_Inhibitor->RAF_Dimerization Induces pERK p-ERK RAF_Dimerization->pERK Activates MAPK Pathway Hyperplasia Epithelial Hyperplasia pERK->Hyperplasia Leads To MEK_Inhibitor MEK Inhibitor (PD-0325901) MEK_Inhibitor->pERK Inhibits

The diagram shows that the RAF inhibitor this compound induces RAF dimerization, which paradoxically activates the MAPK pathway instead of blocking it. This leads to increased ERK phosphorylation (p-ERK) and results in epithelial hyperplasia. The MEK inhibitor PD-0325901 blocks this process by inhibiting its direct target, MEK, which sits upstream of ERK in the pathway [1].

References

PF-04880594 normal cell proliferation stimulation

Author: Smolecule Technical Support Team. Date: February 2026

The Scientific Context of PF-04880594

The table below summarizes the key information about this compound from the search results.

Attribute Description
Identity RAF inhibitor (RAFi) [1].
Documented Effect Inhibits cell growth/proliferation [1].
Mechanism of Action Blocks the activity of the BRAF kinase, a key node in the MAPK signaling pathway that promotes cell growth and proliferation [1].
Research Context Used to overcome resistance to a c-Met inhibitor in a gastric cancer cell line (GTL16); combination treatment inhibited ERK activation and cell growth [1].

Based on this established mechanism, the concept of this compound stimulating proliferation contradicts current research. The diagram below illustrates how this RAF inhibitor acts within the MAPK signaling pathway to suppress, not stimulate, the cellular processes leading to proliferation.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Growth & Proliferation ERK->Proliferation Inhibitor This compound (RAFi) Inhibitor->RAF Inhibits

Troubleshooting Unexpected Proliferation Results

If your experiments are showing increased cell proliferation in the presence of this compound, here are some key areas to investigate:

  • Verify Compound Integrity and Handling: Confirm the purity of the this compound used and ensure proper storage conditions to prevent degradation. Using a fresh batch or sourcing from a different supplier can help rule out compound-specific issues [1].
  • Re-optimize Experimental Conditions: Revisit your assay conditions. Use a positive control (like a known RAF or MEK inhibitor) to ensure your system correctly reports inhibition. Re-titrate the inhibitor across a wide concentration range to rule out any off-target effects at specific doses [1].
  • Confirm Target Engagement and Specificity: Use Western blotting to measure phosphorylated ERK (p-ERK) levels. A lack of reduction in p-ERK suggests the inhibitor is not engaging its target in your system. Investigate potential compensatory activation of other survival pathways (e.g., PI3K-Akt) that might be driving proliferation despite RAF inhibition [2] [3].
  • Characterize Your Cell Model: Perform cell line authentication and check for contamination (e.g., Mycoplasma). The genetic background of your cells is critical; if they harbor mutations in downstream pathway components (e.g., MEK), they could be resistant to RAF inhibition [1].

References

PF-04880594: Mechanism & Skin Toxicity Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the primary mechanism of PF-04880594, and what is a major associated challenge? this compound is a RAF inhibitor developed for cancer treatment, particularly for tumors harboring mutations in the BRAF gene (e.g., BRAF V600E) [1] [2]. A significant challenge is its propensity to induce cutaneous toxicities, most notably epithelial and keratinocytic hyperplasia, which can progress to benign and even malignant skin lesions, such as cutaneous squamous cell carcinoma (cuSCC) [1] [2].

This effect is not due to a failure of the drug but is a consequence of the paradoxical activation of the MAPK signaling pathway in cells that have wild-type BRAF [2]. The table below summarizes this mechanism and the resulting clinical challenge.

Aspect Description
Intended Mechanism Inhibits mutant, hyperactive BRAF (e.g., V600E) in tumor cells, thereby blocking downstream MEK/ERK signaling and arresting tumor growth [1].
Challenge (Skin Toxicity) Induces epithelial tissue hyperplasia, leading to skin eruptions, hyperkeratotic lesions, and keratoacanthomas/cuSCCs [1] [2].
Root Cause Paradoxical activation of the MAPK pathway in wild-type BRAF cells, often through RAF dimerization that promotes MEK/ERK signaling [1] [2].

Q2: What are the proven strategies to manage or prevent this compound-induced skin toxicity? Preclinical studies consistently show that the most effective strategy is to inhibit the MAPK pathway downstream of RAF. Combining this compound with a MEK inhibitor can prevent or attenuate the hyperproliferative skin response [1] [3] [2].

The following diagram illustrates the mechanism of paradoxical activation and the strategic point of intervention with a MEK inhibitor.

G RAF Inhibitor Paradoxical Activation and MEK Inhibition RAFi This compound (RAF Inhibitor) WT_BRAF Wild-Type BRAF Cell RAFi->WT_BRAF Binds Dimerization RAF Dimerization WT_BRAF->Dimerization MEK_Act MEK Activation Dimerization->MEK_Act ERK_Act ERK Phosphorylation MEK_Act->ERK_Act Hyperplasia Cell Proliferation & Skin Hyperplasia ERK_Act->Hyperplasia MEKi PD-0325901 (MEK Inhibitor) Block Pathway Blocked MEKi->Block Targets Block->MEK_Act

The evidence for this approach is strong:

  • Combination Therapy: Treatment with a clinically well-tolerated dose of the MEK inhibitor PD-0325901 completely prevented this compound-induced hyperplasia and ERK hyperphosphorylation in epithelial tissues [1].
  • Efficacy Preservation: This combination does not reduce the anti-tumor efficacy of the RAF inhibitor. In fact, it can increase the therapeutic index, allowing for a higher dose of this compound to be used without causing the toxicity typically associated with that dose [1].
  • Broader Validation: This strategy is effective against other resistance mechanisms. For instance, in a model of c-Met inhibitor resistance conferred by a SND1-BRAF fusion protein, the MEK inhibitor PD-0325901 alone effectively blocked ERK phosphorylation and inhibited cell growth [3].

Experimental Protocols & Guidance

Q3: What are key experimental considerations for modeling and studying this skin toxicity? 1. 3D In Vitro Model:

  • You can develop a three-dimensional (3D) cell culture model of epithelial layering that recapitulates RAF inhibitor-induced hyperplasia. This model provides a robust platform for mechanistic and toxicologic studies and has been validated to show reversal of the phenotype by co-treatment with a MEK inhibitor [1].

2. Assessing Pathway Activation:

  • The core readout for paradoxical activation is the phosphorylation status of key signaling proteins. Use Western blotting to detect levels of phosphorylated ERK1/2 (p-ERK1/2) in skin tissue or relevant cell models treated with this compound [1] [4].
  • As shown in the diagram above, you can confirm the role of RAF dimerization in your model system [1].

3. Measuring Cell Proliferation:

  • To directly quantify the hyperplastic response, use techniques such as:
    • BrdU Incorporation Assay: Measures the percentage of cells actively synthesizing DNA [4].
    • Cell Viability Assays: MTT or Cell Titer Glo assays can indirectly measure proliferation after prolonged exposure [4] [3].
    • Cell Cycle Markers: Monitor changes in the protein levels of proliferation-related markers like cyclin D1 and cyclin A, and the CDK inhibitor p27Kip1 [4].

Key Takeaways for Researchers

  • Proactive Combination is Key: The skin toxicities from this compound are not an anomaly but an expected on-target effect. Designing experiments and therapies that preemptively combine it with a MEK inhibitor is the most effective strategy to mitigate this issue while maintaining or improving anti-tumor efficacy [1] [2].
  • Monitor Beyond the Skin: Be aware that paradoxical MAPK activation can have other consequences. For example, this compound was shown to stimulate production of the inflammatory cytokine interleukin-8, suggesting a possible mechanism for other side effects like skin flushing [1].

References

PF-04880594 therapeutic index improvement

Author: Smolecule Technical Support Team. Date: February 2026

PF-04880594: Core Data for Researchers

The following table summarizes the fundamental chemical, biological, and application data for this compound from the literature.

Property Description
Drug Type Small molecule drug [1]
Primary Target & Role RAF kinase inhibitor (BRAF/BRAFV599E/c-RAF) [1] [2]
Mechanism of Action Inhibits RAF serine/threonine protein kinases, key components of the MAPK/ERK signaling pathway [1] [2]
Molecular Formula C₁₉H₁₆F₂N₈ [1] [2]
CAS Registry Number 1111636-35-1 [1] [2]
Biological Activity (IC₅₀) BRAF: 0.19 nM; BRAF V600E: 0.13 nM; c-RAF: 0.39 nM [2]
Key Experimental Context Used to overcome resistance to c-Met inhibitor PF-04217903 in a gastric cancer cell line (GTL16) [3] [4]
Suggested Combination Agent c-Met inhibitors (e.g., PF-04217903) [3] [4]
Alternative Targeting Strategy MEK inhibitors (e.g., PD-0325901) alone can also block downstream ERK activation [3] [4]

Key Experimental Models & Protocols

Here are the methodologies for core experiments cited in the literature, which you can adapt for your research on this compound.

In Vitro Cell Viability Assay with Combination Treatment

This protocol is used to assess the efficacy of this compound alone and in combination with other agents to overcome drug resistance [3].

  • Cell Seeding: Plate cells (e.g., the c-Met inhibitor-resistant GTL16 gastric cancer cell line clones) at a density of 4,000 cells per well in a 96-well plate and allow them to adhere overnight [3].
  • Compound Treatment: The next day, treat the cells with the compounds. Two common approaches are used:
    • Single Agent: Treat with this compound in a series of nine 4-fold serial dilutions, typically ranging from 10 µM down to 153 pM [3].
    • Combination Treatment: Treat with a fixed concentration of a c-Met inhibitor (e.g., PF-04217903) while adding this compound in five 4-fold serial concentrations (e.g., from 10 µM to 39 nM) [3].
  • Incubation: Incubate the treated plates for 3 days at 37°C [3].
  • Viability Measurement: Add a cell viability indicator like Cell Titer-Glo Reagent (30 µL/well) to measure ATP content as a proxy for viable cells. Quantify the luminescence signal using a plate reader [3].
  • Data Analysis: Calculate the percentage of Tumor Cell Growth Inhibition (TGI). Fit the dose-response data using appropriate software (e.g., the R package 'drc') to determine IC₅₀ values. For combination studies, the BLISS independence algorithm can be used to evaluate synergism [3].
MAPK Pathway Signaling and Inhibitor Action

The following diagram illustrates the signaling pathway involved in the studied resistance mechanism and where this compound acts.

MAPK_Pathway cMet c-Met Receptor SND1_BRAF SND1-BRAF Fusion cMet->SND1_BRAF Amplified/ Activated cMet_Inhibitor c-Met Inhibitor (PF-04217903) cMet_Inhibitor->cMet RAF RAF Kinase SND1_BRAF->RAF Bypasses c-Met MEK MEK RAF->MEK RAF_Inhibitor RAF Inhibitor (this compound) RAF_Inhibitor->RAF ERK ERK MEK->ERK MEK_Inhibitor MEK Inhibitor (PD-0325901) MEK_Inhibitor->MEK CellGrowth Cell Growth & Survival ERK->CellGrowth

Diagram 1: MAPK pathway and inhibitor mechanism in SND1-BRAF fusion-driven resistance.

Frequently Asked Questions for Troubleshooting

Q1: this compound shows efficacy in vitro, but how does it perform in vivo? Available preclinical data indicates that in nude mouse models, treatment with this compound (at doses of 10-40 mg/kg, administered twice daily for 3 weeks) induced expected on-target effects, including ERK phosphorylation and B-Raf-c-Raf dimerization in multiple epithelial tissues. This hyperplasia induced by RAF inhibition was shown to be attenuated by co-administration of the MEK inhibitor PD-0325901 [2].

Q2: My cancer cell model is resistant to a targeted therapy (e.g., a c-Met inhibitor). Could this compound be a potential solution? Yes, research suggests this is a viable strategy. One documented mechanism of resistance to c-Met inhibition involves the emergence of a novel SND1-BRAF gene fusion, which constitutively activates the MAPK pathway downstream of c-Met. In this context, combination treatment with the c-Met inhibitor and this compound successfully inhibited ERK activation and overcame resistance in the tested models [3] [4]. Investigating MAPK pathway reactivation is a logical step for models resistant to upstream targeted therapies.

Q3: Are there alternative strategies if my model is sensitive to RAF inhibition but the therapeutic index is narrow? The literature suggests that targeting the pathway downstream of RAF can be an effective alternative. In the same study that featured this compound, treatment with the MEK inhibitor PD-0325901 (MEKi) alone effectively blocked ERK phosphorylation and inhibited the growth of resistant cells [3] [4]. This indicates that direct MEK inhibition could circumvent the need for RAF inhibition in some scenarios, potentially improving the therapeutic window.

References

Experimental Use & Toxicity Context of PF-04880594

Author: Smolecule Technical Support Team. Date: February 2026

PF-04880594 is a small molecule identified as a RAF kinase inhibitor [1]. The table below summarizes the experimental contexts where its use has been documented.

Context of Use Reported Toxicity or Resistance Citation
In vitro model to overcome resistance to a c-Met inhibitor (PF-04217903) No direct toxicity of this compound reported. Study used it to overcome resistance conferred by a SND1-BRAF fusion protein. [2]
Preclinical studies only; no further clinical development planned No specific toxicity data available in the search results. [3]

A key insight from the research is that this compound was employed successfully in combination with another targeted therapy (c-Met inhibitor) to overcome drug resistance. This points to a broader principle in managing the toxicity of RAF inhibitors [2].

Toxicity Reduction Strategies for RAF Inhibitors

While not specific to this compound, the well-documented clinical experience with other RAF inhibitors (like vemurafenib and dabrafenib) reveals common toxicities and mitigation strategies. The most significant adverse effects often result from paradoxical activation of the MAPK pathway in cells that have wild-type BRAF [4]. The diagram below illustrates this mechanism and a key mitigation strategy.

RAFi RAF Inhibitor (Type 1) BRAFmut Mutant BRAF Cell RAFi->BRAFmut Inhibits BRAFwt Wild-Type BRAF Cell RAFi->BRAFwt Paradoxical Activation Dimer RAF Dimerization BRAFwt->Dimer pMEK p-MEK Dimer->pMEK pERK p-ERK pMEK->pERK Hyperplasia Hyperproliferation (e.g., Cutaneous SCC) pERK->Hyperplasia MEKi MEK Inhibitor Block Blocks Signal MEKi->Block Represents Block->pMEK

Based on this understanding, the following strategies are recommended:

  • Use Combination Therapy: Combining a RAF inhibitor with a MEK inhibitor (e.g., dabrafenib + trametinib) is a established clinical strategy. The MEK inhibitor blocks the downstream signal from the paradoxically activated pathway, significantly reducing the incidence of cutaneous toxicities, such as squamous cell carcinoma [4].
  • Employ Intermittent Dosing Schedules: Preclinical models suggest that pulsed, rather than continuous, dosing with RAF inhibitors can delay the onset of resistance and may help mitigate toxicity by allowing normal signaling to periodically resume.
  • Conduct Proactive Monitoring: For skin-related toxicities, common with RAF inhibitors, management includes [4]:
    • Regular dermatological reviews before and during treatment.
    • Early intervention with topical creams for low-grade rashes.
    • Surgical excision and continued RAF inhibitor therapy for lesions like cutaneous squamous cell carcinomas.

Example Experimental Protocol for Combination Studies

The following methodology is adapted from studies that used this compound in combination with another agent [2].

  • Objective: To evaluate the efficacy and potential synergy of this compound (RAFi) in combination with a second targeted agent (e.g., a c-Met inhibitor or MEK inhibitor) in a resistant cell line.
  • Materials:
    • Cell line of interest (e.g., a cancer line with a relevant mutation or resistance profile).
    • This compound and the combination compound.
    • Cell culture reagents and 96-well plates.
    • Cell Titer-Glo or similar viability assay kit.
  • Method:
    • Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.
    • Compound Treatment:
      • Treat cells with this compound alone in a series of serial concentrations (e.g., nine concentrations).
      • In combination arms, treat cells with this compound plus the second compound, also in a series of concentrations.
    • Incubation: Incubate cells for 72 hours.
    • Viability Assessment: Add Cell Titer-Glo reagent to measure cell viability/proliferation indirectly via luminescence.
    • Data Analysis: Fit dose-response curves and calculate IC50 values. Use algorithms like the BLISS independence model to determine if the drug combination is additive or synergistic [2].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind skin toxicity induced by RAF inhibitors like this compound? A1: The primary mechanism is paradoxical activation of the MAPK pathway. In cells with wild-type BRAF, some RAF inhibitors (particularly type 1) can promote RAF dimerization, leading to downstream MEK and ERK signaling instead of inhibiting it. This can result in hyperproliferative skin lesions [4].

Q2: Are there any proven pharmacological strategies to reduce this toxicity? A2: Yes. The most robust strategy is combination therapy with a MEK inhibitor. Inhibiting MEK downstream of the paradoxically activated RAF block effectively prevents the hyperproliferative signal, significantly reducing cutaneous adverse events [4].

Q3: Where can I find more detailed safety and handling information for this compound? A3: As a preclinical research compound, detailed safety data sheets (SDS) should be obtained directly from the manufacturer or supplier (listed as the originator organization in some databases) [1]. For related, clinically approved RAF inhibitors, the prescribing information from the FDA or EMA provides comprehensive toxicity and management guidelines.

References

PF-04880594 resistance mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Technical Profile of PF-04880594

This compound is a potent small-molecule inhibitor targeting RAF kinases, which are crucial components of the MAPK signaling pathway [1] [2].

Property Detail
Molecular Formula C₁₉H₁₆F₂N₈ [1] [2]
Molecular Weight 394.38 g/mol [1]
CAS Registry Number 1111636-35-1 [1] [2]
InChIKey HFYMVDKBZONUOJ-UHFFFAOYSA-N [1] [2]
Mechanism of Action RAF kinase inhibitor (BRAF/BRAFV599E/c-RAF) [1]
IC₅₀ (BRAF) 0.19 nM [1]
IC₅₀ (BRAF V600E) 0.13 nM [1]
IC₅₀ (c-RAF) 0.39 nM [1]
Physical Form Powder [1]
Solubility Soluble in DMSO [1]
Storage Desiccate at -20°C [1]

Resistance Mechanisms and Experimental Models

One documented mechanism of resistance involves a genomic rearrangement that leads to the expression of a fusion protein, bypassing the need for upstream RAF signaling.

Resistance Model Key Finding Experimental Evidence
SND1-BRAF Fusion in GTL16 Gastric Carcinoma Cells [3] A novel SND1-BRAF gene fusion causes resistance to c-Met inhibitor PF-04217903 by constitutively activating the MAPK pathway downstream of c-Met. Resistant clones showed MAPK pathway hyperactivation via the SND1-BRAF fusion protein, conferring resistance to c-Met inhibition [3].

This mechanism can be visualized in the following signaling pathway diagram:

resistance_mechanism cMet c-Met Receptor mapkPathway MAPK Pathway (RAF/MEK/ERK) cMet->mapkPathway metInhibitor c-Met Inhibitor (PF-04217903) metInhibitor->cMet snd1BRAF SND1-BRAF Fusion Protein snd1BRAF->mapkPathway erk p-ERK (Activated) mapkPathway->erk proliferation Cell Growth & Survival erk->proliferation

The diagram above shows how the SND1-BRAF fusion protein constitutively activates the MAPK pathway, bypassing the inhibited c-Met receptor.

Experimental Troubleshooting Guide

Based on the documented resistance mechanism, here is a guide for related research.

Challenge Possible Cause Suggested Solution
Loss of efficacy of this compound in vitro. Emergence of bypass signaling pathways that reactivate the MAPK pathway downstream of RAF. Use combination therapy with a MEK inhibitor (e.g., PD-0325901). In the GTL16 model, this single agent effectively blocked ERK phosphorylation and cell growth [3].
Insufficient target inhibition. RAF dimerization—a known feedback mechanism, especially with first-generation RAF inhibitors. In mouse models, this compound treatment induced B-Raf/c-Raf dimerization; this was attenuated by co-administration of the MEK inhibitor PD-0325901 [1].
Need to confirm on-target effect. Unclear if observed cellular effects are due to specific RAF inhibition. Monitor phospho-ERK levels via Western blot as a key pharmacodynamic marker to confirm pathway suppression [3] [1].

Key Experimental Workflow

For researchers investigating RAF inhibitor resistance, the following workflow provides a methodological foundation:

experimental_workflow cluster_0 Characterization Steps step1 1. Generate Resistant Clones step2 2. Molecular Characterization step1->step2 step3 3. Validate Resistance Mechanism step2->step3 char1 Gene Expression/Fusion Analysis step2->char1 step4 4. Test Combination Therapies step3->step4 char2 Western Blot for pERK/Total ERK char3 Cell Viability Assays

The experimental methodology from the source literature can be summarized as follows [3]:

  • Generation of Resistant Clones: GTL16 cells were continuously exposed to increasing concentrations of a c-Met inhibitor over four months. Surviving clones were isolated and expanded.
  • Cell Viability Assays: Cells were treated with compound(s) for 72 hours, and viability was measured using Cell Titer Glo reagent. Combination effects were analyzed using the BLISS independence model.
  • Strategy to Overcome Resistance: Combination treatment with a RAF inhibitor (this compound) and a c-Met inhibitor, or single-agent treatment with a MEK inhibitor (PD-0325901), successfully inhibited ERK activation and cell growth in the resistant clones.

References

Mechanism of Paradoxical ERK Activation

Author: Smolecule Technical Support Team. Date: February 2026

Paradoxical activation of the ERK pathway is a known effect of certain RAF inhibitors like PF-04880594. Instead of blocking the pathway, the inhibitor can hyperactivate it in specific contexts, leading to side effects like epithelial tissue hyperplasia or drug resistance [1] [2].

The core mechanism involves RAF dimerization. In cells with active upstream signaling (e.g., from a stimulated growth factor receptor or an activated RAS protein), this compound binds to one protomer of a RAF dimer (like B-RAF). This binding trans-activates the other protomer in the dimer (which could be C-RAF or another B-RAF), which is not bound by the inhibitor. This activated RAF partner then proceeds to phosphorylate MEK and ERK, leading to increased ERK signaling and its downstream effects, such as cell proliferation [1].

The diagram below illustrates this mechanism and the primary solution: combining the RAF inhibitor with a MEK inhibitor.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS_GDP RAS•GDP RTK->RAS_GDP RAS_GTP RAS•GTP RAS_GDP->RAS_GTP RAF_Dimer RAF Dimer RAS_GTP->RAF_Dimer pMEK p-MEK RAF_Dimer->pMEK RAF_Dimer->pMEK Trans-activation pERK p-ERK (Active) pMEK->pERK Hyperplasia Cell Proliferation (Hyperplasia) pERK->Hyperplasia RAFi RAF Inhibitor (this compound) RAFi->RAF_Dimer Binds one protomer MEKi MEK Inhibitor (PD-0325901) Block_MEK MEK Activation BLOCKED MEKi->Block_MEK Block_ERK ERK Activation BLOCKED Block_MEK->Block_ERK Prevention Hyperplasia PREVENTED Block_ERK->Prevention

Troubleshooting Guide & FAQs

Here are solutions to common problems researchers face when observing paradoxical ERK activation with this compound.

Problem & Observable Effect Root Cause Recommended Solution Expected Experimental Outcome
In vitro ERK hyperphosphorylation and increased cell proliferation in wild-type cells [1] RAF inhibitor-induced RAF dimerization and trans-activation in cells with active upstream signaling (e.g., RAS activity). Combine this compound with a MEK inhibitor (e.g., PD-0325901) [1]. Decreased pERK levels and normalized cell growth in assays.
Acquired resistance in a c-Met amplified cell line (e.g., GTL-16) after prolonged MET inhibitor exposure [2] Emergence of a SND1-BRAF fusion protein that constitutively activates the MAPK pathway independently of c-Met. Treat with a combination of the c-Met inhibitor and a RAF inhibitor or a MEK inhibitor [2]. Inhibition of ERK phosphorylation and restored suppression of cell growth.
Skin flushing observed in pre-clinical dog models [1] RAF inhibitor stimulating production of the inflammatory cytokine interleukin-8 [1]. Co-treatment with a MEK inhibitor at a clinically well-tolerated dose to attenuate this side effect [1]. Reduction or prevention of skin flushing incidents.

Experimental Protocols for Validation

Below are detailed methodologies for key experiments that can validate the paradoxical activation and test the proposed solutions.

Protocol 1: Assessing ERK Activation & Hyperplasia In Vitro

This protocol uses a 3D cell culture model to recapitulate the RAF inhibitor-induced hyperplasia and its reversal by a MEK inhibitor, as described in the foundational study [1].

  • Key Materials:
    • RAF Inhibitor: this compound (e.g., 10-100 nM, depending on cell type)
    • MEK Inhibitor: PD-0325901 (e.g., 10-50 nM)
    • Cell Line: Appropriate epithelial cell lines (e.g., for skin or lung models).
    • 3D Culture Matrix: Matrigel or similar basement membrane extract.
  • Procedure:
    • 3D Culture Setup: Seed the chosen epithelial cells in a 3D matrix to form organoids or acini, following established protocols for the specific cell type.
    • Inhibitor Treatment: After structures have formed, treat the cultures with:
      • DMSO vehicle control.
      • This compound alone.
      • This compound and PD-0325901 in combination.
      • PD-0325901 alone (optional control).
    • Incubation: Maintain the treated cultures for several days to a week, refreshing media and inhibitors as needed.
    • Endpoint Analysis:
      • Immunofluorescence/Immunohistochemistry: Stain for pERK to visualize pathway activation levels.
      • Morphometric Analysis: Quantify the size, thickness, and layering of the organoids. Hyperplasia is indicated by a significant increase in these parameters in the RAF inhibitor-only group.
  • Expected Outcome: Cultures treated with this compound alone should show increased pERK staining and hyperplastic growth compared to control. The combination with PD-0325901 should attenuate both the ERK phosphorylation and the hyperplasia.
Protocol 2: Overcoming Acquired Resistance via SND1-BRAF Fusion

This protocol is for investigating and overcoming resistance mechanisms involving MAPK pathway re-activation, as seen with the SND1-BRAF fusion [2].

  • Key Materials:
    • Cell Line: GTL-16 gastric cancer cell line (parental) and its derived MET inhibitor-resistant clone (which harbors the SND1-BRAF fusion) [2].
    • Inhibitors: c-Met inhibitor (PF-04217903), RAF inhibitor (this compound), MEK inhibitor (PD-0325901).
  • Procedure:
    • Cell Treatment: Treat both parental and resistant cells with:
      • DMSO control.
      • c-Met inhibitor (METi) alone.
      • RAF inhibitor (RAFi) alone.
      • MEK inhibitor (MEKi) alone.
      • Combination of METi and RAFi.
      • Combination of METi and MEKi.
    • Incubation: Treat cells for 2-24 hours for signaling analysis, or 3-5 days for proliferation assays.
    • Endpoint Analysis:
      • Western Blot: Analyze cell lysates for levels of pERK, total ERK, and other pathway components. This confirms the resistance mechanism and the effect of inhibitors.
      • Proliferation/Survival Assay: Use assays like MTT, CellTiter-Glo, or colony formation to quantify cell viability.
  • Expected Outcome: Resistant cells will maintain high pERK and viability with METi alone. Both the METi+RAFi and MEKi-alone treatments should effectively reduce pERK and inhibit cell growth.

Key Takeaways for Researchers

  • Pre-empt Combination Therapy: For programs using this compound, proactively develop combination strategies with a MEK inhibitor like PD-0325901 from the outset to enhance the therapeutic index and prevent resistance [1].
  • Monitor for Compensatory Mechanisms: Be aware that cancer cells can develop bypass mechanisms, such as gene fusions, to reactivate the MAPK pathway. Having RAF or MEK inhibitors in your toolkit is essential for troubleshooting resistance [2].

References

Compound Profiles and Key Differences

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of each compound.

Feature PF-04880594 PLX4032 (Vemurafenib)
Primary Role & Status Research-grade RAF inhibitor [1] [2] FDA-approved drug for clinical use [3]
Primary Application Investigating resistance mechanisms & combination therapies in preclinical models [1] Treatment of patients with metastatic melanoma harboring the BRAF V600E mutation [3]
Key Mechanism of Action Inhibits BRAF kinase, leading to decreased downstream ERK signaling [1] Selectively inhibits the oncogenic BRAF V600E kinase, suppressing ERK-driven tumor growth [3]
Reported Paradoxical Effect Induces ERK phosphorylation and hyperplasia in epithelial tissues with wild-type BRAF [2] Known to cause cutaneous squamous cell carcinomas in patients via the same paradoxical mechanism [2]
ABC Transporter Interaction Moderate interference with ABCB1 function [4] Stronger substrate and inhibitor of ABCB1, potentially affecting its own resistance and pharmacokinetics [4]

Detailed Experimental Data and Protocols

The experimental data for these compounds comes from different stages of the drug development pipeline.

This compound in Preclinical Research
  • Cell Viability Assay: Resistant cancer cell lines (e.g., GTL16R) were seeded in 96-well plates and treated with this compound alone or in combination with a c-Met inhibitor (PF-04217903). After 72 hours, cell viability was measured using Cell Titer Glo reagent, which quantifies ATP as a proxy for metabolically active cells [1].
  • Analysis of Signaling Pathways: Treated cells were lysed, and proteins were separated by SDS-PAGE gel. Western blotting was performed using specific antibodies to detect phosphorylation (activation) levels of key signaling proteins like ERK, confirming the compound's on-target effect [1].
  • Hyperplasia Model: A 3D cell culture model recapitulated RAF inhibitor-induced epithelial layering. This model showed that this compound-induced hyperplasia and ERK hyperphosphorylation could be prevented by co-administration of the MEK inhibitor PD-0325901 [2].
PLX4032 (Vemurafenib) in Clinical Development
  • Phase 3 Clinical Trial (BRIM-3): This pivotal trial led to the drug's approval. A total of 675 patients with previously untreated, BRAF V600E mutation-positive metastatic melanoma were randomized to receive either vemurafenib (960 mg orally twice daily) or dacarbazine (1000 mg/m² intravenously every 3 weeks). The primary endpoints were overall survival and progression-free survival [3].
  • Companion Diagnostic Development: The cobas 4800 BRAF V600 Mutation Test was co-developed with the drug. This RT-PCR test detects the V600E mutation in formalin-fixed paraffin-embedded (FFPE) melanoma specimens and was used to screen patients for the clinical trial. Its performance was validated against other methods like Sanger sequencing [5].

Mechanism of Action and Resistance

The following diagram illustrates the role of these inhibitors in the MAPK signaling pathway and documented resistance mechanisms.

RAF_Inhibitors cluster_pathway MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK CellGrowth Cell Growth & Proliferation ERK->CellGrowth BRAF_mut Oncogenic BRAF (e.g., V600E) BRAF_mut->RAF Constitutive Activation PLX4032 PLX4032 (Vemurafenib) PLX4032->BRAF_mut Inhibits PF0488 This compound PF0488->RAF Inhibits Resistance Resistance Mechanisms SND1_BRAF SND1-BRAF Fusion Protein Resistance->SND1_BRAF cMet_Amp c-Met Amplification Resistance->cMet_Amp RTK_Up Other RTK Upregulation Resistance->RTK_Up SND1_BRAF->MEK Bypasses Inhibition cMet_Amp->RAS Re-activates Pathway RTK_Up->RAS Re-activates Pathway

Key Insights for Research and Development

  • Overcoming Resistance: Preclinical studies show that resistance to targeted therapies like a c-Met inhibitor can emerge through the acquisition of a novel SND1-BRAF fusion protein, which hyperactivates the MAPK pathway. This resistance can be overcome by combining inhibitors (e.g., c-Met + RAF) or by using a downstream MEK inhibitor [1].
  • Managing Side Effects: The paradoxical activation of the MAPK pathway in wild-type cells is a class effect of RAF inhibitors. Research with this compound demonstrated that this side effect can be attenuated by combining it with a MEK inhibitor (PD-0325901), a strategy that has been successfully translated to the clinic to improve the safety of BRAF inhibitors [2].
  • Importance of Diagnostics: The successful development of vemurafenib underscores the critical role of companion diagnostics. Accurate detection of the BRAF V600E mutation is essential for patient selection, and the performance of different testing methods (RT-PCR, Sanger sequencing, fragment analysis) can vary [5].

References

Sorafenib Detailed Profile

Author: Smolecule Technical Support Team. Date: February 2026

Sorafenib is an oral multikinase inhibitor approved for the treatment of unresectable hepatocellular carcinoma (HCC), advanced renal cell carcinoma, and radioactive iodine-refractory differentiated thyroid carcinoma [1]. It exhibits a dual mechanism of action, targeting both tumor cell proliferation and tumor angiogenesis [1].

The table below summarizes the key experimental data and regulatory information for Sorafenib. Please note that corresponding data for PF-04880594 could not be located in the search results.

Profile Aspect Sorafenib (Nexavar)
Primary Indications Unresectable Hepatocellular Carcinoma (HCC), Advanced Renal Cell Carcinoma, Differentiated Thyroid Carcinoma (RAI-refractory) [1].

| Key Molecular Targets | Proliferation: RAF-1, B-Raf (wild-type and V600E mutant) [1] [2]. Angiogenesis: VEGFR-1/2/3, PDGFR-β, FGFR-1, c-KIT, RET, FLT-3 [1]. | | Mechanism of Action | Dual-action: inhibits the RAF/MEK/ERK signaling pathway to block tumor cell proliferation and inhibits receptor tyrosine kinases (VEGFR, PDGFR) to reduce tumor angiogenesis [1]. | | Key Efficacy Data (Preclinical) | - IC₅₀ (B-Raf): 20 nM [2]

  • IC₅₀ (Raf-1): 6 nM [2]
  • IC₅₀ (VEGFR2): 90 nM [2]
  • IC₅₀ (VEGFR3): 15 nM [2]
  • IC₅₀ (PDGFRβ): 57 nM [2] | | Clinical Trial Data (Example) | In a randomized study of advanced HCC patients with portal vein thrombosis, Sorafenib monotherapy showed a median overall survival of 7.2 months and a time to progression of 2.7 months [3]. | | Resistance Mechanisms | Epigenetic regulation (e.g., non-coding RNAs, DNA methylation), upregulation of ATP-binding cassette (ABC) transporters, activation of alternative signaling pathways like PI3K/Akt and EMT [4]. | | Pharmacokinetics | - Bioavailability: 38-49% (reduced by high-fat meal) [1]
  • Protein Binding: >99% [1]
  • Metabolism: Primarily by CYP3A4 and UGT1A9 [1]
  • Half-life: 25-48 hours [1] | | Regulatory Status | FDA-approved; widely approved in other regions [1]. |

Experimental Protocols for Sorafenib

The methodologies below are commonly used to generate the type of data associated with Sorafenib, as evidenced in the search results.

  • Cell Proliferation/Viability Assay (e.g., MTT/MTS Assay) [5] [6]

    • Purpose: To determine the inhibitory effect of a compound on cell growth.
    • Protocol: Seed cells in multi-well plates and allow to adhere. Treat with a range of drug concentrations (e.g., Sorafenib from 2-20 µM) for a set duration (e.g., 48-72 hours). Add MTT/MTS reagent, which is metabolized by viable cells to a colored formazan product. Measure the absorbance to determine the percentage of viable cells and calculate the IC₅₀ value.
  • Western Blot Analysis [5] [7]

    • Purpose: To detect changes in protein expression and phosphorylation (activation) in signaling pathways.
    • Protocol: Treat cells with the drug. Lyse cells to extract proteins. Separate proteins by molecular weight using SDS-PAGE gel electrophoresis. Transfer proteins to a membrane and probe with specific primary antibodies (e.g., against p-ERK, p-Akt, FoxM1, p53). Use enzyme-linked secondary antibodies and a detection system to visualize target protein bands.
  • Cell Migration/Invasion Assay (e.g., Scratch Wound Healing Assay) [5]

    • Purpose: To evaluate the anti-metastatic potential of a drug by measuring its ability to inhibit cell migration.
    • Protocol: Create a scratch in a confluent monolayer of cells using a pipette tip. Wash away debris and add medium containing the drug. Capture images at the start (0 hours) and at regular intervals. Measure the change in the cell-free area to quantify migration inhibition.
  • In Vivo Xenograft Studies [6]

    • Purpose: To evaluate the anti-tumor efficacy of a drug in a live animal model.
    • Protocol: Implant human cancer cells (e.g., HuH-7 HCC cells) into immunodeficient mice to form tumors. Once tumors are established, randomly group the animals and administer the drug (e.g., 40 mg/kg Sorafenib orally) or a vehicle control daily. Monitor tumor volume and body weight regularly. At the endpoint, analyze tumors for weight and molecular markers (e.g., via immunohistochemistry for Ki-67, p53).

Mechanism of Action and Signaling Pathways

The following diagram illustrates the key signaling pathways targeted by Sorafenib, based on the consolidated information from the search results.

G Sorafenib Inhibition of Key Signaling Pathways in HCC cluster_receptors Sorafenib Inhibition of Key Signaling Pathways in HCC GF Growth Factors (VEGF, PDGF) RTK Receptor Tyrosine Kinases (VEGFR, PDGFR) GF->RTK Binding Ras Ras RTK->Ras Activates PI3K PI3K RTK->PI3K Activates Raf Raf (RAF-1, B-Raf) Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Prolif Transcription Factors (e.g., FoxM1) ERK->Prolif Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Prolif Inhibits Apoptosis mTOR->Prolif Promotes Synthesis Outcomes Cell Outcomes: Proliferation Survival Angiogenesis Invasion Prolif->Outcomes Promotes Sora Sorafenib Sora->RTK Inhibits Sora->Raf Inhibits

References

PF-04880594 vs PD-0325901 MEK inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Profile of PD-0325901

Characteristic Details
Target MEK1 and MEK2 (IC₅₀ = 0.33 nM in mouse colon 26 cells) [1]
Primary Effect Inhibits phosphorylation of ERK1/2 [2] [3]
Cellular Outcomes G1-phase cell cycle arrest, induction of apoptosis, antiangiogenic effects (reduces VEGF and IL-8) [3]
Tested Models Melanoma, papillary thyroid carcinoma (PTC), NSCLC, xenograft models [4] [1] [2]
Key Findings Effective in tumors with BRAF mutations or RET/PTC rearrangements; nanomolar IC₅₀ in melanoma and PTC cells [2] [3]

Relationship Between PF-04880594 and PD-0325901

Although a direct comparison is not available, one study illustrates the logical relationship between these two inhibitors in an experimental context.

  • This compound is a RAF inhibitor, which acts upstream in the MAPK signaling pathway [5].
  • PD-0325901 is a MEK inhibitor, targeting the kinases immediately downstream of RAF [5] [1] [2].

Research on a gastric cancer cell line (GTL16) that developed resistance to a c-Met inhibitor showed that the resistance was driven by a novel SND1-BRAF fusion protein, which hyperactivates the MAPK pathway [5]. In this model:

  • Resistance could be overcome by combining the original c-Met inhibitor with the RAF inhibitor This compound.
  • Alternatively, using the MEK inhibitor PD-0325901 alone was also effective in blocking ERK activation and cell growth, demonstrating that inhibiting MEK downstream of the resistance mechanism is a viable therapeutic strategy [5].

This relationship within the MAPK pathway can be visualized as follows:

G Growth Factor Growth Factor RTK (e.g., c-Met) RTK (e.g., c-Met) Growth Factor->RTK (e.g., c-Met) RAF RAF RTK (e.g., c-Met)->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Resistance Mechanism\n(SND1-BRAF Fusion) Resistance Mechanism (SND1-BRAF Fusion) Resistance Mechanism\n(SND1-BRAF Fusion)->RAF This compound (RAFi) This compound (RAFi) This compound (RAFi)->RAF Inhibits PD-0325901 (MEKi) PD-0325901 (MEKi) PD-0325901 (MEKi)->MEK Inhibits

Experimental Application Notes

For researchers designing experiments with PD-0325901, here are some methodologies and contextual data from the literature:

  • Cell Viability/Proliferation Assays: A common method involves using the MTT assay. One typical protocol plates cells (e.g., 1 × 10⁴ PTC cells) in 24-well plates, adds varying concentrations of PD-0325901, and incubates for 48 hours before adding MTT reagent and measuring absorbance at 570 nm to determine GI₅₀ [2].
  • Western Blot Analysis: To confirm target engagement, researchers analyze protein extracts from treated cells or homogenized tumor tissues. Antibodies against phospho-ERK1/2 and total ERK1/2 are used to demonstrate inhibition of the pathway [6] [2].
  • In Vivo Dosing: In a murine orthotopic xenograft model of papillary thyroid carcinoma, PD-0325901 was administered orally at 20-25 mg/kg/day and shown to significantly reduce tumor growth [2].

References

PF-04880594 efficacy BRAF V600E vs wild-type

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on PF-04880594

The search results indicate that this compound is a RAF inhibitor used in preclinical research [1] [2] [3]. One study identified it as a tool compound in investigating resistance mechanisms to a c-Met inhibitor [1]. Another source categorizes it as a type 1 RAF inhibitor, designed to bind the active conformation of the kinase [2].

However, the specific experimental data you requested, such as IC50 values comparing its potency on BRAF V600E versus BRAF wild-type, was not found in the available search results.

The BRAF Inhibitor Landscape

To provide useful context for your comparison guide, the table below summarizes key, more widely studied BRAF inhibitors for which comparative data is more readily accessible.

Inhibitor Name Type Key Characteristics & Selectivity Notes
Dabrafenib [4] [3] Type I (α-C-out) Selective for mutant BRAF (V600E); less active against BRAF wild-type. Associated with paradoxical MAPK pathway activation in wild-type cells [5].
Vemurafenib [4] [2] [3] Type I (α-C-out) Potent inhibitor of BRAF V600E; highly selective for the mutant over wild-type form. Also causes paradoxical activation [5].
Encorafenib [5] [3] Type I (α-C-out) A potent BRAF inhibitor with selective activity in BRAF V600E cells.
Sorafenib [5] [4] [2] Type II (α-C-in) Non-selective, multi-kinase inhibitor. Inhibits BRAF V600E, BRAF wild-type, and CRAF with little selectivity.

This distinction in inhibitor types is critical for understanding their different efficacy and safety profiles. The following diagram illustrates the mechanism of these two main classes.

braf_inhibition RAF_dimer RAF Dimer (Inactive) Type1 Type I Inhibitor (α-C-out, e.g., Dabrafenib) RAF_dimer->Type1 Binds Type2 Type II Inhibitor (α-C-in, e.g., Sorafenib) RAF_dimer->Type2 Binds Monomer_result1 Stabilizes one protomer in 'α-C-out' conformation Type1->Monomer_result1 Monomer_result2 Binds and inhibits both protomers Type2->Monomer_result2 Effect1 Preferentially inhibits BRAF V600E monomers Monomer_result1->Effect1 Effect2 Inhibits wild-type and dimeric BRAF Monomer_result2->Effect2 Paradoxical Can cause paradoxical MAPK activation in wild-type cells Effect1->Paradoxical Limitation of

Suggested Research Pathways

Given the limited public data on this compound, here are suggestions for locating the specific experimental data you need:

  • Consult Specialized Databases: Search in-depth resources like USPTO or Google Patents, ChEMBL, or BindingDB for preclinical pharmacology data that might include this compound.
  • Review Primary Literature: Conduct a focused search on PubMed for primary research articles specifically mentioning this compound, as this information is often found in the methods and results sections of original papers rather than in reviews.
  • Consider Broader Context: When creating a comparison guide for researchers, highlighting the well-characterized, clinically successful inhibitors (like dabrafenib and vemurafenib) and the critical importance of inhibitor type may be more valuable than focusing on a less-documented tool compound.

References

Biochemical and Cellular Activity of PF-04880594

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate key experimental data on PF-04880594's activity and the associated experimental protocols.

Assay Type Target/Model Result (IC₅₀ / Effect) Experimental Protocol Summary
Biochemical Kinase Inhibition [1] BRAF V599E (V600E) 0.13 nM Not specified in searched results.
Biochemical Kinase Inhibition [1] BRAF (wild-type) 0.19 nM Not specified in searched results.
Biochemical Kinase Inhibition [1] C-RAF (wild-type) 0.39 nM Not specified in searched results.
Cellular Viability [1] GTL16 & resistant clones Decreased cell viability Cells were treated with this compound (concentrations not specified) and viability was assessed.
Cellular Pathway Analysis [1] 3D culture of RHE cells Induced necrosis & ↑ p-ERK Treated with 62.5 nmol/L for 2 days; analyzed necrosis and p-ERK levels.
In Vivo Efficacy & Toxicity [1] Nude mice with xenografts Induced p-ERK & epithelial hyperplasia Dosed at 10-40 mg/kg, twice daily for 3 weeks; analyzed tissues for p-ERK and hyperplasia.

Key Experimental Findings and Combination Strategy

A primary application of this compound in research has been to study and overcome resistance mechanisms, as well as to manage its paradoxical effects.

  • Overcoming c-Met Inhibitor Resistance: In a study on GTL16 gastric cancer cells that developed resistance to the c-Met inhibitor PF-04217903, researchers discovered that resistance was mediated by a novel SND1-BRAF fusion protein, which constitutively activates the MAPK pathway [2]. The study showed that combining this compound (RAFi) with the c-Met inhibitor restored pathway suppression and inhibited the growth of the resistant cells, demonstrating a potential therapeutic strategy for bypassed resistance [2].
  • Mitigating Paradoxical Activation: Research confirmed that this compound induces RAF dimerization and ERK phosphorylation in epithelial tissues, leading to hyperplasia [3] [1]. This side effect, common to several RAF inhibitors, raises safety concerns [4]. However, it was demonstrated that this hyperplasia could be completely prevented by co-administering the MEK inhibitor PD-0325901 [3] [5]. This combination approach not only improved safety but also allowed for a doubling of the this compound dose without additional toxicity, thereby increasing its therapeutic index [3].

Mechanism of Action and Paradoxical Effect

This compound is a ATP-competitive, type II kinase inhibitor that locks RAF kinases in an inactive conformation [4]. The following diagram illustrates its dual role in inhibiting the pathway in mutant cells while paradoxically activating it in wild-type cells.

G cluster_mutant Context: BRAF Mutant Cells (e.g., V600E) cluster_wildtype Context: BRAF Wild-Type Cells GrowthSignal1 Constitutive BRAF Mutant Signal MEK1 MEK GrowthSignal1->MEK1 ERK1 ERK MEK1->ERK1 Proliferation1 Cancer Cell Proliferation ERK1->Proliferation1 GrowthSignal2 Wild-Type MAPK Pathway RAF RAF Monomer GrowthSignal2->RAF RAF_Dimer RAF Dimer RAF->RAF_Dimer Inhibitor-Induced Dimerization MEK2 MEK RAF_Dimer->MEK2 ERK2 ERK MEK2->ERK2 Proliferation2 Normal Cell Hyperplasia ERK2->Proliferation2 Inhibitor This compound (RAF Inhibitor) Inhibitor->GrowthSignal1 Inhibits Inhibitor->RAF Binds MEK_Inhibitor PD-0325901 (MEK Inhibitor) MEK_Inhibitor->MEK1 Also Blocks MEK_Inhibitor->MEK2 Blocks

As the diagram shows:

  • In BRAF mutant cells (like those with V600E), this compound effectively inhibits the constitutively active BRAF mutant, blocking the MAPK pathway and cancer cell proliferation [4].
  • In BRAF wild-type cells, the inhibitor paradoxically induces RAF dimerization, leading to transactivation of the pathway, increased ERK signaling, and potentially causing tissue hyperplasia [4] [3]. This side effect can be blocked by a MEK inhibitor like PD-0325901 [3].

Research Implications and Conclusions

Based on the available data, here is a summary of this compound's profile for researchers:

  • Key Characteristics: this compound is a highly potent and selective second-generation RAF inhibitor with well-defined biochemical activity [4] [1].
  • Primary Research Utility: It is a valuable tool for studying the biology of RAF dimerization and paradoxical MAPK pathway activation [4] [3]. It also demonstrates utility in modeling and overcoming drug resistance, particularly in combination therapies [2].
  • Critical Consideration: The paradoxical activation of the MAPK pathway is a central factor in its toxicity profile and must be accounted for in experimental designs, especially in vivo [4] [3]. The evidence strongly supports a combination strategy with MEK inhibitors to mitigate this effect and improve the therapeutic window [3] [5].

References

Efficacy in Preclinical Combination Therapies

Author: Smolecule Technical Support Team. Date: February 2026

The experimental data demonstrates that PF-04880594 (RAFi) is effective in combination regimens, particularly for reversing resistance to other targeted therapies and for enhancing the therapeutic window. The table below summarizes the key findings from the identified studies:

Combination Therapy Target/Context Experimental Model Key Efficacy Findings Key Supporting Data
This compound (RAFi) + PF-04217903 (METi) [1] [2] c-Met inhibitor resistance (via SND1-BRAF fusion) GTL16 gastric cancer cell line (resistant clones) Overcame resistance to c-Met inhibition; suppressed ERK phosphorylation and cell proliferation [1] [2]. Combination inhibited ERK activation and cell growth in resistant clones [1] [2].
This compound (RAFi) + PD-0325901 (MEKi) [3] RAFi-induced skin toxicity (hyperplasia) Preclinical in vivo models; 3D cell culture Attenuated RAFi-induced epithelial hyperplasia; allowed for doubling of the RAFi dose without associated toxicity [3]. MEKi prevented hyperplasia and ERK hyperphosphorylation at clinically tolerable exposures [3].

Experimental Protocols for Key Studies

For researchers looking to replicate or build upon these findings, here are the methodologies used in the core experiments.

  • Cell Viability Assay (for METi Resistance Study) [1] [2]:

    • Cell Line: GTL16 gastric carcinoma cells and derived METi-resistant clones (GTL16R1, GTL16R3, GTL16S5).
    • Procedure: Cells were seeded in 96-well plates and treated with serial concentrations of single agents or combinations (METi, RAFi, MEKi) for 72 hours.
    • Viability Measurement: Cell Titer-Glo reagent was used to measure cell viability/proliferation. Dose-response curves and IC₅₀ values were generated using R package 'drc'.
    • Combination Analysis: The BLISS independence algorithm was applied to determine synergistic effects.
  • Analysis of Cell Signaling (Western Blot) [1] [2]:

    • Cell Treatment: Parental and resistant GTL16 clones were treated with inhibitors or a DMSO control.
    • Protein Analysis: Cells were lysed, and proteins were separated by SDS-PAGE gel and transferred to a membrane.
    • Target Detection: Membranes were probed with primary antibodies against key signaling proteins (e.g., phospho-ERK, total ERK, phospho-c-Met, c-Met) and corresponding secondary antibodies to detect activation changes in the MAPK pathway.
  • 3D Epithelial Cell Culture Model (for Hyperplasia Study) [3]:

    • Model Development: A three-dimensional cell culture model was developed to recapitulate RAF inhibitor-induced epithelial layering and hyperplasia in vitro.
    • Intervention: The model was used to test the effects of the RAF inhibitor this compound alone and in combination with the MEK inhibitor PD-0325901.
    • Outcome Measurement: Hyperplasia and ERK phosphorylation levels were assessed to demonstrate the preventive effect of the MEK inhibitor.

Signaling Pathways and Experimental Workflows

The efficacy of this compound combinations is based on its role in the MAPK signaling pathway. The following diagram illustrates the mechanism of action for overcoming c-Met inhibitor resistance:

G Start c-Met Receptor BRAF BRAF Start->BRAF Signaling METi c-Met Inhibitor (PF-04217903) METi->Start Inhibits SND1_BRAF SND1-BRAF Fusion (Resistance Mechanism) SND1_BRAF->BRAF Bypasses c-Met MEK MEK BRAF->MEK RAFi RAF Inhibitor (this compound) RAFi->BRAF Inhibits ERK ERK MEK->ERK MEKi MEK Inhibitor (PD-0325901) MEKi->MEK Inhibits CellProliferation Cell Proliferation ERK->CellProliferation

The experimental workflow for investigating the combination therapy to overcome resistance is outlined below:

G Step1 Generate Resistant Clones Step2 Treat with Single Agents & Combinations Step1->Step2 Step3 Measure Cell Viability (Cell Titer-Glo Assay) Step2->Step3 Step4 Analyze Pathway Signaling (Western Blot) Step2->Step4 Parallel Analysis Step5 Evaluate Combination Effect (BLISS Algorithm) Step3->Step5 Step4->Step5 Outcome Conclusion: Combination Overcomes Resistance Step5->Outcome Start Parental GTL16 Cells (MET amplified) Start->Step1

Key Insights for Researchers

  • Overcoming Resistance: The data strongly supports that this compound can be highly effective in combination therapies designed to bypass resistance, particularly when resistance occurs downstream in the MAPK pathway, such as through BRAF fusions or activating mutations [1] [2].
  • Mitigating Toxicity: Combining RAF inhibitors with MEK inhibitors is a validated strategy to reduce mechanism-based toxicities, like skin hyperplasia, which can improve the safety profile and potentially allow for higher dosing [3] [4].
  • Preclinical Stage Note: It is important to note that the search results indicate this compound remained in the preclinical stage of development [5]. The promising combination strategies identified may have been advanced using other clinically approved RAF inhibitors.

References

PF-04880594 tumor growth inhibition compared to other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Reported Efficacy of PF-04880594

The following table summarizes the key findings for this compound from the search results.

Inhibitor Inhibitor Type Reported Context of Use Key Findings on Efficacy Source / Model
This compound RAF Inhibitor [1] [2] To overcome resistance to c-Met inhibitor PF-04217903 [1] Combined with MET inhibitor, inhibited ERK activation and overcame resistance; restored suppression of MAPK pathway [1]. In vitro using GTL16 gastric cancer cell line [1]
Effect on normal cells and tumors Induced epithelial tissue hyperplasia; this effect was attenuated by the MEK inhibitor PD-0325901 [2]. Preclinical model (no further details in abstract) [2]

Experimental Protocol for Key Findings

For the primary study on overcoming c-Met inhibitor resistance, the methodology was as follows [1]:

  • Cell Line: GTL16, a MET-amplified gastric cancer cell line.
  • Resistance Induction: GTL16 cells were rendered resistant to the c-Met inhibitor PF-04217903 via prolonged exposure.
  • Characterization of Resistant Clones: Resistant cells were analyzed, revealing an amplified chromosomal rearrangement that produced a constitutively active SND1-BRAF fusion protein.
  • Intervention Testing:
    • Resistant clones were treated with the c-Met inhibitor (PF-04217903), the RAF inhibitor (this compound), or a combination of both.
    • A MEK inhibitor (PD-0325901) was also tested as a single agent.
  • Outcome Measures:
    • Primary: Activation (phosphorylation) of ERK, a key downstream component of the MAPK pathway, was measured to assess pathway activity.
    • Secondary: Cell growth was monitored.

Signaling Pathway in c-Met Resistance

The diagram below illustrates the mechanism of resistance and how this compound was used to overcome it, based on the study above [1].

G MET MET BRAF BRAF MET->BRAF Inhibited by PF-04217903 BRAF_Fusion SND1-BRAF Fusion MEK MEK BRAF_Fusion->MEK Constitutive Activation ERK ERK MEK->ERK CellGrowth CellGrowth ERK->CellGrowth p1 BRAF->p1 p1->BRAF_Fusion Bypasses Inhibition p2 p2->MEK RAFi This compound Inhibits RAFi->BRAF_Fusion MEKi PD-0325901 Inhibits MEKi->MEK

References

PF-04880594 preclinical validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Key Preclinical Study and Findings

PF-04880594 was validated as a potent and selective RAF inhibitor in a study investigating resistance mechanisms to c-Met targeted therapy. Researchers discovered that a gastric cancer cell line (GTL16) developed resistance to a c-Met inhibitor (PF-04217903) by acquiring a novel SND1-BRAF gene fusion, which led to constitutive activation of the MAPK signaling pathway independent of c-Met [1] [2].

In this resistance model, this compound was used to target the SND1-BRAF fusion protein. The key finding was that combination treatment with this compound and the c-Met inhibitor overcame resistance, synergistically inhibiting ERK phosphorylation and cell proliferation [1] [2]. The study also showed that a MEK inhibitor (PD-0325901) alone could achieve the same effect.

The table below summarizes the core experimental findings for this compound from this study:

Experimental Model Target Key Finding Outcome Measurement
GTL16 gastric cancer cells with acquired resistance to c-Met inhibitor [1] [2] SND1-BRAF fusion protein [1] [2] Re-sensitized resistant cells to c-Met inhibition [1] [2] Inhibition of ERK phosphorylation; reduced cell viability in synergy assays [1] [2]
In vitro synergy assays [1] [2] BRAF kinase [1] [2] Synergistic effect when combined with c-Met inhibitor (PF-04217903) [1] [2] Calculated ΔBLISS score (0 to 1, where 1 = synergistic) [1] [2]

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the detailed methodologies used in the key study.

Cell Viability and Synergy Assay
  • Purpose: To measure the inhibitory effects of this compound alone and in combination with a c-Met inhibitor on cell proliferation [1] [2].
  • Cell Line: GTL16 gastric cancer cells and derived resistant clones (GTL16R1, GTL16R3, GTL16S5) [1] [2].
  • Procedure:
    • Seed cells in 96-well plates at 4,000 cells/well and allow to adhere overnight.
    • Treat cells with serial dilutions of single agents or combinations.
      • For combinations, this compound was tested in five 4-fold serial concentrations.
    • Incubate for 72 hours.
    • Measure cell viability/proliferation using Cell Titer Glo reagent.
    • Analyze data using the BLISS independence algorithm to calculate a synergy score (ΔBLISS), where a value of 1 indicates strong synergy [1] [2].
Cell Signaling Analysis via Western Blot
  • Purpose: To assess the effect of this compound on the MAPK pathway by measuring phosphorylation levels of key proteins [1] [2].
  • Procedure:
    • Culture GTL16 and resistant clones to ~80% confluency.
    • Treat cells with this compound, other inhibitors, or a DMSO vehicle control.
    • Rinse cells with PBS and lyse using cell lysis buffer.
    • Quantify protein concentration, load onto SDS-PAGE gels, and transfer to a membrane.
    • Probe the membrane with specific primary antibodies:
      • phospho-ERK (T202/Y204): To measure pathway inhibition.
      • total ERK: As a loading control.
    • Use appropriate secondary antibodies and detection methods to visualize protein levels [1] [2].

Signaling Pathway and Experimental Workflow

The diagram below illustrates the core mechanism of action of this compound in the context of the described resistance study.

cMet c-Met Receptor BRAF_Fusion SND1-BRAF Fusion cMet->BRAF_Fusion Bypassed in Resistance MEK MEK BRAF_Fusion->MEK Signals ERK ERK MEK->ERK Phosphorylates Nucleus Cell Proliferation & Survival ERK->Nucleus pERK p-ERK Reduced ERK->pERK Measurement Inhibitor This compound Inhibitor->BRAF_Fusion Inhibits

Interpretation of Preclinical Validation

The preclinical data positions this compound as a tool compound for proof-of-concept studies rather than a clinical candidate. Its primary demonstrated value is in validating that:

  • BRAF inhibition is a viable strategy to overcome certain types of drug resistance, specifically those driven by oncogenic BRAF fusions or alterations that maintain MAPK pathway dependence [1] [2].
  • Vertical pathway inhibition (simultaneously targeting c-Met and BRAF) can be highly effective in restoring therapy sensitivity in resistant cancer models [1] [2].

When creating your comparison guide, this specific, narrow application of this compound can be contrasted with the broader clinical utility of other BRAF inhibitors like dabrafenib, which are approved for treating BRAF V600-mutant metastatic melanoma [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

394.14659887 g/mol

Monoisotopic Mass

394.14659887 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Torti VR, Wojciechowicz D, Hu W, John-Baptiste A, Evering W, Troche G, Marroquin LD, Smeal T, Yamazaki S, Palmer CL, Burns-Naas LA, Bagrodia S. Epithelial tissue hyperplasia induced by the RAF inhibitor PF-04880594 is attenuated by a clinically well-tolerated dose of the mek inhibitor PD-0325901. Mol Cancer Ther. 2012 Oct;11(10):2274-83. doi: 10.1158/1535-7163.MCT-11-0984. Epub 2012 Jul 2. PubMed PMID: 22752429.
2: Lee NV, Lira ME, Pavlicek A, Ye J, Buckman D, Bagrodia S, Srinivasa SP, Zhao Y, Aparicio S, Rejto PA, Christensen JG, Ching KA. A novel SND1-BRAF fusion confers resistance to c-Met inhibitor PF-04217903 in GTL16 cells though MAPK activation. PLoS One. 2012;7(6):e39653. doi:  10.1371/journal.pone.0039653. Epub 2012 Jun 22. PubMed PMID: 22745804; PubMed Central PMCID: PMC3382171.

Explore Compound Types